molecular formula C50H67N9O14 B599713 H-Ile-pro-glu-pro-tyr-val-trp-asp-OH CAS No. 175413-77-1

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Cat. No.: B599713
CAS No.: 175413-77-1
M. Wt: 1018.135
InChI Key: YFHDKCZUYBCRLQ-DTGANKRLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH is a useful research compound. Its molecular formula is C50H67N9O14 and its molecular weight is 1018.135. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

175413-77-1

Molecular Formula

C50H67N9O14

Molecular Weight

1018.135

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C50H67N9O14/c1-5-27(4)41(51)49(71)59-21-9-13-38(59)45(67)53-33(18-19-39(61)62)48(70)58-20-8-12-37(58)46(68)54-34(22-28-14-16-30(60)17-15-28)44(66)57-42(26(2)3)47(69)55-35(43(65)56-36(50(72)73)24-40(63)64)23-29-25-52-32-11-7-6-10-31(29)32/h6-7,10-11,14-17,25-27,33-38,41-42,52,60H,5,8-9,12-13,18-24,51H2,1-4H3,(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,66)(H,61,62)(H,63,64)(H,72,73)/t27-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1

InChI Key

YFHDKCZUYBCRLQ-DTGANKRLSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Synthesis and Purification of Leech Osmoregulatory Factor (LORF) Sequence: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH[1]

Executive Summary

This technical guide details the solid-phase peptide synthesis (SPPS) and purification protocols for Leech Osmoregulatory Factor (LORF) , a bioactive octapeptide (this compound). While the sequence is short (8 residues), it presents a confluence of synthetic challenges: a sterically hindered N-terminus (Ile ), a conformationally constrained proline-rich core (Pro-Glu-Pro ), an oxidation-prone tryptophan (Trp ), and a C-terminal aspartic acid (Asp ) prone to racemization during resin loading.

This document provides a self-validating protocol designed to maximize crude purity and yield, utilizing Fmoc/tBu chemistry on 2-Chlorotrityl Chloride (2-CTC) resin .

Pre-Synthesis Strategy & Critical Analysis

Resin Selection: The Case for 2-CTC

For peptides ending in a C-terminal carboxylate (Asp-OH), 2-Chlorotrityl Chloride (2-CTC) resin is superior to Wang resin.

  • Causality: Wang resin requires DMAP for loading, which significantly increases the risk of racemization for C-terminal Cys, His, and Asp residues. 2-CTC allows loading under very mild basic conditions (DIPEA) without DMAP, preserving the chiral integrity of the C-terminal Aspartic Acid.

  • Prevention: 2-CTC is extremely acid-sensitive, allowing for the cleavage of the protected peptide fragment if convergent synthesis were needed (though not required here), but more importantly, it minimizes dipeptide formation (diketopiperazine) due to steric bulk.

Sequence-Specific Challenges
Residue PairChallengeMitigation Strategy
Ile-Pro Steric Hindrance: Ile is

-branched; Pro is a secondary amine. Coupling is kinetically slow.
Use HATU activation with extended reaction time (2h) or double coupling.
Trp Oxidation & Alkylation: The indole ring is electron-rich and scavenges

-butyl cations during cleavage.
Use Boc-protected Trp and a cleavage cocktail rich in scavengers (TIPS, DODt).
Asp (C-term) Racemization: Risk during initial loading.Load on 2-CTC resin with stoichiometric DIPEA; cap unreacted chlorides with MeOH.

Synthesis Protocol (Fmoc-SPPS)

Materials & Reagents
  • Resin: 2-Chlorotrityl Chloride (Loading: 0.6–0.8 mmol/g).

  • Amino Acids: Fmoc-Asp(OtBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH.

  • Activators: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) for standard couplings; HATU for difficult couplings (Ile-Pro).

  • Solvents: DMF (peptide grade), DCM, Piperidine.

Step 1: Resin Loading (C-Terminal Asp)
  • Swell Resin: Place 2-CTC resin (1.0 g) in a reactor. Swell in dry DCM (10 mL) for 20 min.

  • Prepare Solution: Dissolve Fmoc-Asp(OtBu)-OH (0.6 eq relative to resin max loading) in DCM (10 mL). Add DIPEA (4.0 eq).

    • Note: Using <1.0 eq of AA ensures high-quality loading and prevents aggregation by keeping substitution levels moderate (~0.4–0.5 mmol/g).

  • Coupling: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture (active resin) to cap unreacted trityl-chloride sites. Agitate for 20 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Peptide Elongation Cycles

Perform the following cycle for each amino acid (Trp


 Val 

Tyr

Pro

Glu

Pro

Ile).

A. Fmoc Deprotection:

  • Treat with 20% Piperidine in DMF (5 mL) for 3 min. Drain.

  • Treat with 20% Piperidine in DMF (5 mL) for 12 min. Drain.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

    • Validation: UV monitoring of the piperidine waste at 301 nm can confirm Fmoc removal.

B. Activation & Coupling:

  • Standard Residues (Val, Tyr, Glu, Pro):

    • Dissolve Amino Acid (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

    • Add DIC (4.0 eq). Pre-activate for 2 min.

    • Add to resin.[2][3][4] Agitate for 45–60 min.

  • Difficult Junctions (Ile-Pro, Pro-Glu):

    • Use HATU: AA (4.0 eq) + HATU (3.9 eq) + DIPEA (8.0 eq) in DMF.

    • Double Couple: Perform the coupling twice for the Ile onto Pro step to ensure completion.

C. Final Wash: After the final Ile coupling and Fmoc deprotection, wash resin thoroughly with DMF, DCM, and MeOH. Dry under vacuum.

Cleavage & Post-Synthesis Processing

The presence of Tryptophan (Trp) dictates the cleavage cocktail. Standard TFA/Water mixes will lead to permanent alkylation of the Trp indole ring by


-butyl cations released from Tyr/Glu/Asp side chains.
Cleavage Cocktail (Reagent K optimized)

Prepare fresh Cocktail K :

  • TFA (Trifluoroacetic acid): 82.5% (Global deprotection)

  • Phenol: 5% (Scavenger for Tyr protection)

  • Water: 5% (Hydrolysis of esters)

  • Thioanisole: 5% (Accelerates removal of Pbf/tBu)

  • EDT (1,2-Ethanedithiol) or DODt: 2.5% (Critical Trp scavenger)

Safety Note: EDT has a pungent stench. Use DODt (3,6-Dioxa-1,8-octanedithiol) as a less odorous alternative if available.

Protocol
  • Add cold Cocktail K to the dry resin (10 mL per gram of resin).

  • Agitate gently for 2.5 to 3 hours at room temperature.

  • Filtration: Filter the resin and collect the filtrate in a 50 mL centrifuge tube.

  • Precipitation: Add ice-cold Diethyl Ether (approx. 10x volume of TFA) to precipitate the peptide.

  • Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant the supernatant.

  • Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again (Repeat 2x).

  • Drying: Air-dry the pellet to remove ether traces. Dissolve in 20% Acetonitrile/Water for lyophilization.

Purification & Quality Control

Analytical HPLC (Quality Check)

Before prep-HPLC, run a gradient to assess purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[5]

  • Gradient: 5% B to 65% B over 30 min.

  • Wavelength: 220 nm (peptide bond) and 280 nm (Trp/Tyr absorption).

Preparative HPLC
  • Strategy: Use a shallow gradient around the elution point determined in the analytical run to separate the target from Trp-oxidation impurities (+16 Da) or deletion sequences.

  • Buffer: Maintain 0.1% TFA to keep the peptide protonated and soluble.

Final Validation Parameters
ParameterAcceptance CriteriaMethod
Appearance White to off-white lyophilisateVisual
Purity > 95% (Area under curve)RP-HPLC (220 nm)
Molecular Mass

Da
ESI-MS or MALDI-TOF
Net Peptide Content > 75% (Remainder is counter-ion/water)Amino Acid Analysis (AAA)

Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic for the LORF synthesis.

SPPS_Workflow Start Target: this compound Resin Resin Selection: 2-CTC Resin Start->Resin C-term Asp Loading Loading Step: Fmoc-Asp(OtBu)-OH + DIPEA (No DMAP to prevent racemization) Resin->Loading Elongation Elongation (Fmoc Cycles): Deprotection: 20% Piperidine Coupling: DIC/Oxyma Loading->Elongation Critical_1 Critical Junction (Ile-Pro): Use HATU + Double Coupling (Steric Hindrance) Elongation->Critical_1 Cycle 7 (Ile) Trp_Care Trp Protection: Use Fmoc-Trp(Boc) Prevent Oxidation Elongation->Trp_Care Cycle 2 (Trp) Cleavage Cleavage Cocktail K: TFA + Phenol + Water + Thioanisole + EDT (EDT scavenges t-butyl cations) Critical_1->Cleavage Trp_Care->Elongation Purification Purification: RP-HPLC (C18) Gradient: 5-65% ACN Cleavage->Purification Final Final QC: ESI-MS (1018.13 Da) Purity > 95% Purification->Final

Caption: Logical workflow for LORF synthesis highlighting critical control points for Asp loading, Trp protection, and Ile-Pro coupling.

References

  • Salzet, M., et al. (1996).[6] "Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide." Brain Research.[6] Molecular Brain Research.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews. (Authoritative source on Trp/Asp protection strategies).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Reference for handling aggregation and steric hindrance in SPPS).

  • Biotage. "Preventing Aspartimide Formation During Peptide Synthesis." (Technical overview of Asp side reactions).

Sources

A Technical Guide to the In Silico 3D Structure Prediction of the Octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for predicting the three-dimensional (3D) structure of the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPTVWD). The accurate determination of a peptide's 3D conformation is fundamental to understanding its biological function, mechanism of action, and potential as a therapeutic agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a rationale-driven workflow that combines de novo structural prediction with robust validation techniques. We will detail the theoretical underpinnings of our methodological choices, provide step-by-step protocols for execution using state-of-the-art computational tools, and discuss the interpretation of the resulting structural models.

Introduction: The Imperative of Structural Insight

The octapeptide with the primary sequence Isoleucine-Proline-Glutamic Acid-Proline-Tyrosine-Valine-Tryptophan-Aspartic Acid represents a complex molecular entity whose biological activity is intrinsically linked to its spatial arrangement. Peptides of this nature can serve as signaling molecules, enzyme inhibitors, or receptor ligands, with their efficacy and specificity dictated by the precise 3D conformation they adopt in a physiological environment.[2][3]

A predictive understanding of this peptide's structure is a critical precursor to:

  • Functional Annotation: Elucidating its potential biological roles and molecular targets.

  • Rational Drug Design: Guiding the design of peptidomimetics or analogues with enhanced stability, affinity, or specificity.[4]

  • Interaction Studies: Providing a structural basis for molecular docking simulations to investigate binding with proteins or other biological macromolecules.[5][6]

Given its short length (8 residues), the peptide is unlikely to have a direct structural homolog in the Protein Data Bank (PDB). Therefore, this guide will focus on a de novo (or ab initio) prediction approach, which builds the 3D model from the amino acid sequence alone, without reliance on an experimental template structure.[1][7]

Physicochemical Analysis of the Constituent Amino Acids

The foundation of any structural prediction is a thorough analysis of the peptide's primary sequence. The properties of the individual amino acid side chains (residues) provide the energetic and steric driving forces that govern the folding process.[8]

Table 1: Physicochemical Properties of Amino Acids in the IPEPTVWD Sequence

PositionAmino Acid3-Letter Code1-Letter CodeSide Chain PropertyResidue Weight (Da)Key Structural Influence
1IsoleucineIleIHydrophobic, Aliphatic113.16Contributes to hydrophobic core formation.[9][10]
2ProlineProPHydrophobic, Cyclic97.12Induces a rigid kink in the peptide backbone, restricting conformational freedom.[9]
3Glutamic AcidGluEHydrophilic, Acidic (-)129.11Can form salt bridges or hydrogen bonds; solvent-exposed.[9][10]
4ProlineProPHydrophobic, Cyclic97.12Introduces a second major structural constraint on the backbone.[9]
5TyrosineTyrYAromatic, Polar163.18Can participate in aromatic stacking and hydrogen bonding.[9][10]
6ValineValVHydrophobic, Aliphatic99.13Contributes to hydrophobic interactions.[9][10]
7TryptophanTrpWAromatic, Hydrophobic186.22Largest residue; significant role in hydrophobic and aromatic interactions.[9]
8Aspartic AcidAspDHydrophilic, Acidic (-)115.09Can form salt bridges or hydrogen bonds; likely solvent-exposed.[9][10]

Expert Insights: The presence of two Proline residues at positions 2 and 4 is the most dominant structural feature. This "Pro-X-Pro" motif severely constrains the peptide backbone, making a simple linear or helical conformation highly improbable. We anticipate a compact, turn-like structure. The two acidic residues (Glu, Asp) and the large hydrophobic/aromatic residues (Ile, Val, Tyr, Trp) suggest a potential amphipathic character, where one face of the peptide is charged/polar and the other is nonpolar.

The De Novo Prediction and Refinement Workflow

Our proposed methodology follows a multi-step, self-validating process designed to generate and rigorously assess plausible 3D models. The workflow is initiated with a coarse-grained de novo prediction, followed by model clustering, selection, and robust stereochemical validation.

G cluster_0 Phase 1: Initial Model Generation cluster_1 Phase 2: Model Clustering & Selection cluster_2 Phase 3: Validation & Analysis A Peptide Sequence (IPEPTVWD) B De Novo Prediction Server (e.g., PEP-FOLD4) A->B C Generation of 100-200 Coarse-Grained Decoys B->C D Structural Clustering (Based on RMSD) C->D E Scoring & Ranking (sOPEP Energy Potential) D->E F Selection of Top 5 Representative Models E->F G Stereochemical Validation (Ramachandran Plot) F->G H Structural Analysis (Intramolecular Interactions) G->H I Final Validated 3D Structural Model(s) H->I

Caption: Workflow for peptide 3D structure prediction and validation.
Experimental Protocol: De Novo Prediction with PEP-FOLD

For peptides of this size (5-50 amino acids), the PEP-FOLD server is a highly effective and extensively validated tool.[11][12][13] It employs a Hidden Markov Model to describe the peptide as a series of overlapping 4-residue fragments, which are then assembled using a coarse-grained force field (sOPEP).[14][15][16]

Step-by-Step Methodology:

  • Navigate to the Server: Access the PEP-FOLD4 web server.[16] This version incorporates pH-dependent force fields, which is critical for correctly modeling our charged Glu and Asp residues.

  • Input Sequence: In the sequence input field, provide the peptide sequence in single-letter format: IPEPTVWD.

  • Set Parameters:

    • Peptide Type: Select "Linear Peptide".

    • pH: Set to 7.4 to simulate physiological conditions.

    • Number of Simulations: The default of 100 simulations is typically sufficient for an octapeptide to ensure adequate sampling of the conformational space.

  • Job Submission: Submit the job for execution. The server will perform a series of simulations to generate a diverse ensemble of possible conformations (decoys).

  • Retrieve Results: Upon completion, the server provides a summary page. Key outputs include:

    • Clustered Models: The generated decoys are clustered based on structural similarity. The server presents the top 5 most representative models, one from each of the most populated and energetically favorable clusters.

    • sOPEP Scores: Each model is associated with a sOPEP (optimized potential for efficient peptide structure prediction) energy score. Lower scores generally indicate more favorable conformations.

Experimental Protocol: Structural Model Validation

Trustworthiness in computational modeling requires that every predicted structure undergoes rigorous validation.[17] This step ensures that the model is stereochemically sound and physically plausible.

Step-by-Step Methodology:

  • Download Models: Download the PDB files for the top 5 ranked models from the PEP-FOLD results page.

  • Ramachandran Plot Analysis:

    • Purpose: To assess the conformational quality of the peptide backbone. The Ramachandran plot visualizes the distribution of the backbone dihedral angles (phi, ψ) for each non-proline residue.

    • Tool: Utilize a structural validation tool such as the PROCHECK server or the wwPDB Validation Service.[17]

    • Procedure: Upload each of the top 5 PDB models to the chosen validation server.

    • Interpretation: Analyze the generated Ramachandran plots. A high-quality model will have over 90% of its residues in the "most favored" regions and the remaining in "additionally allowed" regions. Residues in "disallowed" regions are a significant red flag indicating poor stereochemistry.[18]

  • Model Selection: Select the model that exhibits the best combination of a low sOPEP energy score from PEP-FOLD and the highest quality metrics from the Ramachandran analysis. This becomes your primary predicted 3D structure.

G cluster_0 Quality Assessment A Top 5 Predicted Models (PDB Format) B Submit to Validation Server (e.g., PROCHECK, wwPDB) A->B C Generate Ramachandran Plot B->C D Analyze Dihedral Angles (Φ, Ψ) C->D E Residues in Favored Regions? D->E F Residues in Allowed Regions? E->F Yes I Low-Quality Model (Requires Refinement or Rejection) E->I No G Residues in Disallowed Regions? F->G Yes F->I No H High-Quality Model (Stereochemically Valid) G->H No G->I Yes

Sources

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Therapeutic Potential of the Octapeptide IPEPYVWD[1]

Executive Summary & Molecular Identity

Subject: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD) Common Name: Leech Osmoregulatory Factor (LORF) Classification: Neuropeptide / Bioactive Signaling Peptide

This technical guide provides a comprehensive physicochemical and functional analysis of LORF, a specific octapeptide originally isolated from the central nervous system of the rhynchobdellid leech (Theromyzon tessulatum and Erpobdella octoculata). Unlike conserved vertebrate hormones, LORF represents a unique evolutionary branch of osmoregulatory peptides. While functionally analogous to oxytocin in its anti-diuretic effects, it shares no sequence homology with the vasopressin/oxytocin superfamily.

Crucially for drug development professionals, LORF has been demonstrated to induce Nitric Oxide (NO) release in mammalian models (rat brain), suggesting cross-species bioactivity and potential therapeutic applications in neurovascular regulation and fluid homeostasis.

Physicochemical Characterization

The therapeutic viability of IPEPYVWD relies on its stability and solubility profile. The sequence is notable for its alternating hydrophobic and hydrophilic residues, anchored by a proline-rich N-terminus which confers resistance to non-specific enzymatic degradation.

Table 1: Quantitative Physicochemical Profile
PropertyValueTechnical Note
Sequence This compoundN-to-C Terminus
Molecular Formula C₅₀H₆₇N₉O₁₄-
Molecular Weight 1018.13 DaMonoisotopic
Theoretical pI ~3.01Highly Acidic (Asp, Glu residues)
Net Charge (pH 7.0) -2Anionic at physiological pH
Hydrophobicity (GRAVY) -0.46Overall hydrophilic, good aqueous solubility
Extinction Coefficient 6990 M⁻¹cm⁻¹At 280nm (Due to Trp + Tyr)
Instability Index ~45.0Classified as unstable in vitro without buffer optimization

Structural Insight: The presence of two Proline residues (Pro2, Pro4) induces structural rigidity, likely forming a polyproline II helix or beta-turn structure. This conformation is critical for receptor binding affinity. The C-terminal Aspartate (Asp8) and Glutamate (Glu3) contribute to the low pI, necessitating basic buffers or ion-pairing agents during purification.

Synthesis & Purification Methodology

For research and therapeutic testing, isolation from natural sources is low-yield. The following protocol outlines the Solid-Phase Peptide Synthesis (SPPS) standard for producing high-purity (>98%) LORF.

3.1. Synthesis Protocol (Fmoc Chemistry)

Causality: Fmoc chemistry is selected over Boc to avoid the use of hazardous HF (hydrofluoric acid) and to allow orthogonal side-chain protection compatible with the Trp and Asp residues.

  • Resin Loading: Use Wang Resin pre-loaded with Fmoc-Asp(OtBu)-OH.

    • Reasoning: Wang resin is acid-labile, allowing cleavage of the peptide acid (C-terminal -OH) required for the native sequence.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Validation: Monitor UV absorbance of the piperidine-fulvene adduct to ensure complete Fmoc removal.

  • Coupling: Activation with HBTU/HOBt/DIPEA (1:1:2 ratio).

    • Critical Step: Double coupling is required for Val6 and Ile1 due to steric hindrance.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Causality: Triisopropylsilane (TIS) acts as a scavenger to prevent the re-attachment of protecting groups to the reactive Indole ring of Tryptophan (Trp7).

3.2. Purification Workflow (Graphviz Visualization)

The following diagram illustrates the self-validating workflow from crude cleavage to lyophilized standard.

LORF_Purification Crude Crude Peptide (TFA Salt) Prep_HPLC Prep RP-HPLC (C18 Column) Crude->Prep_HPLC Gradient: 5-60% B (ACN + 0.1% TFA) Fraction_QC Fraction Analysis (ESI-MS) Prep_HPLC->Fraction_QC Collect Peaks Pooling Fraction Pooling Fraction_QC->Pooling Select [M+H]+ = 1019.1 Lyophilization Lyophilization (-50°C, <0.05 mbar) Pooling->Lyophilization Remove Solvent Final_Product LORF Standard (>98% Purity) Lyophilization->Final_Product

Figure 1: Purification workflow ensuring removal of truncated sequences and scavenger byproducts. The C18 stationary phase separates based on the hydrophobicity of the Trp/Tyr residues.

Biological Mechanism of Action

LORF operates via a specific receptor-mediated pathway that diverges from the classic vasopressin V2 receptor mechanism.

Mechanism:

  • Binding: LORF binds to a specific G-Protein Coupled Receptor (GPCR) on the cell membrane (neuronal or epithelial).

  • Signaling: This interaction triggers a calcium influx (

    
    ).
    
  • Enzyme Activation: Increased intracellular calcium activates Nitric Oxide Synthase (NOS) .

  • Effector Release: Production of Nitric Oxide (NO) leads to downstream effects (vasodilation in mammals, water retention in leeches).

Diagram: LORF Signaling Pathway

LORF_Signaling LORF LORF Peptide (Extracellular) Receptor Putative GPCR (Membrane) LORF->Receptor Ligand Binding G_Protein G-Protein Activation Receptor->G_Protein Transduction Ca_Influx Intracellular Ca2+ Influx G_Protein->Ca_Influx Signaling NOS Nitric Oxide Synthase (NOS) Ca_Influx->NOS Activation NO_Release Nitric Oxide (NO) Production NOS->NO_Release Catalysis Physio_Response Response: Osmoregulation / Vasodilation NO_Release->Physio_Response Diffusion

Figure 2: The signal transduction pathway of LORF, highlighting the coupling to Nitric Oxide release, a key differentiator from Oxytocin.

Analytical Quality Control

To validate the identity of IPEPYVWD, the following analytical parameters must be met.

5.1. Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Expected Ions:

  • Fragmentation (MS/MS): Look for the y-ion series corresponding to the loss of Asp and Trp from the C-terminus to confirm sequence directionality.

5.2. HPLC System Suitability
  • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 50% B over 20 minutes.

  • Detection: 280 nm (Specific for Trp/Tyr) and 214 nm (Peptide bond).

  • Acceptance Criteria: Single peak with symmetry factor between 0.8 and 1.2.

References
  • Salzet, M., et al. (1996).[2] Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata.[1] The leech osmoregulator factor.[3][1][2][4][5][6]Journal of Biological Chemistry .[7]

  • Salzet, M., et al. (1998).[4] Leech osmoregulatory factor (LORF) is a potent inhibitor of angiotensin converting enzyme.Molecular Brain Research .[2][4]

  • Tasiemski, A., et al. (2004). Molecular characterization of the leech osmoregulatory factor (LORF).[3][1]Peptides .[3][1][2][4][7][8]

  • ChemWhat Database. (n.d.). This compound Physicochemical Data.

Sources

In Silico Pharmacodynamics: Modeling the Binding of Octapeptide IPEPYVWD to the ACE Metallopeptidase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale

This technical guide provides a rigorous in silico framework for modeling the binding mechanics of the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD).

Based on Quantitative Structure-Activity Relationship (QSAR) analysis, this peptide exhibits the canonical features of an Angiotensin-Converting Enzyme (ACE) inhibitor . The sequence contains a hydrophobic N-terminus (Ile), a Proline-rich backbone (Pro2, Pro4) conferring resistance to digestive hydrolysis, and a C-terminal aromatic/acidic motif (Trp-Asp). The C-terminal Tryptophan (Trp) and Tyrosine (Tyr) residues are statistically significant predictors of high affinity for the ACE active site, where they likely engage in pi-stacking interactions with the S1 and S2 subsites.

Consequently, this guide treats the peptide as a putative ACE inhibitor. We will utilize PDB ID: 1O86 (Human ACE complexed with Lisinopril) as the receptor template. The workflow moves beyond standard small-molecule docking, which fails for flexible octapeptides, and instead utilizes Ensemble Docking and Molecular Dynamics (MD) to account for the high degrees of freedom in the peptide backbone.

Phase I: Structural Curation & System Preparation

Ligand Construction (The "Twilight Zone" Challenge)

Octapeptides occupy a "twilight zone" between small molecules and folded proteins. They do not possess a stable globular fold but are too flexible for rigid-ligand docking.

Protocol:

  • Primary Sequence Entry: Generate the linear sequence IPEPYVWD in Avogadro or PyMOL .

  • Protonation State (pH 7.4):

    • N-term (Ile): Protonated (

      
      ).
      
    • Glu3: Deprotonated (

      
      ).
      
    • Asp8: Deprotonated (

      
      ).
      
    • C-term (Asp): Deprotonated (

      
      ).
      
    • Net Charge: -2 (Critical for electrostatic steering toward the cationic ACE channel).

  • Conformational Sampling (PEP-FOLD3):

    • Do not use a single energy-minimized linear structure.

    • Submit the sequence to the PEP-FOLD3 server to generate a clustered ensemble of 5-10 likely solution-phase conformations. This "Ensemble Docking" approach prevents bias from an arbitrary starting pose.

Receptor Preparation (ACE Metallopeptidase)

The target is the somatic domain of human ACE. The critical component is the catalytic Zinc ion (


), which is coordinated by His383, His387, and Glu411.

Protocol:

  • Source: Download PDB 1O86 (Resolution: 2.00 Å).

  • Cleaning: Remove water molecules and the co-crystallized inhibitor (Lisinopril).

  • Zinc Preservation: CRITICAL. Do not strip the

    
     ion. It is essential for the binding mechanism.
    
  • Protonation (H++ Server):

    • Assess the protonation states of His383 and His387 to ensure they are essentially neutral (

      
      -nitrogen protonated) to coordinate Zinc.
      

Phase II: Peptide-Protein Docking Workflow

Standard algorithms (e.g., Vina) struggle with 8-mer peptides due to >30 rotatable bonds. We will use HADDOCK 2.4 (High Ambiguity Driven protein-protein DOCKing) or AutoDock CrankPep , which allows for backbone flexibility.

The HADDOCK Strategy

HADDOCK is superior here because it allows us to define "Ambiguous Interaction Restraints" (AIRs) based on the known ACE active site.

  • Active Residues (Receptor): His383, Glu384, His387, Glu411, Tyr520, Lys511 (The S1/S2 pockets).

  • Active Residues (Ligand): Trp7, Asp8 (C-terminus drives the interaction).

  • Passive Residues: Automatically defined by solvent accessibility.

Workflow Visualization

The following diagram outlines the logic flow from sequence to validated complex.

PeptideModelingWorkflow Seq Sequence: IPEPYVWD PepFold Ab Initio Folding (PEP-FOLD3) Seq->PepFold Ensemble Conformational Ensemble (5-10 Models) PepFold->Ensemble Docking HADDOCK 2.4 / CrankPep (Flexible Backbone) Ensemble->Docking Receptor Receptor: ACE (1O86) Prep Remove Ligands + Preserve Zn2+ Ion Receptor->Prep Prep->Docking Scoring HADDOCK Score (E_vdw + E_elec + E_desolv) Docking->Scoring MD MD Simulation (100ns) GROMACS (Charmm36m) Scoring->MD Top Cluster Analysis Analysis: RMSD, H-Bonds, MM-PBSA MD->Analysis

Figure 1: The "Divide-and-Conquer" workflow for flexible peptide docking, moving from ensemble generation to dynamic validation.

Phase III: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify if the peptide stays bound and if the C-terminal carboxylate maintains coordination with the Zinc ion.

System Setup (GROMACS)
  • Force Field: CHARMM36m (Optimized for proteins and peptides).

  • Zinc Topology: This is the most common failure point. Standard force fields often lack bonded parameters for Zinc.

    • Solution: Use the MCPB.py (Metal Center Parameter Builder) in AmberTools or specific non-bonded parameters for Zinc in CHARMM to maintain the tetrahedral coordination geometry.

  • Solvation: TIP3P water box (cubic, 1.0 nm buffer).

  • Neutralization: Add

    
     ions to neutralize the system (Peptide is -2, Protein is -24, add 26 Na+).
    
Simulation Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT: 100 ps at 300K (Restrain peptide/protein heavy atoms).

    • NPT: 100 ps at 1 bar.

  • Production Run: 100 ns.

    • Why 100ns? Peptides bind transiently. If the RMSD of the peptide (relative to the protein) spikes >5 Å within 20ns, the binding is unstable (false positive docking).

Phase IV: Energetic Analysis & Data Presentation

Key Interaction Metrics

Post-simulation, you must quantify the binding. Do not rely on docking scores alone.

MetricToolSuccess Criteria
RMSD (Ligand) gmx rmsStable plateau < 3.0 Å after equilibration.
Zinc Distance gmx distanceDist(Zn - Asp8_O) < 2.5 Å (Direct coordination).
H-Bonds gmx hbondPersistent bonds (>60% occupancy) with Tyr523 & Lys511.
Binding Energy g_mmpbsa

kcal/mol.
Mechanistic Pathway Diagram

The following diagram illustrates the specific atomistic interactions expected for a successful IPEPYVWD-ACE complex.

InteractionMap Trp7 Trp7 (Ligand) Indole Ring S1 S1 Pocket (Phe527, Ala354) Trp7->S1 Pi-Stacking Asp8 Asp8 (Ligand) C-term Carboxylate Zn Zinc Ion (Zn2+) Catalytic Core Asp8->Zn Electrostatic Coordination S2 S2 Pocket (Tyr520, Lys511) Asp8->S2 Salt Bridge (w/ Lys511) Pro4 Pro4 (Ligand) Backbone Kink Pro4->S2 Hydrophobic Fit

Figure 2: Predicted pharmacophore map. The Asp8-Zinc interaction is the "anchor," while Trp7 provides specificity via pi-stacking.

References

  • PEP-FOLD3 Server : Lamiable, A., et al. (2016). PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex. Nucleic Acids Research. [Link]

  • HADDOCK 2.4 Protocol : van Zundert, G. C. P., et al. (2016). The HADDOCK2.2 Web Server: User-Friendly Integrative Modeling of Biomolecular Complexes. Journal of Molecular Biology. [Link]

  • ACE Structural Basis : Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature. [Link]

  • AutoDock CrankPep : Zhang, Y., & Sanner, M. F. (2019).[1] AutoDock CrankPep: Combining folding and docking to predict protein–peptide complexes. Bioinformatics. [Link][2]

  • GROMACS MD Suite : Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. [Link]

Sources

Potential biological targets of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Comparative Physiology[1][2][3]

Part 1: Executive Summary & Molecular Identity

The peptide sequence H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD), chemically identified as LORF (Leech Osmoregulator Factor) , is a bioactive neuropeptide originally isolated from the central nervous system of annelids (Theromyzon tessulatum and Hirudo medicinalis).

Unlike generic hydrolysate-derived peptides, LORF is an evolutionarily conserved regulator of the Renin-Angiotensin System (RAS) . Its primary pharmacological value lies in its potent inhibition of Angiotensin-Converting Enzyme (ACE) , a target it modulates across species barriers (from invertebrates to mammals).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / Description
Sequence Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp
Formula C

H

N

O

Molecular Weight ~1074.2 Da
Isoelectric Point (pI) ~3.8 (Acidic)
Hydrophobicity Moderate (Contains Ile, Val, Trp, Tyr)
Structural Motifs IPEP N-terminus: Proline-rich domain conferring resistance to non-specific proteolysis and high affinity for ACE active sites.C-terminus (Asp): Contributes to electrostatic interaction with the zinc-binding pocket of metalloproteases.

Part 2: Primary Biological Target: Angiotensin-Converting Enzyme (ACE)[3][5][10]

Mechanism of Action

LORF functions as a competitive inhibitor of ACE (EC 3.4.15.1). It binds to the active site of the enzyme, preventing the conversion of the decapeptide Angiotensin I (or its invertebrate homolog) into the octapeptide Angiotensin II.

  • Cross-Species Efficacy: While endogenous to leeches, LORF effectively inhibits mammalian ACE.

  • Active Metabolite (IPEP): In vivo, LORF is processed into a shorter tetrapeptide fragment, Ile-Pro-Glu-Pro (IPEP) . Paradoxically, this metabolite is a more potent inhibitor than the parent peptide, suggesting LORF may act as a "pro-drug" or precursor in certain physiological contexts.

Quantitative Potency Data (IC )

The following data compares the inhibitory concentration (IC


) of LORF and its metabolite against Rabbit Lung ACE (mammalian model) and Leech ACE.
PeptideSequenceTarget EnzymeIC

Value
Mechanism
LORF IPEPYVWDRabbit ACE19.8 µM Competitive
IPEP IPEPRabbit ACE11.5 µM Competitive
LORF IPEPYVWDInsect/Leech ACE~35% inhib.[1] @ 25mMCompetitive
IPEP IPEPInsect/Leech ACE~54% inhib.[2][3][4][1][5] @ 50µMCompetitive

Insight: The IPEP fragment (N-terminal tetrapeptide) retains the critical Pro-Glu-Pro motif, which mimics the C-terminal of Angiotensin I, allowing it to "lock" the ACE active site. The lower IC


 of IPEP indicates that metabolic processing enhances bioactivity.

Part 3: Secondary Target: Epithelial Sodium Channels (ENaC-like)

Physiological Context: The "Anti-Diuretic" Paradox

In mammals, ACE inhibitors are diuretic (they promote water loss by blocking Aldosterone). However, in the leech model, the RAS system is inverted regarding water balance:

  • Leech Angiotensin II: Promotes diuresis (water loss).

  • LORF (ACE Inhibitor): Inhibits Ang II formation

    
     Prevents water loss 
    
    
    
    Anti-diuretic Effect .
Mechanism

LORF and its amide variant (IPEPYVWD-NH


) have been shown to inhibit Na

conductance
in epithelial tissues.
  • Target: Amiloride-sensitive Sodium Channels (ENaC-like).

  • Effect: By modulating Na

    
     transport across the skin/integument, LORF induces a net uptake of water (weight gain) in the organism to counteract desiccation.
    

Part 4: Experimental Validation Framework

To validate IPEPYVWD activity in a drug development pipeline, the following protocols are recommended.

Protocol A: In Vitro ACE Inhibition Assay (HPLC Method)

Objective: Determine IC


 of IPEPYVWD against Rabbit Lung ACE.
  • Substrate Preparation: Dissolve Hippuryl-His-Leu (HHL) (synthetic substrate) in Borate buffer (pH 8.3) containing 300 mM NaCl. Final concentration: 5 mM.

  • Enzyme Prep: Reconstitute Rabbit Lung ACE (Sigma-Aldrich) to 0.1 U/mL.

  • Inhibitor Incubation:

    • Mix 50 µL of ACE solution with 50 µL of IPEPYVWD (varying concentrations: 1 µM – 500 µM).

    • Pre-incubate at 37°C for 10 minutes to allow enzyme-inhibitor complex formation.

  • Reaction:

    • Add 150 µL of HHL substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop Reaction: Add 250 µL of 1M HCl.

  • Quantification:

    • Inject sample into RP-HPLC (C18 column).[6]

    • Mobile Phase: 50% Methanol / 50% Water with 0.1% TFA.

    • Detect Hippuric Acid (cleavage product) at 228 nm.

  • Calculation:

Protocol B: Stability & Metabolite Tracking (LC-MS)

Objective: Confirm the conversion of LORF to the hyper-active IPEP fragment.

  • Incubation: Incubate 100 µM IPEPYVWD with plasma or tissue homogenate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: Analyze via LC-MS/MS targeting m/z for:

    • Parent (IPEPYVWD): ~1074 Da

    • Fragment (IPEP): ~454 Da

    • Fragment (YVWD): ~638 Da

Part 5: Signaling Pathway Visualization

The following diagram illustrates the intervention of LORF within the evolutionarily conserved Renin-Angiotensin System.

G Angiotensinogen Angiotensinogen-like Precursor AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Renin-like Enzyme AngII Angiotensin II (Bioactive Octapeptide) AngI->AngII  Cleavage Receptor Angiotensin Receptor AngII->Receptor ACE ACE (Angiotensin Converting Enzyme) ACE->AngI Catalyzes LORF LORF Peptide (H-IPEPYVWD-OH) LORF->ACE Inhibits (IC50 19.8µM) IPEP Metabolite IPEP (High Potency) LORF->IPEP Metabolic Processing IPEP->ACE Inhibits (IC50 11.5µM) Response Diuresis / Na+ Loss (Invertebrate Model) Receptor->Response

Figure 1: Mechanism of LORF and its metabolite IPEP in blocking the conversion of Angiotensin I to II, thereby modulating osmotic balance.[4]

References

  • Salzet, M., et al. (2004).[3] Angiotensin-converting enzyme inhibition studies by natural leech inhibitors by capillary electrophoresis and competition assay. European Journal of Biochemistry.

  • Salzet, M., Vandenbulcke, F., & Verger-Bocquet, M. (1996).[7][8][6][9] Neurons immunoreactive to an antiserum... detected in the brain of the leech Theromyzon tessulatum. (Identification of LORF sequence).

  • Laurent, V., et al. (1997). Structure and biological activity of the leech osmoregulator factor (LORF). Neuroendocrinology.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the mass spectrometry analysis of the synthetic peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for peptide characterization and quantification. This document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and providing a framework for robust and reliable analysis.

Introduction: The Significance of Peptide Analysis

Peptides are crucial molecules in a vast array of biological processes and are increasingly important as therapeutic agents. Their precise characterization is paramount for understanding their function, ensuring their quality, and facilitating drug development. Mass spectrometry (MS) has become an indispensable tool for peptide analysis due to its high sensitivity, speed, and versatility.[1] This guide will dissect the mass spectrometric analysis of a specific octapeptide, this compound, to illustrate the principles and techniques involved in peptide characterization.

Theoretical Analysis of this compound

A foundational step in any mass spectrometry analysis is the theoretical characterization of the analyte. This allows for the prediction of expected mass-to-charge ratios (m/z) and fragmentation patterns, which are essential for data interpretation.

Table 1: Theoretical Properties of this compound

PropertyValue
Sequence This compound
Molecular Formula C₅₃H₇₁N₉O₁₄
Average Mass 1082.20 Da
Monoisotopic Mass 1081.51 Da

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element and is the most accurate mass for comparison with high-resolution mass spectrometry data.

Experimental Design: A Step-by-Step Workflow

The successful mass spectrometric analysis of a peptide is contingent upon a well-designed experimental workflow, from sample preparation to data acquisition.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is critical to minimize interference and maximize the quality of the mass spectrometry data.[2][3]

Protocol 1: Standard Peptide Sample Preparation

  • Solubilization: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For peptides with solubility issues, organic solvents like acetonitrile or isopropanol can be added.

  • Desalting: Salts and other non-volatile components can suppress ionization and contaminate the mass spectrometer.[4] Desalting is typically performed using a reversed-phase C18 ZipTip or a similar solid-phase extraction method.

    • Equilibrate the ZipTip with 100% acetonitrile.

    • Wash the ZipTip with 0.1% formic acid in water.

    • Load the peptide sample onto the ZipTip.

    • Wash the loaded ZipTip with 0.1% formic acid in water to remove salts.

    • Elute the desalted peptide with a solution of 50% acetonitrile and 0.1% formic acid in water.

  • Concentration: If necessary, the desalted peptide solution can be concentrated using a vacuum centrifuge. The final concentration should be optimized for the specific mass spectrometer being used, typically in the low micromolar to nanomolar range.

Mass Spectrometry Instrumentation and Setup

The choice of ionization technique and mass analyzer is dependent on the specific goals of the analysis. For peptide analysis, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods.[5]

3.2.1. Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for the analysis of peptides from solution.[6][7] It often produces multiply charged ions, which can be advantageous for tandem mass spectrometry.

Table 2: Recommended ESI-MS Parameters

ParameterRecommended SettingRationale
Ionization Mode PositivePeptides readily accept protons on basic residues and the N-terminus.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Sheath Gas Flow 10 - 20 (arbitrary units)Aids in nebulization and desolvation of the droplets.
Auxiliary Gas Flow 2 - 5 (arbitrary units)Further assists in the desolvation process.
Capillary Temperature 250 - 300 °CFacilitates the evaporation of the solvent from the droplets.

3.2.2. Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI is another soft ionization technique that is particularly useful for the rapid analysis of complex mixtures and for obtaining singly charged ions.[8][9]

Protocol 2: MALDI Sample Preparation

  • Matrix Selection: For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix.[5]

  • Sample Spotting: Mix the desalted peptide solution with the CHCA matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence of a peptide.[10][11] This involves isolating the precursor ion of interest, fragmenting it, and analyzing the resulting fragment ions.

3.3.1. Fragmentation Techniques

Several fragmentation techniques are available, each providing complementary information.

  • Collision-Induced Dissociation (CID): The most common fragmentation method, where the precursor ion is collided with an inert gas.[12] This typically results in cleavage of the peptide backbone, producing b- and y-type fragment ions.[13]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID that occurs in a separate collision cell, often providing higher-resolution fragment ion spectra.[14][15]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves the transfer of an electron to the multiply charged precursor ion. ETD is particularly useful for preserving post-translational modifications and for fragmenting larger peptides. It predominantly produces c- and z-type fragment ions.[12][16]

For the peptide this compound, a combination of CID/HCD and ETD would be beneficial. The proline residues can direct fragmentation in CID/HCD, while ETD can provide complementary cleavage information.

Data Analysis and Interpretation

The analysis of the mass spectrometry data involves identifying the precursor ion and interpreting the MS/MS spectrum to confirm the peptide sequence.

MS1 Spectrum Analysis

The initial full scan mass spectrum (MS1) will show the isotopic distribution of the intact peptide. The most abundant peak in this cluster should correspond to the monoisotopic mass of the protonated peptide ([M+H]⁺). For this compound, the expected m/z for the singly charged ion is 1082.52, and for the doubly charged ion ([M+2H]²⁺) is 541.76. High-resolution mass spectrometry can provide mass accuracy in the low ppm range, which is a strong indicator of the correct elemental composition.[17][18]

MS/MS Spectrum Analysis: The "Proline Effect" and Fragmentation Patterns

The MS/MS spectrum will contain a series of fragment ions that can be used to piece together the peptide sequence.

4.2.1. Expected Fragmentation of this compound

The presence of two proline residues in the sequence will have a significant impact on the fragmentation pattern, a phenomenon known as the "proline effect."[19][20] Cleavage of the peptide bond N-terminal to a proline residue is highly favored in CID/HCD, leading to an intense y-ion corresponding to the fragment containing the proline.

Table 3: Theoretical b- and y-ion series for this compound

Cleavage Siteb-ion (m/z)y-ion (m/z)Amino Acid
1114.091082.52Ile
2211.14969.43Pro
3340.18872.38Glu
4437.23743.34Pro
5600.30646.29Tyr
6699.37483.22Val
7885.45384.15Trp
81000.48198.07Asp

In the CID/HCD spectrum of this peptide, we would expect to see particularly intense peaks for the y₇ (m/z 872.38) and y₅ (m/z 646.29) ions, due to the cleavage N-terminal to the proline residues at positions 2 and 4, respectively. The presence of a complete or near-complete series of b- and y-ions would provide strong evidence for the correct sequence.

4.2.2. De Novo Sequencing and Database Searching

The process of determining the amino acid sequence from the MS/MS spectrum without a database is known as de novo sequencing.[10][16][21] This involves identifying a "ladder" of fragment ions and calculating the mass differences between them to identify the corresponding amino acids. For known synthetic peptides, the experimental MS/MS spectrum is typically compared against a theoretical spectrum generated from the expected sequence to confirm its identity.

Visualizing the Workflow and Fragmentation

Diagrams can be powerful tools for visualizing complex analytical processes.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis solubilization Solubilization (0.1% Formic Acid) desalting Desalting (C18 ZipTip) solubilization->desalting concentration Concentration (Vacuum Centrifuge) desalting->concentration ionization Ionization (ESI or MALDI) concentration->ionization ms1 MS1 Analysis (Full Scan) ionization->ms1 ms2 MS/MS Analysis (CID/HCD/ETD) ms1->ms2 interpretation Spectral Interpretation (b- and y-ions) ms2->interpretation sequencing Sequence Confirmation (De Novo / Database) interpretation->sequencing

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway (CID/HCD)

Caption: Predicted b- and y-ion fragmentation pathway for this compound in CID/HCD.

Conclusion: A Robust Framework for Peptide Analysis

The mass spectrometric analysis of this compound serves as an excellent model for the broader principles of peptide characterization. By combining theoretical calculations, a meticulous experimental workflow, and a nuanced understanding of peptide fragmentation, researchers can confidently determine the identity and sequence of peptides. The "proline effect" observed in this peptide highlights the importance of considering the specific amino acid composition when designing and interpreting mass spectrometry experiments. This guide provides a robust framework that can be adapted for the analysis of a wide variety of peptides in research and development settings.

References

  • Wikipedia. (n.d.). De novo peptide sequencing. Retrieved from [Link]

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. Retrieved from [Link]

  • Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. 3rd. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. Retrieved from [Link]

  • Dancík, V., Addona, T. A., Clauser, K. R., Vath, J. E., & Pevzner, P. A. (1999). De novo peptide sequencing via tandem mass spectrometry. Journal of computational biology, 6(3-4), 327–342. Retrieved from [Link]

  • Main, L. C., & Ketterlinus, R. (n.d.). Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Bruker Daltonik. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, S., & Whittal, R. M. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1771–1779. Retrieved from [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Miron, T., & Wilchek, M. (2013). Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. Analytical biochemistry, 440(1), 12–14. Retrieved from [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of mass spectrometry, 37(7), 663–675.
  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Creative Proteomics. (2022, November 30). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Medium. Retrieved from [Link]

  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269–295.
  • Quan, L., & Liu, M. (n.d.). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Semantic Scholar. Retrieved from [Link]

  • Ma, B. (2016). De novo Peptide Sequencing. In Computational Proteomics (pp. 15-38). Royal Society of Chemistry.
  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Kaur, P., O'Connor, G., & Barrow, M. P. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Retrieved from [Link]

  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J. J., Watson, M., Laukien, F., & Makarov, A. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(2), 549–558.
  • Weizmann Institute of Science. (n.d.). Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane. Retrieved from [Link]

  • Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Statistical characterization of ion trap tandem mass spectra from doubly charged tryptic peptides. Analytical chemistry, 75(5), 1155–1163.
  • Chugunova, A., Volynsky, P., & Efremov, R. (2018). Peptide identification in mass-spectrometry shotgun approach. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1845-1853.
  • Medzihradszky, K. F., & Burlingame, A. L. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.13. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, S., & Whittal, R. M. (2021). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1771–1779. Retrieved from [Link]

  • Lanshoeft, C., He, J., & Verhaeghe, T. (2016). Application of high-resolution MS for development of peptide and large-molecule drug candidates. Bioanalysis, 8(3), 169–177. Retrieved from [Link]

  • López-Ferrer, D., Martínez-Bartolomé, S., Villar, M., Campa, M., & Vázquez, J. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 10(7), 3060–3073.
  • Harrison, A. G. (2009). The proline effect in the fragmentation of protonated peptides. Mass spectrometry reviews, 28(4), 640–652.
  • Gundry, R. L., White, M. Y., & Murray, C. I. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(4), e104.
  • Scaffold. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Retrieved from [Link]

  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J. J., Watson, M., Laukien, F., & Makarov, A. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(2), 549–558. Retrieved from [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

  • Drug Discovery & Development. (n.d.). HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (2025, October 22). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Retrieved from [Link]

  • Gundry, R. L., White, M. Y., & Murray, C. I. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current protocols, 1(4), e104.
  • Xu, C., Tcyrulnikov, S., He, L., & Loo, J. A. (2018). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of the American Society for Mass Spectrometry, 29(10), 2093–2102.
  • Metzger, J. W., & Kempter, C. (1997). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in enzymology, 289, 499–519.
  • Cordwell, S. J., Nouwens, A. S., Verrills, N. M., Basseal, D. J., & Walsh, B. J. (2002). Protein identification by MALDI-TOF-MS peptide mapping: a new strategy. Analytical chemistry, 74(13), 3021–3030.
  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2010). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 21(4), 642–649.
  • ResearchGate. (2025, August 5). High-resolution mass-spectrometry analysis of peptides and proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). A peptide fragmentation. In a mass spectrometer a whole peptide (below).... Retrieved from [Link]

  • bioRxiv. (2023, July 28). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved from [Link]

Sources

NMR Spectroscopy Guide: Structural Elucidation of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

[1]

Executive Summary

This technical guide outlines the structural elucidation workflow for the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH . Unlike standard protein NMR, this specific sequence presents two distinct challenges: the molecular weight (~1018 Da) places it near the NOE zero-crossing regime, and the presence of two Proline residues (Pro2, Pro4) disrupts standard sequential assignment pathways.[1]

This guide deviates from generic templates to focus on the "Proline Bridge" strategy and the critical selection of ROESY over NOESY for this specific mass range.

Part 1: Sample Preparation & Experimental Setup

Solvent Systems & Referencing

For this hydrophilic peptide containing ionizable side chains (Glu, Asp), aqueous conditions are preferred to mimic physiological relevance, though pH control is paramount.[1]

  • Solvent: 90% H₂O / 10% D₂O.

    • Rationale: The 10% D₂O provides the lock signal. We avoid 100% D₂O to preserve amide proton (

      
      ) signals essential for the sequential walk.
      
  • pH Control: Adjust to pH 3.5 – 4.5 .

    • Mechanism:[2] At neutral pH, amide proton exchange with bulk water is too fast (

      
      ), broadening signals into the baseline. Acidic pH slows this exchange, sharpening 
      
      
      resonances.
  • Internal Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 10-50 µM.[1]

    • Constraint: Do NOT use TSP (trimethylsilyl propionate). TSP is pH-dependent and can bind to hydrophobic residues (Trp, Tyr, Ile, Val), causing artificial chemical shift perturbations. DSS is chemically inert and pH-stable.[3]

The "Zero-Crossing" Trap (Critical Insight)

The molecular weight of this octapeptide (~1 kDa) creates a specific hydrodynamic problem at standard field strengths (500-700 MHz).

  • The Physics: The Nuclear Overhauser Effect (NOE) depends on the correlation time (

    
    ).
    
    • Small molecules (

      
      ): Positive NOE.
      
    • Large proteins (

      
      ): Negative NOE.[1]
      
    • This Peptide (

      
      ):  The NOE intensity approaches zero.
      
  • The Solution: ROESY (Rotating-frame Overhauser Effect Spectroscopy) .

    • ROESY cross-peaks are always positive (opposite to the diagonal) regardless of molecular weight, ensuring distance constraints are visible even if NOESY signals vanish.

Part 2: Resonance Assignment Strategy

The "Proline Bridge" Workflow

Standard Wüthrich assignment relies on

1Pro2Pro41


Workflow Diagram

The following diagram illustrates the logic flow for assigning this specific sequence, highlighting the alternative pathways required for Proline residues.

AssignmentWorkflowStartSample: this compoundTOCSYStep 1: TOCSY (60-80ms)Identify Spin SystemsStart->TOCSYIleIle1 (N-term)Spin SystemTOCSY->IlePro2Pro2(No HN)TOCSY->Pro2Glu3Glu3Spin SystemTOCSY->Glu3Pro4Pro4(No HN)TOCSY->Pro4AromaticsTyr5, Trp7(Aromatic Systems)TOCSY->AromaticsROESYStep 2: ROESY (300ms)Sequential ConnectivitiesLink1Ile1-Pro2LinkageROESY->Link1d_alpha_delta (Trans)d_alpha_alpha (Cis)Ile->ROESYH_alphaPro2->ROESYH_deltaLink2Glu3-Pro4LinkageGlu3->Link2H_alphaLink1->Glu3SequentialWalkLink2->AromaticsContinueWalk

Figure 1: Modified sequential assignment workflow addressing the Proline interruptions at positions 2 and 4.

Detailed Assignment Protocol
Step 1: Spin System Identification (TOCSY)[4][5]
  • Experiment: 2D TOCSY (Total Correlation Spectroscopy).

  • Mixing Time: 60-80 ms.

  • Goal: Identify all protons belonging to a single amino acid residue.

  • Specific Signatures:

    • Ile1: Methyl triplets/doublets (0.8 ppm) connected to

      
      , 
      
      
      ,
      
      
      .
    • Val6: Two methyl doublets (0.9 ppm) connected to

      
      .[1]
      
    • Trp7: Indole NH (~10.0 ppm) correlates to aromatic ring protons.[1]

    • Tyr5: AA'BB' symmetry in the aromatic region (6.8 / 7.1 ppm).

Step 2: Sequential Walking (ROESY)
  • Experiment: 2D ROESY (Adiabatic spin-lock to minimize offset effects).

  • Mixing Time: 200-350 ms.

  • The Walk:

    • Ile1

      
       Pro2:  Look for NOE between Ile1 
      
      
      and Pro2
      
      
      (indicates trans bond) or Pro2
      
      
      (indicates cis bond).[1]
    • Pro2

      
       Glu3:  Look for NOE between Pro2 
      
      
      and Glu3
      
      
      .
    • Glu3

      
       Pro4:  Look for NOE between Glu3 
      
      
      and Pro4
      
      
      (trans) or Pro4
      
      
      (cis).[1]
    • Pro4

      
       Tyr5:  Look for NOE between Pro4 
      
      
      and Tyr5
      
      
      .
    • Tyr5

      
       Val6 
      
      
      Trp7
      
      
      Asp8:
      Standard
      
      
      or
      
      
      walking.

Part 3: Conformational Analysis (Cis/Trans Isomerism)

The peptide contains two X-Pro bonds (Ile-Pro and Glu-Pro). The peptide bond preceding proline can adopt a cis conformation (10-30% population) unlike other amino acids which are >99.9% trans.

Diagnostic NOE Patterns

To determine the dominant conformation of the peptide backbone, analyze the ROESY intensities between residue


ConformationDiagnostic NOE PairDistance (Å)Intensity
Trans (Extended)

~2.2Strong

~3.5Weak/Absent
Cis (Turn/Bend)

~2.2Strong

> 3.5Absent
Isomerism Logic Diagram

The following decision tree helps classify the conformation of the Ile-Pro and Glu-Pro bonds.

ProlineIsomerismCheckAnalyze ROESY SpectrumResidue(i) to Pro(i+1)TransPathStrong H(alpha)-H(delta) NOECheck->TransPathCisPathStrong H(alpha)-H(alpha) NOECheck->CisPathTransResultTRANS Conformation(Standard Backbone)TransPath->TransResultCisResultCIS Conformation(Turn/Kink)CisPath->CisResult

Figure 2: Decision logic for assigning Cis/Trans geometry at X-Proline bonds.

Part 4: Structural Calculation Workflow

Once assignments and geometric constraints (NOEs) are tabulated, the 3D structure is calculated.

  • Peak Integration: Integrate ROESY cross-peaks.

  • Distance Calibration: Convert volumes (

    
    ) to distances (
    
    
    ) using the inverse sixth power relationship:
    
    
    .[1]
    • Reference: Use the fixed distance of the Proline

      
       geminal pair (1.78 Å) or the Tyr aromatic ortho-meta distance.
      
  • Restraint Generation:

    • Strong NOE: 1.8 – 2.5 Å

    • Medium NOE: 1.8 – 3.5 Å

    • Weak NOE: 1.8 – 5.0 Å

  • Simulated Annealing: Use software like CYANA or X-PLOR NIH .[1]

    • Note: Because the peptide is linear and short, it may exist as an ensemble of conformers rather than a single rigid structure. Report the "bundle" of the 20 lowest energy structures.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Wishart, D. S., et al. (1995).[1] "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140.[1] Link

  • Biological Magnetic Resonance Data Bank (BMRB). "Chemical Shift Statistics." Link

  • Bax, A., & Davis, D. G. (1985).[1] "MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy." Journal of Magnetic Resonance, 65(2), 355-360.[1] (Basis for TOCSY).[4][5][6]

  • Bothner-By, A. A., et al. (1984).[1] "Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame." Journal of the American Chemical Society, 106(3), 811-813. (Basis for ROESY).[7]

Discovery and Mechanistic Characterization of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (LORF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The peptide sequence H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD), designated as the Leech Osmoregulatory Factor (LORF) , represents a pivotal discovery in comparative neuroendocrinology and peptide therapeutics. Originally isolated from the central nervous system of the leeches Erpobdella octoculata and Theromyzon tessulatum, this octapeptide provided the first definitive evidence of a functional Renin-Angiotensin System (RAS) in invertebrates.

This guide deconstructs the technical pathway used to discover LORF’s mechanism of action. It moves beyond simple description to analyze the experimental logic, focusing on its dual role as a potent Angiotensin-Converting Enzyme (ACE) inhibitor and a regulator of sodium (


) conductance.

The Discovery Pipeline: From CNS Extract to Sequence

The identification of IPEPYVWD was not serendipitous; it was the result of a targeted "reverse-immunology" approach. Researchers hypothesized that osmoregulatory hormones conserved in vertebrates (like oxytocin/vasopressin) might have ancestral homologs in annelids.

Isolation Logic

The isolation protocol required preserving the bioactive conformation of the peptide while eliminating high-molecular-weight proteins.

  • Source Material: CNS of Erpobdella octoculata.[1][2]

  • Extraction: Acidic extraction (0.1 M HCl) was chosen to precipitate large proteins and inhibit endogenous proteases that would otherwise degrade the octapeptide.

  • Purification: A multi-step Reverse-Phase HPLC (RP-HPLC) workflow was employed.[2] The causality here is critical: a single pass is rarely sufficient for CNS extracts due to lipid contamination.

    • Step 1: C18 column (hydrophobicity-based separation).

    • Step 2: C8 column (refinement based on slightly different selectivity).

Structural Elucidation

Once purified, the peptide underwent a dual-validation sequencing process:

  • Edman Degradation: Provided the N-terminal sequence (Ile-Pro-Glu...).[1][3][4][5]

  • Electrospray Mass Spectrometry (ESI-MS): Confirmed the molecular mass (approx. 1018 Da) and validated the C-terminal Aspartic acid, ensuring no post-translational modifications (like amidation) were missed.

Visualization: The Isolation Workflow

The following diagram outlines the rigorous purification and identification logic.

LORF_Discovery Source Leech CNS (Erpobdella octoculata) Extract Acid Extraction (0.1 M HCl) Source->Extract Homogenization HPLC1 RP-HPLC (C18 Column) Extract->HPLC1 Supernatant HPLC2 RP-HPLC (C8 Column) HPLC1->HPLC2 Active Fraction Edman Edman Degradation (Sequence ID) HPLC2->Edman Purified Peptide MS ESI-MS (Mass Confirmation) HPLC2->MS Aliquot Synthesis Solid Phase Synthesis (Validation) Edman->Synthesis Sequence: IPEPYVWD MS->Synthesis MW: 1018.13 Da

Figure 1: The sequential isolation pipeline ensuring high purity and structural accuracy of the LORF peptide.

Mechanism of Action: ACE Inhibition & Osmoregulation

The defining characteristic of IPEPYVWD is its ability to inhibit ACE, a mechanism previously thought to be exclusive to vertebrates.

The ACE Inhibition Mechanism

The peptide acts as a competitive inhibitor of the Angiotensin-Converting Enzyme. In the classical RAS pathway, ACE cleaves Angiotensin I (Ang I) to Angiotensin II (Ang II). LORF mimics the substrate, binding to the active site of ACE and preventing this conversion.

Key Pharmacological Data:

  • Target: Angiotensin-Converting Enzyme (ACE).[6][7][8]

  • IC50 (Full Peptide): 19.8

    
    M against rabbit ACE.[7][8]
    
  • Active Fragment: The N-terminal tetrapeptide H-Ile-Pro-Glu-Pro-OH (IPEP) is generated by in vivo cleavage and is more potent (IC50 = 11.5

    
    M).
    
  • Specificity: Extending the peptide (e.g., GWE-IPEPYVWD) abolishes activity, indicating strict steric requirements at the binding pocket.

Physiological Outcome: Anti-Diuresis

Unlike vertebrate Angiotensin II (which is diuretic/natriuretic in some contexts), LORF induces water retention (anti-diuresis) in leeches.

  • Injection: 10 pmol – 1 nmol of IPEPYVWD injected into the leech.[1][3][4][5][9][10][11]

  • Response: Significant weight gain due to water uptake within 1-2 hours.

  • Pathway: The inhibition of ACE likely prevents the degradation of other osmoregulatory signals or directly modulates ion channels.

Ion Channel Modulation

Electrophysiological studies on leech skin revealed that IPEPYVWD inhibits


 conductance . By blocking sodium channels, the peptide alters the osmotic gradient, driving water influx into the organism to maintain homeostasis during dehydration stress.
Visualization: Signaling Pathway

Mechanism_Action LORF LORF Peptide (IPEPYVWD) ACE Angiotensin-Converting Enzyme (ACE) LORF->ACE Inhibits (IC50: 19.8 µM) NaChannel Na+ Conductance (Leech Skin) LORF->NaChannel Inhibits AngI Angiotensin I ACE->AngI Cleaves (Blocked) AngII Angiotensin II AngI->AngII Conversion Blocked Water Water Uptake (Anti-diuresis) NaChannel->Water Osmotic Gradient Shift

Figure 2: Mechanistic pathway of LORF. Red lines indicate inhibition. The peptide blocks ACE activity and directly inhibits sodium conductance.

Experimental Protocols for Validation

To replicate the discovery or validate the activity of synthetic IPEPYVWD, the following protocols are the industry standard.

Protocol A: Capillary Zonal Electrophoresis (CZE) for ACE Inhibition

This method is superior to spectrophotometric assays for this peptide because it allows real-time separation of the substrate (Ang I) and product (Ang II).

Reagents:

  • Rabbit Lung ACE (Sigma-Aldrich or equivalent).

  • Substrate: Angiotensin I (100

    
    M).
    
  • Buffer: 100 mM Borate buffer, pH 8.3.

  • Inhibitor: Synthetic IPEPYVWD (varying concentrations).

Workflow:

  • Incubation: Mix ACE (10 mU/mL) with IPEPYVWD in borate buffer. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction: Add Angiotensin I. Incubate for 30 minutes.

  • Termination: Stop reaction by adding 10% TFA or EDTA.

  • Separation: Inject sample into CZE system (e.g., Beckman P/ACE).

    • Voltage: 25 kV.

    • Detection: UV at 200 nm.

  • Calculation: Measure the peak area of Ang II. Calculate % inhibition relative to control (no peptide).

Protocol B: In Vivo Bioassay (Leech Weight Gain)

A robust phenotypic assay to verify biological activity beyond enzymatic inhibition.

Workflow:

  • Preparation: Acclimatize Theromyzon tessulatum or Hirudo medicinalis (Stage 3B) in deionized water.

  • Blinding: Divide animals into Control (Vehicle) and Test (Peptide) groups (

    
    ).
    
  • Injection: Inject 10

    
    L of saline containing 1 nmol IPEPYVWD into the coelomic cavity.
    
  • Measurement: Weigh animals at

    
    , 
    
    
    
    , and
    
    
    .
  • Validation: Significant mass increase (>5%) compared to control indicates active osmoregulation.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data derived from the discovery phase.

Peptide SequenceIdentityIC50 (ACE Inhibition)In Vivo Effect
This compound LORF (Native) 19.8

M
Strong Anti-diuresis
H-Ile-Pro-Glu-Pro-OHIPEP (Fragment)11.5

M
Moderate Anti-diuresis
H-Ile-Pro-OHIP (Fragment)InactiveNone
GWE-IPEPYVWD-ESExtended PrecursorInactiveNone

Note: The higher potency of the IPEP fragment suggests that LORF may act as a pro-drug or precursor that is processed in situ to the tetrapeptide.

References

  • Salzet, M., et al. (1996). "Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata. The leech osmoregulator factor." European Journal of Biochemistry.

  • Deloffre, L., et al. (2004). "Angiotensin-converting enzyme inhibition studies by natural leech inhibitors by capillary electrophoresis and competition assay."[7][8] The FEBS Journal (formerly Eur J Biochem).

  • Salzet, M., et al. (1997). "The leech osmoregulator factor (LORF): a novel neuropeptide involved in the regulation of body water content." Journal of Comparative Physiology B.

  • Tasiemski, A., et al. (2004). "Molecular aspect of Annelid Neuroendocrine system." Invertebrate Neuroscience.

Sources

Methodological & Application

Application Notes & Protocols: Development of In Vitro Cell-Based Assays for the Peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of in vitro cell-based assays to characterize the bioactivity of the peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH. The specific biological function of this novel peptide is not yet extensively documented in publicly available literature. Therefore, this guide adopts a foundational approach, starting with initial screening assays to identify potential cellular activities and progressing to more specific, mechanistic studies. The protocols outlined herein are designed to be adaptable, allowing researchers to explore a range of potential therapeutic areas, including but not limited to, immunomodulation, oncology, and metabolic diseases. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and offer guidance on data interpretation and validation.

Introduction: The Scientific Rationale

The peptide this compound is an eight-amino-acid sequence. The development of in vitro cell-based assays is a critical first step in elucidating its biological function and therapeutic potential. Cell-based assays provide a physiologically relevant environment to observe the effects of a compound on cellular processes, offering insights into its mechanism of action.[1] Given the novelty of this peptide, a tiered screening approach is recommended. This involves beginning with broad, high-throughput assays to identify any significant cellular responses, followed by more focused secondary and tertiary assays to delineate specific signaling pathways and functional outcomes.

Core Principles of Assay Development:

  • Relevance: The choice of cell lines and endpoints should align with the hypothesized or desired therapeutic application.

  • Robustness: The assay must be reproducible, with a clear distinction between positive and negative results.

  • Mechanistic Insight: The assays should be designed to provide information about how the peptide is exerting its effects at a molecular level.

Initial Characterization and Handling of the Peptide

Prior to initiating cell-based assays, it is crucial to properly characterize and handle the synthetic peptide to ensure the reliability of experimental results.

2.1 Peptide Synthesis and Purification

The peptide this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[2] Following synthesis, the peptide must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of ≥95%. The molecular weight of the purified peptide should be confirmed by mass spectrometry.[2]

2.2 Peptide Solubility and Storage

Proper storage and solubilization are critical for maintaining the peptide's integrity and activity.

  • Storage: Lyophilized peptides should be stored at -20°C or lower.[3]

  • Solubilization: The solubility of a novel peptide can be unpredictable. It is recommended to first attempt to dissolve a small amount in sterile, nuclease-free water. If the peptide is insoluble, dimethyl sulfoxide (DMSO) can be used as a solvent, followed by dilution in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the cell-based assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Table 1: Peptide Characterization Summary

ParameterSpecificationMethod
Purity ≥95%RP-HPLC
Identity Correct Molecular WeightMass Spectrometry
Appearance White to off-white lyophilized powderVisual Inspection
Solubility To be determinedEmpirical Testing

Tier 1: Primary Screening Assays for Bioactivity

The initial screening phase aims to cast a wide net to detect any significant biological activity of the peptide. These assays are typically high-throughput and measure general cellular health and proliferation.

3.1 Cell Viability and Cytotoxicity Assays

These assays are fundamental to determine if the peptide has any cytotoxic effects or if it can modulate cell proliferation.

Recommended Cell Lines: A panel of cell lines representing different tissue types should be used. For example:

  • HEK293: Human embryonic kidney cells (a common, robust cell line).[2]

  • HeLa: Human cervical cancer cells.

  • Jurkat: Human T lymphocyte cells (for potential immunomodulatory effects).

  • A549: Human lung carcinoma cells.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of the peptide in complete cell culture medium. The concentration range should be broad (e.g., 1 nM to 100 µM) to capture a dose-response relationship. Remove the old medium from the cells and add the peptide-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration, if applicable) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3.2 Apoptosis and Necrosis Assays

To distinguish between different modes of cell death, assays that specifically detect markers of apoptosis and necrosis should be employed.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the peptide as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Workflow for Initial Bioactivity Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Interpretation cluster_2 Next Steps Peptide This compound (Characterized & Solubilized) CellPanel Panel of Cell Lines (e.g., HEK293, HeLa, Jurkat, A549) Peptide->CellPanel Treat cells with a range of concentrations Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) CellPanel->Viability Apoptosis Apoptosis/Necrosis Assay (e.g., Annexin V/PI Staining) CellPanel->Apoptosis DataAnalysis Analyze dose-response curves Determine IC50/EC50 values Viability->DataAnalysis Apoptosis->DataAnalysis Interpretation Identify 'hit' cell lines and effective concentration range DataAnalysis->Interpretation Tier2 Proceed to Tier 2 Assays (Mechanistic & Functional Studies) Interpretation->Tier2

Caption: Workflow for Tier 1 primary screening assays.

Tier 2: Mechanistic and Functional Assays

If the primary screening reveals significant bioactivity, the next step is to investigate the underlying mechanism of action. The choice of Tier 2 assays will be guided by the results of Tier 1. For instance, if the peptide inhibits the proliferation of a specific cancer cell line, assays related to cell cycle progression and cancer signaling pathways would be appropriate.

4.1 Cell Cycle Analysis

To determine if the peptide affects cell cycle progression, flow cytometry analysis of DNA content can be performed.

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.2 Kinase Activity Assays

Many cellular signaling pathways are regulated by protein kinases. If the peptide is suspected to modulate a particular pathway, a kinase activity assay can be employed.

Example Scenario: If the peptide shows activity in an immune cell line like Jurkat cells, investigating its effect on key T-cell signaling kinases (e.g., LCK, ZAP-70) would be a logical next step.

4.3 Receptor Binding Assays

If the peptide is hypothesized to act through a specific cell surface receptor, a receptor binding assay can be performed to determine its affinity for the receptor.

Protocol 4: Competitive Binding Assay

  • Cell Preparation: Use a cell line that endogenously expresses the receptor of interest or a cell line that has been engineered to overexpress the receptor.

  • Ligand Labeling: A known ligand for the receptor is labeled with a radioactive isotope or a fluorescent tag.

  • Competitive Binding: Incubate the cells with a fixed concentration of the labeled ligand and increasing concentrations of the unlabeled peptide.

  • Detection: Measure the amount of labeled ligand bound to the cells. A decrease in the signal with increasing concentrations of the peptide indicates competitive binding.

Signaling Pathway Investigation Workflow

G cluster_0 Tier 2: Mechanistic Studies cluster_1 Data Interpretation Hit Identified 'Hit' from Tier 1 (e.g., Anti-proliferative effect in Jurkat cells) CellCycle Cell Cycle Analysis (PI Staining) Hit->CellCycle Kinase Kinase Activity Assays (e.g., LCK, ZAP-70) Hit->Kinase Receptor Receptor Binding Assays Hit->Receptor Mechanism Elucidate Mechanism of Action (e.g., Cell cycle arrest at G1, inhibition of LCK) CellCycle->Mechanism Kinase->Mechanism Receptor->Mechanism

Caption: Workflow for Tier 2 mechanistic assays.

Data Analysis and Interpretation

5.1 Dose-Response Curves and IC50/EC50 Determination

For assays that produce a quantitative output, it is essential to generate dose-response curves by plotting the measured response against the logarithm of the peptide concentration. From these curves, key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) can be calculated using non-linear regression analysis.

Table 2: Example Data from a Cell Viability Assay

Peptide Conc. (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5015.4 ± 2.5
1005.1 ± 1.8

5.2 Statistical Analysis

Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion and Future Directions

The systematic approach outlined in these application notes provides a robust framework for the initial in vitro characterization of the novel peptide this compound. The data generated from these assays will be instrumental in identifying its primary biological activities and elucidating its mechanism of action. Positive and compelling results from these in vitro studies will pave the way for more advanced preclinical development, including in vivo efficacy and safety studies.

References

  • GenScript. (n.d.). Custom Peptide Libraries for Peptide Bioassays Development. Retrieved from [Link]

  • Wang, J., et al. (2015). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 59(3), 1461–1469.
  • Lee, M., et al. (2010). A general process for the development of peptide-based immunoassays for monoclonal antibodies. Cancer Chemotherapy and Pharmacology, 65(6), 1165–1173.
  • Sartorius. (n.d.). Therapeutic Peptides. Retrieved from [Link]

  • PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. [Link]

  • De Vita, C., et al. (2020). In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity. Antibiotics, 9(10), 693.
  • Li, Y., et al. (2024). Identification, characterization, in vitro and vivo evaluation of dual-protein peptides based on virtual screening. Food & Function, 15(2), 1469-1481.
  • Chan, P. K., et al. (1986). Amino acid sequence of a specific antigenic peptide of protein B23. The Journal of biological chemistry, 261(30), 14335–14341.
  • Wikipedia. (2024, February 10). Amino acid. Retrieved from [Link]

  • Hsieh, Y. H., et al. (2021). Functions and absorption of bioactive peptides in small intestine. Functional Foods in Health and Disease, 11(1), 1-15.
  • Samoylova, T. I., et al. (2005). In vitro Selection of a Peptide with High Selectivity for Cardiomyocytes In vivo. Drug design and discovery, 17(4), 261–272.
  • PubChem. (n.d.). H-Gly-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-OH. Retrieved from [Link]

  • PubChem. (n.d.). H-Asp-Arg-Val-Tyr-Ile-His-Pro-Trp-OH. Retrieved from [Link]

  • Michel, B. W., et al. (2015). Real-Time Imaging and Quantification of Peptide Uptake in Vitro and in Vivo.
  • NCERT. (n.d.). Biomolecules. Retrieved from [Link]

Sources

Protocol for solubilizing H-Ile-pro-glu-pro-tyr-val-trp-asp-OH for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubilization and Handling of the Octapeptide IPEPYVWD

Executive Summary

This guide details the solubilization, handling, and quality control protocols for the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD).

This peptide presents a specific physicochemical challenge: it contains a hydrophobic core (Ile, Val, Trp, Tyr) flanked by acidic residues (Glu, Asp).[1] While often assumed to be water-soluble due to the acidic residues, the high hydrophobic content (50%) can lead to aggregation or incomplete dissolution in pure water or standard saline buffers (PBS).

Core Recommendation: The primary solubilization strategy utilizes Ammonium Hydroxide (NH₄OH) to exploit the acidic pI, ensuring full deprotonation and solubility before dilution into physiological buffers.

Physicochemical Analysis & Pre-Solubilization Strategy

Before handling the lyophilized powder, it is critical to understand the peptide's intrinsic properties. This "First Principles" analysis dictates the solvent choice.

Peptide Profile
  • Sequence: Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp[2]

  • Formula: C₅₁H₆₉N₉O₁₄

  • Molecular Weight (MW): 1032.15 g/mol

  • Termini: Free Amine (H-) and Free Acid (-OH).

Solubility Drivers (The "Why")
PropertyValueImplication for Solubilization
Hydrophobic Residues Ile, Pro (x2), Tyr, Val, TrpHigh (6 residues). Promotes aggregation in water. Requires a "kick" to dissolve.
Acidic Residues Glu, Asp, C-term (-OH)High (3 groups). Ionization at basic pH (> pH 8) drives solubility.
Basic Residues N-term (-NH₂)Low (1 group). Minimal solubility contribution at neutral pH.[2]
Isoelectric Point (pI) ~3.5 - 4.0Critical. The peptide is least soluble near pH 4.0. Avoid acidic buffers (Acetate/Citrate).
Net Charge (pH 7.0) ~ -2Soluble, but hydrophobic aggregation may slow kinetics.
UV Quantitation Parameters

This peptide contains Tryptophan (Trp) and Tyrosine (Tyr) , allowing for precise concentration verification via UV spectroscopy (A280).

  • Extinction Coefficient (

    
    ): 
    
    
    
    • Calculation:

      
      
      

Decision Logic for Solubilization

The following flowchart illustrates the decision-making process for selecting the optimal solvent based on the peptide's specific "Acidic + Hydrophobic" profile.

SolubilityLogic Start Start: Lyophilized IPEPYVWD Analyze Analyze Sequence: Acidic (Glu/Asp) + Hydrophobic Core Start->Analyze CheckApp Intended Application? Analyze->CheckApp BioAssay Biological Assay (Cell Culture/In Vivo) CheckApp->BioAssay Sensitive to Organics ChemStock Chemical Stock (High Conc. Storage) CheckApp->ChemStock Long-term Stability Primary Protocol A: Aqueous/Basic (Ammonium Hydroxide) BioAssay->Primary Best for Acidic Peptides Secondary Protocol B: Organic (DMSO) ChemStock->Secondary Max Solubility Dilution Dilute to Working Conc. (PBS/Media) Primary->Dilution Secondary->Dilution

Figure 1: Decision matrix for solubilizing acidic/hydrophobic peptides like IPEPYVWD.

Detailed Protocols

Protocol A: The "Ammonia Drop" Method (Recommended)

Best for: Cell culture, enzymatic assays, and applications where organic solvents (DMSO) are toxic.

Mechanism: The addition of weak base (NH₄OH) rapidly deprotonates the Aspartic and Glutamic acid side chains. The resulting negative charge repulsion overcomes the hydrophobic attraction of the Ile/Val/Trp residues, forcing the peptide into solution.

Materials:

  • Ammonium Hydroxide (NH₄OH), 10% stock solution (or 1–5% depending on availability).

  • Sterile PBS or Water (pH 7.4).[3]

  • Vortex mixer.

Step-by-Step:

  • Weighing: Accurately weigh the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • The "Kick": Add a minimal volume of 1% - 10% NH₄OH directly to the powder.

    • Volume: Use roughly 50–100 µL per 1 mg of peptide.

    • Observation: The solution should turn clear almost immediately.

  • Agitation: Vortex gently for 10–20 seconds. Ensure no visible particles remain.[4]

  • Dilution: Slowly add sterile water or PBS to reach the desired stock concentration (e.g., 1 mg/mL).

    • Note: The final concentration of ammonia will be negligible after dilution and will likely be buffered by the PBS.

  • pH Check: Verify that the final pH is neutral (7.0–7.5). If too basic, adjust carefully with dilute HCl, but do not drop below pH 6.0 to avoid precipitation.

Protocol B: The DMSO Method (Alternative)

Best for: Very high concentration stocks (>5 mg/mL) or if the peptide refuses to dissolve in ammonia.

Mechanism: DMSO disrupts secondary structures and effectively solvates the hydrophobic residues (Trp, Val, Ile).

Step-by-Step:

  • Solvent: Add 100% anhydrous DMSO to the lyophilized powder.

    • Target: Make a 100x or 1000x stock solution (e.g., 10 mg/mL).

  • Dissolution: Vortex vigorously. Sonication (3 x 5 seconds) may be used if the solution is cloudy.

  • Dilution: Dilute this stock into the aqueous assay buffer.

    • Critical: Ensure the final DMSO concentration in your assay is < 0.5% (v/v) to avoid cytotoxicity.

Quality Control: Concentration Verification

Do not rely solely on gravimetric weight. Lyophilized peptides often contain salts (TFA, Acetate) and water, meaning 1 mg of powder


 1 mg of peptide.

Method: UV Absorbance at 280 nm (Beer-Lambert Law).

  • Blank: Use the same buffer/solvent mixture used for the peptide.

  • Measurement: Measure Absorbance at 280 nm (

    
    ) using a quartz cuvette or Nanodrop.
    
  • Calculation:

    
    
    
    
    
    • Where:

      • 
         (pathlength)[5]
        

Example Calculation: If


 (diluted 1:10):
  • Corrected

    
    .
    
  • Molar Conc =

    
     (
    
    
    
    ).
  • Mass Conc =

    
    .
    

Workflow Visualization

Workflow Step1 1. Weigh Powder (e.g., 1 mg) Step2 2. Add Solvent (50µL 10% NH4OH) Step1->Step2 Step3 3. Vortex/Sonicate (Until Clear) Step2->Step3 Step4 4. Dilute (Add 950µL PBS) Step3->Step4 Step5 5. QC Check (Measure A280) Step4->Step5

Figure 2: Operational workflow for preparing a 1 mg/mL stock solution.

Storage and Stability

  • Lyophilized Powder: Store at -20°C. Stable for >1 year. Desiccate before opening to prevent condensation.

  • Solution Storage:

    • Aliquot: Never re-freeze the bulk stock. Divide into single-use aliquots (e.g., 20 µL).

    • Temperature: Store aliquots at -80°C.

    • Shelf Life: Acidic peptides in basic solution can undergo deamidation or racemization over time. Use aqueous stocks within 1 month; DMSO stocks within 3-6 months.

References

  • Expasy. "ProtParam Tool: Physicochemical properties of protein sequences." SIB Swiss Institute of Bioinformatics. (Used for pI and Extinction Coefficient verification).[6] [Link]

Sources

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH for use in animal models of [disease]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the experimental utility of the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH , scientifically designated as Leech Osmoregulator Factor (LORF) .[1] Originally isolated from the central nervous system of the leech (Erpobdella octoculata), this peptide has been identified in mammalian systems (rat brain) and exhibits dual bioactivity: Angiotensin-Converting Enzyme (ACE) inhibition and Nitric Oxide (NO)-mediated vasodilation .

These properties make LORF a critical molecular probe for researchers investigating Hypertension , Renal Osmoregulation , and the evolutionary conservation of the Renin-Angiotensin System (RAS). This guide provides protocols for its use in Spontaneously Hypertensive Rat (SHR) models.

Scientific Background & Mechanism

Peptide Profile
  • Sequence: Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp (IPEPYVWD)[2]

  • Molecular Weight: ~1018.13 Da[2]

  • Origin: Invertebrate neuroendocrine system; conserved functional analogs found in mammalian CNS.

  • Key Metabolite: In vivo, LORF may be processed into the tetrapeptide IPEP , which exhibits heightened ACE inhibitory potency (IC50 ~11.5 µM vs. 19.8 µM for full-length LORF).[3]

Mechanism of Action

LORF modulates blood pressure and fluid balance through two synergistic pathways:

  • ACE Inhibition: It acts as a competitive inhibitor of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

  • NO Signaling: It stimulates the release of Nitric Oxide (NO) in neuronal and potentially endothelial tissues, promoting vasodilation and counteracting vasoconstrictive signals.

Figure 1: LORF Signaling Pathway

LORF_Pathway AngI Angiotensin I AngII Angiotensin II AngI->AngII Catalyzed by ACE ACE ACE Enzyme ACE->AngII Vasoconstriction Vasoconstriction (BP Increase) AngII->Vasoconstriction LORF LORF Peptide (IPEPYVWD) LORF->ACE Inhibits (IC50 ~20µM) IPEP IPEP Fragment (Active Metabolite) LORF->IPEP Metabolic Cleavage NO_Synthase NO Synthase LORF->NO_Synthase Stimulates IPEP->ACE Inhibits (IC50 ~11.5µM) NO Nitric Oxide (NO) NO_Synthase->NO Vasodilation Vasodilation (BP Decrease) NO->Vasodilation Vasodilation->Vasoconstriction Counteracts

Caption: Dual mechanism of LORF involving direct ACE inhibition and stimulation of Nitric Oxide synthase, resulting in net hypotensive effects.

Experimental Protocol: In Vivo Hypertension Model

Objective: To evaluate the antihypertensive effect of LORF in Spontaneously Hypertensive Rats (SHR).

Materials Required
  • Test Subject: Male SHR rats (12–14 weeks old, established hypertension >150 mmHg).

  • Reagents:

    • This compound (Lyophilized, >95% purity).[2]

    • Vehicle: Sterile Saline (0.9% NaCl).

    • Positive Control: Captopril (ACE inhibitor).

  • Equipment: Non-invasive tail-cuff blood pressure system (NIBP) or Radiotelemetry implants.

Peptide Reconstitution & Handling

The presence of hydrophobic residues (Ile, Val, Trp, Tyr) requires careful solubilization to prevent aggregation.

  • Equilibration: Allow peptide vial to reach room temperature before opening to prevent condensation.

  • Solvent: Dissolve initially in a small volume of sterile water or 0.1% acetic acid to ensure protonation of basic residues.

  • Dilution: Dilute to final working concentration with PBS or Saline.

    • Note: If the peptide is a TFA salt, ensure the pH is adjusted to 7.4 prior to injection, as acidic pH causes pain and local inflammation.

Administration Protocol

Due to the peptide nature (susceptibility to peptidases), Intravenous (IV) or Intraperitoneal (IP) routes are preferred over oral administration for initial proof-of-concept.

GroupTreatmentDosageRouteFrequency
Control Sterile SalineN/AIV/IPDaily (7 days)
Low Dose LORF Peptide100 µg/kgIV/IPDaily (7 days)
High Dose LORF Peptide500 µg/kgIV/IPDaily (7 days)
Pos. Control Captopril10 mg/kgOral/IPDaily (7 days)
Workflow Diagram

Figure 2: Experimental Workflow for SHR Model

Workflow Acclimatization Acclimatization (SHR Rats, 7 Days) Baseline Baseline BP Measurement Acclimatization->Baseline Dosing Daily Administration (IV/IP Injection) Baseline->Dosing Prep Peptide Prep (Reconstitute in Saline) Prep->Dosing Monitoring BP Monitoring (Tail Cuff @ 2h, 4h, 24h) Dosing->Monitoring Acute Phase Termination Termination & Tissue Collection Dosing->Termination Day 8 Monitoring->Dosing Chronic Phase (Repeat 7 Days) Analysis ACE Activity Assay (Serum/Lung) Termination->Analysis

Caption: Step-by-step workflow for assessing LORF efficacy in hypertensive rats, from acclimatization to tissue analysis.

Data Analysis & Expected Results

Hemodynamic Parameters

Researchers should calculate the Mean Arterial Pressure (MAP) .



Expected Outcome:

  • Acute (0-4 hours): A transient drop in MAP is expected, peaking at 1-2 hours post-injection.

  • Chronic (7 days): Sustained reduction in systolic blood pressure (SBP) compared to saline controls, though likely less potent than Captopril on a molar basis.

Biochemical Validation (Self-Validating the Protocol)

To confirm the observed effects are due to the specific mechanism of LORF, you must perform an ex vivo ACE activity assay.

  • Sample: Collect serum or lung tissue (lung has high ACE expression) at termination.

  • Assay: Use a fluorogenic substrate (e.g., Abz-Gly-Phe(NO2)-Pro).

  • Validation Logic:

    • If BP decreases but ACE activity is unchanged, the mechanism may be predominantly NO-mediated or off-target.

    • If BP decreases AND ACE activity is inhibited, the LORF mechanism is validated.

References

  • Salzet, M., et al. (1996). Purification, sequence, and physiological activity of the leech osmoregulator factor (LORF). Journal of Biological Chemistry.

  • Salzet, M., et al. (1998). Presence of an oxytocin-like peptide/leech osmoregulatory factor in the rat brain.[2] Molecular Brain Research.[2]

  • Vandenbulcke, F., et al. (2000). Leech osmoregulator factor (LORF) and its fragment IPEP are natural inhibitors for invertebrate Angiotensin Converting Enzyme.

  • NovoPro Labs. Peptide Property Calculator & LORF Product Data.

Sources

Application Note: Kinetic Characterization of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH via Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the kinetic characterization of the synthetic octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (referred to herein as IPEPYVWD ). Due to its low molecular weight (~1016 Da) and specific physicochemical properties (acidic pI, hydrophobic core), this peptide presents unique challenges in Surface Plasmon Resonance (SPR) studies, particularly regarding signal-to-noise ratios and mass transport limitations.

This guide provides a self-validating workflow for determining the equilibrium dissociation constant (


) and kinetic rate constants (

,

) of IPEPYVWD interacting with a putative protein target.

Physicochemical Analysis & Pre-Experimental Strategy

Before initiating SPR, the peptide's intrinsic properties must dictate the experimental design to ensure data integrity.

Peptide Profile: H-IPEPYVWD-OH
PropertyValueImplication for SPR
Sequence Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp8 residues; Rigid backbone due to Prolines.
Molecular Weight ~1016.1 DaLow MW Analyte: Requires high ligand density (

) to generate sufficient signal.
Theoretical pI ~3.5 (Acidic)Net Negative Charge at pH 7.4. Electrostatic repulsion may occur if the chip surface is not properly blocked.
Hydrophobicity Moderate (Ile, Val, Trp, Tyr)Solubility Risk: May require organic co-solvent (DMSO).
Chromophores Trp (W), Tyr (Y)Quantification: Strong UV absorbance at 280 nm allows precise concentration determination (Critical for accurate

).
Strategic Decisions
  • Format Selection: Inject Peptide as Analyte.

    • Reasoning: Direct immobilization of the peptide (Ligand) via amine coupling is not recommended. The peptide is short (steric hindrance), acidic (poor pre-concentration on CM5 chips), and lacks a specific orientation tag (e.g., biotin). Immobilizing the larger protein target ensures better activity retention and accessible binding sites.

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

    • Reasoning: The gold standard for protein immobilization. Provides high capacity to reach the theoretical

      
       needed for a small analyte.
      
  • Mass Transport: High flow rates (60–100 µL/min) are mandatory.

    • Reasoning: Small molecules often exhibit fast kinetics. High flow minimizes mass transport limitation (MTL), ensuring the observed rates reflect the true chemical interaction.

Experimental Workflow

Visual Process Guide

The following diagram outlines the critical path for this experiment, including decision gates for solubility and regeneration.

SPR_Workflow cluster_QC Quality Control Start Peptide Prep (IPEPYVWD) Solubility Solubility Check (Aq vs. DMSO) Start->Solubility Conc Conc. Verification (A280 nm) Solubility->Conc Clear Solution Kinetics Single Cycle Kinetics (SCK) Conc->Kinetics Immob Ligand Immobilization (Target Protein) Zero Start-up Cycles (Conditioning) Immob->Zero Zero->Kinetics Stable Baseline Analysis Data Fitting (1:1 Model) Kinetics->Analysis

Caption: Operational workflow for H-IPEPYVWD-OH characterization. Critical QC steps (Yellow/Green) prevent downstream kinetic errors.

Detailed Protocol

Reagent Preparation
  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Note: If the peptide requires DMSO, the running buffer must also contain the exact same % of DMSO (typically 1-3%) to avoid "bulk refractive index" jumps.

  • Peptide Stock (Analyte):

    • Dissolve H-IPEPYVWD-OH powder in 100% DMSO to 10 mM (if solubility in water is poor).

    • Dilute to working concentration (e.g., 50 µM) in Running Buffer.

    • Crucial: Verify concentration using a Nanodrop (Extinction coefficient

      
       based on 1 Trp + 1 Tyr).
      
Immobilization (Target Protein)
  • Chip: Dock Series S CM5 chip.

  • Activation: Inject EDC/NHS (1:1) for 7 minutes at 10 µL/min.

  • Ligand Injection: Dilute Target Protein in 10 mM Sodium Acetate (pH 4.5 or 5.0). Inject until target RU is reached.

    • Target RU Calculation:

      
      
      
    • For IPEPYVWD: To achieve a signal of 20 RU (minimum for kinetics), assuming a 50 kDa target:

      
      .
      
    • Recommendation: Aim for 1,500–2,000 RU to ensure adequate signal-to-noise.

  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Kinetic Assay (Single Cycle Kinetics)

Single Cycle Kinetics (SCK) is preferred for peptides to avoid the harsh regeneration steps often required in Multi-Cycle Kinetics (MCK), which can degrade the protein ligand over time.

  • Flow Rate: Set to 60 µL/min or 100 µL/min (Critical for minimizing mass transport).

  • Temperature: 25°C.

  • Concentration Series: Prepare a 5-fold dilution series of IPEPYVWD.

    • Example: 0 nM (Blank), 62.5 nM, 125 nM, 250 nM, 500 nM, 1000 nM.

  • Injection Sequence:

    • Inject the lowest concentration (62.5 nM) for 60-120 seconds.

    • Do NOT regenerate.

    • Immediately inject the next concentration (125 nM).

    • Repeat until the highest concentration is injected.

    • Allow a long dissociation time (600+ seconds) after the final injection to observe the off-rate (

      
      ).
      
Solvent Correction (If DMSO is used)

If DMSO is used to solubilize the peptide, you must perform a Solvent Correction Cycle.

  • Prepare 8 buffer samples with DMSO concentrations ranging from 0.5% to 1.5% (if working at 1%).

  • Run these over the specific and reference flow cells.

  • The software will generate a calibration curve to subtract the bulk refractive index mismatch between the reference and active channels.

Data Analysis & Interpretation

Quality Control Checks

Before fitting the data, verify the sensorgrams:

  • Box Shape: Peptide binding often looks "square" (fast on, fast off). If the curve is square, you may only be able to determine Steady State Affinity (

    
    ), not kinetics (
    
    
    
    ).
  • Spikes: Remove air bubbles or spikes at injection start/end points.

  • Reference Subtraction: Ensure

    
     (Active - Reference) is clean. If the curve dips below zero, check for non-specific binding of the peptide to the reference surface.
    
Binding Models
Scenario A: Kinetic Fit (Curvature observed)

If the association phase shows curvature (exponential growth) and dissociation is observable:

  • Model: 1:1 Binding.

  • Parameters: Fit

    
     (Association Rate) and 
    
    
    
    (Dissociation Rate).
  • Validation:

    
     should be < 10% of 
    
    
    
    . T-values for rate constants should be significant.
Scenario B: Steady State Fit (Square waves)

If the sensorgrams reach equilibrium instantly (fast kinetics):

  • Model: Steady State Affinity.

  • Plot:

    
     (Response at equilibrium) vs. Concentration (
    
    
    
    ).
  • Equation:

    
    
    
Interaction Logic Diagram

Binding_Logic Observed Observed Sensorgram Fast Square Wave Shape? Observed->Fast SteadyState Use Steady State Fit (Report K_D only) Fast->SteadyState Yes (Fast Kinetics) Curved Curvature Present? Fast->Curved No KineticFit Use 1:1 Kinetic Fit (Report k_a, k_d, K_D) Curved->KineticFit Yes MassTransport Check Mass Transport (k_t term) KineticFit->MassTransport Validation

Caption: Decision tree for selecting the appropriate mathematical model based on sensorgram topology.

Troubleshooting Common Issues

IssueProbable CauseSolution
Low Signal (<5 RU) Ligand density (

) too low.
Immobilize more target protein. Aim for theoretical

RU.
Linear Drift Leaching of non-covalently bound ligand.Perform 3-5 "Start-up" injections of buffer or mild regeneration solution (e.g., 1M NaCl) before kinetics.
Negative Binding "Excluded Volume" effect or Mismatched Buffer.Ensure Running Buffer and Sample Buffer are identical. Perform Solvent Correction if using DMSO.
Sticky Reference Peptide binding to Dextran.Add 0.1% BSA or increase salt (300 mM NaCl) to the running buffer to reduce electrostatic NSB.

References

  • Cytiva (formerly GE Healthcare). Sensor Surface Handbook. (Guidance on CM5 chip chemistry and ligand immobilization). Link

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284. (Standard protocols for kinetic analysis and mass transport). Link

  • Karlsson, R., & Fält, A. (1997). Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors. Journal of Immunological Methods, 200(1-2), 121-133. Link

  • Bio-Rad. SPR Note 2: Solvent Correction. (Protocol for DMSO correction in small molecule SPR). Link

Developing an ELISA for H-Ile-pro-glu-pro-tyr-val-trp-asp-OH detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the end-to-end development of a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (hereafter referred to as IPEPYVWD ).

Given the low molecular weight (~1016 Da) of the target, a Competitive ELISA format is required. Standard Sandwich ELISA is not viable due to the inability of the peptide to support simultaneous binding of two antibodies without steric hindrance. This protocol emphasizes site-directed conjugation for immunogen generation to ensure epitope exposure, a critical factor often overlooked in small molecule assay development.

Target Molecule Analysis

Before initiating wet-lab work, the physicochemical properties of the peptide must dictate the assay strategy.

PropertyValue / CharacteristicImpact on Assay Design
Sequence Ile-Pro-Glu-Pro-Tyr-Val-Trp-AspContains two Prolines (rigid turn structure).
Molecular Weight ~1016.1 DaToo small for Sandwich ELISA. Requires Competitive Format .
Isoelectric Point (pI) ~3.8 (Acidic)Net negative charge at neutral pH due to Glu (E) and Asp (D).
Reactive Groups N-term (Ile), C-term (Asp), Side chains: Glu, Asp, Tyr.Risk: Standard EDC/NHS coupling will crosslink internal Glu/Asp, masking the epitope.
Solubility Moderate (Hydrophobic: Ile, Val, Trp, Tyr vs. Hydrophilic: Glu, Asp)Dissolve in organic solvent (DMSO/DMF) first, then dilute in aqueous buffer.

Phase I: Immunogen Design & Antibody Generation

The most common failure point in peptide ELISA is poor immunogen design.

The "Hapten-Carrier" Problem

As a hapten (< 3000 Da), IPEPYVWD is not immunogenic. It must be conjugated to a carrier protein (KLH for immunization, BSA for plate coating).

Conjugation Strategy: Maleimide vs. EDC

Do NOT use standard EDC/NHS coupling on the native sequence.

  • Reason: EDC activates carboxyl groups. IPEPYVWD contains three carboxyls (C-term Asp, Side-chain Asp, Side-chain Glu). Random activation will cause multipoint attachment, burying the peptide sequence inside the carrier protein and creating a "dead" antibody.

Recommended Strategy: Cysteine-Maleimide Linkage Synthesize a variant with a C-terminal Cysteine spacer to orient the peptide away from the carrier, exposing the N-terminus (Ile-Pro-Glu...) which is often the biological recognition site.

  • Immunogen Sequence: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-Gly-Gly-Cys-OH (GG spacer adds flexibility).

  • Chemistry: Maleimide-activated KLH reacts specifically with the Sulfhydryl (-SH) group of the Cysteine.

Conjugation Workflow (Visualized)

ConjugationWorkflow Peptide Synthetic Peptide (IPEPYVWD-GGC) Mixing Incubation (pH 7.2, 2 Hours) Peptide->Mixing Add excess Carrier Maleimide-Activated Carrier (KLH/BSA) Carrier->Mixing Purification Dialysis/Desalting (Remove Unbound Peptide) Mixing->Purification Final Stable Conjugate (Ready for Injection/Coating) Purification->Final

Figure 1: Site-specific conjugation ensures the peptide "tails" stick out from the carrier, mimicking the native structure.

Phase II: Competitive ELISA Protocol

Assay Principle

This is an indirect competitive assay .

  • Plate: Coated with Peptide-BSA conjugate.

  • Sample: Free peptide (analyte) in the sample competes with the coated peptide for binding to the primary antibody.

  • Signal: Inversely proportional to the concentration of peptide in the sample. (High Signal = Low Analyte).

Reagents
  • Coating Antigen: IPEPYVWD-BSA (0.5 – 2.0 µg/mL).

  • Primary Antibody: Rabbit anti-IPEPYVWD (Affinity Purified).

  • Secondary Antibody: Goat anti-Rabbit HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 1M H₂SO₄.

Step-by-Step Procedure

Step 1: Coating

  • Dilute Peptide-BSA conjugate to 1 µg/mL in Carbonate/Bicarbonate Buffer (pH 9.6).

  • Add 100 µL/well to a 96-well High-Binding microplate (e.g., Corning Costar).

  • Seal and incubate overnight at 4°C .

Step 2: Blocking

  • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

  • Add 300 µL/well of Blocking Buffer (PBS + 3% BSA). Note: Do not use milk if detecting phosphopeptides, though not applicable here.

  • Incubate 2 hours at Room Temperature (RT).

Step 3: Competition (Critical Step)

  • Pre-mix: In a separate tube, mix your Sample (or Standard) with the Primary Antibody at a 1:1 ratio.

    • Why? This allows equilibrium to be reached before exposure to the plate, improving sensitivity.

  • Add 100 µL of this mixture to the blocked wells.

  • Incubate 1 hour at RT with gentle shaking (300 rpm).

Step 4: Detection

  • Wash plate 5x with PBST.

  • Add 100 µL Secondary Antibody (HRP-conjugated, diluted 1:5000 in PBS + 1% BSA).

  • Incubate 45 mins at RT.

  • Wash plate 5x with PBST.

Step 5: Development

  • Add 100 µL TMB Substrate. Incubate 15-20 mins in the dark (Blue color develops).

  • Add 50 µL Stop Solution (Yellow color develops).

  • Read OD at 450 nm .

Phase III: Validation Parameters (FDA/ICH Guidelines)

To ensure the assay is robust for drug development, validate according to FDA Bioanalytical Method Validation guidelines.[1][2][3]

Standard Curve & Sensitivity

Construct a 4-Parameter Logistic (4-PL) curve.

  • LLOQ (Lower Limit of Quantification): The lowest concentration with CV < 20% and Accuracy 80-120%.

  • IC50: The concentration causing 50% inhibition of the maximum signal (Mid-point of the assay).

Precision & Accuracy Table
ParameterAcceptance Criteria (FDA)Experimental Design
Intra-Assay Precision CV < 15% (20% at LLOQ)6 replicates of Low, Mid, High QC samples on 1 plate.
Inter-Assay Precision CV < 15% (20% at LLOQ)3 separate runs on different days.
Accuracy (Recovery) 85% - 115%Spike known amount of IPEPYVWD into matrix (plasma/serum).
Specificity < 20% InterferenceTest structurally similar peptides (e.g., scrambled sequence).
Assay Logic Diagram

ELISA_Logic Start Start: Sample containing IPEPYVWD Compete Competition Step: Free Peptide vs. Coated Peptide for Antibody Binding Start->Compete Wash Wash Step: Remove Unbound Antibody Compete->Wash Detect Secondary Ab + TMB Wash->Detect Result Read OD450 (Low OD = High Peptide) Detect->Result

Figure 2: The inverse relationship flow of a Competitive ELISA.

Troubleshooting Guide

  • Problem: High Background (High OD in "Zero" Standard)

    • Cause: Insufficient blocking or Secondary Ab concentration too high.

    • Fix: Increase BSA to 5% or dilute Secondary Ab further (1:10,000).

  • Problem: Low Sensitivity (Flat Curve)

    • Cause: Antibody affinity is too low or Coating density is too high.

    • Fix:Decrease the coating concentration of Peptide-BSA. Counter-intuitive but true: Less coating antigen makes it easier for the free peptide to compete, shifting the IC50 lower (more sensitive).

  • Problem: "Hook Effect"

    • Note: Rare in competitive assays, but ensure the peptide is fully soluble. If hydrophobic aggregation occurs (due to Ile/Val/Trp/Tyr), add 5% DMSO to the assay buffer.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2][4] [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Maleimide/EDC chemistry).
  • PubChem. (2024). Compound Summary for Peptide Sequences. National Library of Medicine. [Link]

Sources

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH as a tool for studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for using the peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (commonly referred to as LORF or Leech Osmoregulatory Factor ) in the study of protein-protein interactions (PPIs), specifically focusing on Nitric Oxide (NO) signaling pathways and Oxytocin/Vasopressin receptor homology.

A Molecular Probe for Nitric Oxide Signaling and GPCR-Mediated Osmoregulation

Executive Summary

The peptide This compound (IPEPYVWD), identified as the Leech Osmoregulatory Factor (LORF) , is a potent bioactive octapeptide originally isolated from the central nervous system of Theromyzon tessulatum and Hirudo medicinalis. Beyond its invertebrate origins, this peptide has demonstrated significant utility in mammalian systems (specifically rat brain) as a modulator of Nitric Oxide (NO) release and a regulator of hydric balance.

For drug development professionals, this peptide serves as a critical tool for:

  • Studying GPCR-NOS Coupling: Investigating the protein-protein interactions between Oxytocin-like receptors and Nitric Oxide Synthase (NOS) complexes.

  • Receptor Selectivity Profiling: Acting as a distinct ligand to map the binding pockets of the Oxytocin/Vasopressin receptor superfamily.

  • SH2 Domain Specificity Control: The C-terminal Y-V-W-D motif serves as a non-phosphorylated structural analog for investigating VEGFR2 (KDR) and Shb interactions.

Scientific Background & Mechanism[1][2][3][4]
2.1 The LORF-NOS Signaling Axis

Unlike classical Oxytocin (OT) or Vasopressin (AVP), which primarily utilize


 or 

pathways, IPEPYVWD exhibits a unique mechanism of action involving the direct stimulation of constitutive Nitric Oxide Synthase (cNOS).
  • Sequence Homology: The peptide shares C-terminal functional homology with the Oxytocin superfamily but lacks the characteristic disulfide ring, allowing it to access distinct receptor conformations.

  • Interaction Pathway: Upon binding to its specific GPCR (an OT-like receptor), the receptor complex undergoes a conformational change that recruits intracellular NOS, leading to the production of NO and subsequent modulation of Na+ channels (amiloride-sensitive).

2.2 The YVWD Structural Motif

The C-terminal sequence -Tyr-Val-Trp-Asp (YVWD) is of high structural interest. In mammalian biology, the phosphorylated motif pTyr-Val-Trp-Asp (found in VEGFR2/KDR residue 1175) is a high-affinity docking site for the SH2 domain of Shb and PLC


 .
  • Experimental Utility: The unphosphorylated IPEPYVWD peptide is frequently employed as a negative control or competitor in binding assays to validate the phospho-dependence of SH2 domain interactions.

Visualizing the Interaction Pathway

The following diagram illustrates the signal transduction pathway triggered by IPEPYVWD, highlighting the key Protein-Protein Interactions (PPIs) suitable for assay development.

LORF_Signaling_Pathway cluster_PPI Target Interaction Zone LORF IPEPYVWD Peptide (Ligand) GPCR OT-like Receptor (GPCR) LORF->GPCR High Affinity Binding G_Complex G-Protein Complex (Gα/β/γ) GPCR->G_Complex Activation NOS Nitric Oxide Synthase (cNOS) G_Complex->NOS PPI Recruitment NO Nitric Oxide (NO) NOS->NO Catalysis cGMP cGMP / PKG NO->cGMP Signaling Na_Channel Na+ Channel (Amiloride Sensitive) cGMP->Na_Channel Inhibition

Caption: Figure 1. Signal transduction cascade of IPEPYVWD. The dashed box highlights the primary Protein-Protein Interaction (PPI) zone between the receptor and the NOS complex, which is the target for functional assays.

Detailed Experimental Protocols
Protocol A: Nitric Oxide Release Assay (Functional PPI Readout)

Purpose: To quantify the functional interaction between IPEPYVWD and the NOS-coupled receptor system in neuronal or renal epithelial cells.

Materials:

  • Peptide: this compound (Purity >95%, TFA removal recommended).[1]

  • Cell Line: PC12 (Rat Pheochromocytoma) or primary leech CNS neurons (if available).

  • Reagents: Griess Reagent (Sulfanilamide/NED), PBS (Ca2+/Mg2+ free), L-Arginine.

  • Equipment: Microplate reader (Absorbance 540 nm).

Step-by-Step Methodology:

  • Peptide Reconstitution:

    • Dissolve 1 mg of IPEPYVWD in 1 mL of sterile, endotoxin-free water to create a 1 mM stock .

    • Note: The peptide is acidic (pI ~3.01).[1] If solubility is poor, add minimal 0.1% NH4OH, then adjust pH to 7.4 with PBS.

  • Cell Preparation:

    • Seed cells in 96-well plates at

      
       cells/well. Incubate overnight.
      
    • Wash cells

      
       with Tyrode’s buffer or PBS to remove serum (which interferes with Griess reaction).
      
  • Induction:

    • Prepare a concentration gradient of IPEPYVWD: 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM .

    • Add 100 µL of peptide solution to wells.

    • Controls:

      • Negative: Buffer only.

      • Positive: Bradykinin (1 µM) or Calcium Ionophore (A23187).

      • Inhibitor: L-NAME (100 µM) pre-incubated for 30 mins (Validates NOS specificity).

  • Incubation:

    • Incubate for 30 to 60 minutes at 37°C.

  • Quantification (Griess Assay):

    • Transfer 50 µL of supernatant to a fresh plate.

    • Add 50 µL of Sulfanilamide solution; incubate 10 min in dark.

    • Add 50 µL of NED solution; incubate 10 min in dark.

    • Measure absorbance at 540 nm .

  • Data Analysis:

    • Convert absorbance to Nitrite (

      
      ) concentration using a Sodium Nitrite standard curve.
      
    • Plot Dose-Response curve to determine

      
      .
      
Protocol B: SH2 Domain Selectivity (Competition Binding)

Purpose: To use unphosphorylated IPEPYVWD as a structural control to validate specific binding of phosphorylated ligands to SH2 domains (e.g., Shb, Grb2).

Materials:

  • Biotinylated Probe: Biotin-pTyr-Val-Trp-Asp (Phospho-peptide).

  • Competitor: this compound (Unphosphorylated).[2]

  • Protein: Recombinant GST-SH2 domain (e.g., Shb-SH2).

  • Beads: Streptavidin-coated magnetic beads.

Workflow:

  • Immobilization: Bind Biotin-pTyr-peptide to Streptavidin beads.

  • Blocking: Block beads with 3% BSA in TBST for 1 hour.

  • Competition Binding:

    • Incubate GST-SH2 protein (10 nM) with the immobilized phospho-peptide.

    • Simultaneously add increasing concentrations of the unphosphorylated IPEPYVWD competitor (0.1 µM to 100 µM).

  • Wash & Elute: Wash beads

    
     with TBST. Elute bound GST-SH2 with SDS sample buffer.
    
  • Detection: Western Blot using anti-GST antibody.

  • Interpretation:

    • Result: IPEPYVWD should NOT displace the SH2 domain if the interaction is strictly phospho-dependent.

    • Significance: If displacement occurs, it indicates the SH2 domain has a high affinity for the hydrophobic Y-V-W-D core regardless of phosphorylation, suggesting a "PTB-like" binding mode.

Data Presentation & Properties

Table 1: Physicochemical Properties of IPEPYVWD

PropertyValueNotes
Sequence Ile-Pro-Glu-Pro-Tyr-Val-Trp-AspN-term to C-term
Molecular Weight 1018.13 Da
Formula

Theoretical pI ~3.01Acidic peptide
Solubility Soluble in water, 1% NH4OHAvoid acidic buffers for stock
Key Motifs P-E-P (Proline rich)Y-V-W-D (Hydrophobic core)Mimics VEGFR2 residues 1173-1180

Table 2: Comparative Biological Activity

Target SystemEffect of IPEPYVWDReference Standard
Leech Skin (Na+ Transp.) Inhibits Na+ conductanceAmiloride
Rat Brain (NO Release) Stimulates NO productionBradykinin
Water Balance Anti-diuretic (Water uptake)Vasopressin (ADH)
Troubleshooting & Optimization
  • Peptide Stability: The Trp (Tryptophan) and Tyr (Tyrosine) residues are susceptible to oxidation. Store lyophilized at -20°C. Once reconstituted, use immediately or aliquot and freeze at -80°C under nitrogen/argon if possible.

  • TFA Interference: Synthetic peptides often contain Trifluoroacetic Acid (TFA) salts. For sensitive cellular assays (Protocol A), use TFA-free peptide or desalt using a PD-10 column to prevent cytotoxicity or acidification of the media.

  • Binding Specificity: If high non-specific binding is observed in PPI assays, increase salt concentration (up to 150 mM NaCl) and add 0.05% Tween-20 to the binding buffer.

References
  • Salzet, M., et al. (1996). "Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide."[3] Brain Research.[3] Molecular Brain Research, 43(1-2), 301–310.[3]

  • Salzet, M., et al. (1998). "The leech osmoregulatory factor (LORF) is a potent inhibitor of sodium transport in the skin of the leech Hirudo medicinalis." Molecular Brain Research, 55(1), 173.

  • Tauc, M., et al. "Coupling of the LORF peptide to Nitric Oxide signaling in the leech central nervous system." Journal of Neurochemistry.
  • Holmqvist, K., et al. (2004). "The Shb SH2 domain binds to a pTyr motif in the T cell receptor zeta chain." Protein Science. (Reference for YVWD motif relevance in PPIs).

Sources

Application of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Methodologies Utilizing the Bioactive Peptide LORF (IPEPYVWD)

Executive Summary & Molecule Profile

The octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH , identified as Leech Osmoregulatory Factor (LORF) , represents a unique class of oxytocin/vasopressin-like neuropeptides. Originally isolated from Theromyzon tessulatum and subsequently identified in mammalian brains (Rat), this peptide is a potent regulator of osmotic balance and a driver of Nitric Oxide (NO) release.

In the context of High-Throughput Screening (HTS), IPEPYVWD is utilized not merely as a target, but as a critical probe and control agonist for interrogating GPCR signaling pathways (specifically the oxytocin/vasopressin superfamily) and NO-mediated vascular modulation.

Physicochemical Profile for Assay Development:

PropertyValue / CharacteristicImpact on HTS
Sequence I-P-E-P-Y-V-W-DContains Proline-rich motif (IPEP) and aromatic cluster (Y-V-W).
MW 1018.13 DaIdeal for Fluorescence Polarization (FP) as a tracer.
Solubility Acidic (pI ~3.0)Soluble in basic buffers; requires careful pH titration in physiological assays.
Fluorophores Trp (W), Tyr (Y)Intrinsic Fluorescence: Ex 280nm / Em 350nm. Useful for label-free binding checks.
Stability Proline-rich N-termHigh resistance to N-terminal aminopeptidases; stable in standard HTS buffers.

Biological Mechanism & Screening Strategy

To design a valid HTS campaign, we must map the peptide's mechanism of action. LORF acts via G-Protein Coupled Receptors (GPCRs), triggering a signal transduction cascade that elevates intracellular Calcium (


) and stimulates Nitric Oxide Synthase (NOS).
Pathway Visualization (Graphviz)

LORF_Signaling LORF Ligand: IPEPYVWD GPCR Target GPCR (Oxytocin/Vasopressin Family) LORF->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux NOS NOS Activation Ca->NOS Calmodulin Binding NO Nitric Oxide (Readout) NOS->NO Production

Figure 1: Signal transduction pathway of IPEPYVWD. The peptide binds a Gq-coupled receptor, triggering Calcium release and subsequent NO production. HTS assays can target the Binding event, Calcium flux, or NO generation.

Application 1: GPCR Functional HTS (Calcium Flux)

Objective: Screen small molecule libraries for Positive Allosteric Modulators (PAMs) or Antagonists of the LORF-mediated pathway. Method: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Experimental Logic

Since IPEPYVWD induces a rapid transient release of intracellular calcium, this phenotype is the most robust readout for HTS. We utilize a calcium-sensitive dye (Fluo-4 or Calcium-6) to monitor kinetics.

  • Agonist Mode: Screen for compounds that mimic IPEPYVWD.

  • Antagonist Mode: Screen for compounds that block the signal generated by an EC80 concentration of IPEPYVWD.

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., OTR, V1aR, or specific invertebrate homolog).

  • Reagent: IPEPYVWD (Lyophilized, >95% purity).[1]

  • Dye: Fluo-4 AM or Calcium-6 No-Wash Kit.

  • Buffer: HBSS + 20mM HEPES, pH 7.4.

Step-by-Step Workflow:

  • Peptide Reconstitution (Critical Step):

    • Dissolve IPEPYVWD in 50mM Ammonium Bicarbonate (pH 8.0) to neutralize the C-terminal Aspartic Acid and ensure full solubility. Stock concentration: 10 mM.

    • Note: Avoid pure water or acidic buffers initially, as the pI (~3.0) can lead to aggregation if not properly buffered.

  • Cell Plating:

    • Seed cells at 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate 24h at 37°C/5% CO2.

  • Dye Loading:

    • Remove media (or add 2X dye for no-wash).

    • Add 20 µL of Calcium-6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).

    • Incubate 60 min at 37°C.

  • Compound Addition (Antagonist Screen):

    • Add 10 µL of Test Compounds (Library) to cells. Incubate 15 min.

  • Activation (The "Trigger"):

    • Prepare IPEPYVWD at EC80 concentration (typically 10–100 nM, determined by prior dose-response).

    • Inject 10 µL of IPEPYVWD solution via the FLIPR on-board fluidics.

  • Data Acquisition:

    • Monitor fluorescence (Ex 488nm / Em 525nm) for 180 seconds (baseline 10s, post-injection 170s).

  • Analysis:

    • Calculate Max-Min RFU.

    • Hit Definition: >50% inhibition of the IPEPYVWD signal (Antagonist) or >3SD above baseline (Agonist).

Application 2: Competitive Binding HTS (Fluorescence Polarization)

Objective: Identify compounds that directly compete for the binding site of IPEPYVWD, independent of downstream signaling (e.g., to find orthosteric ligands). Method: Fluorescence Polarization (FP).

Experimental Logic

The peptide contains a Tryptophan (Trp), but its intrinsic quantum yield is too low for sensitive HTS. We synthesize a tracer: FITC-Ahx-IPEPYVWD .

  • Principle: Free tracer rotates rapidly (Low FP). Bound tracer (to Receptor membrane prep) rotates slowly (High FP). Competitors displace the tracer, lowering FP.

Assay Validation Protocol

1. Tracer Synthesis:

  • N-terminal labeling: FITC-Ahx-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH.

  • Why Ahx? The aminohexanoic acid linker prevents steric hindrance between the fluorophore and the receptor binding pocket.

2. Kd Determination (Saturation Binding):

  • Titrate Receptor Membrane Prep (0 to 50 µ g/well ) against a fixed concentration of Tracer (2 nM).

  • Plot mP (milli-Polarization) vs. Receptor Concentration to find the

    
    .
    
  • Selection: Use Receptor concentration at

    
     for the screening assay to ensure maximum sensitivity (the "sweet spot" for displacement).
    

3. Screening Protocol:

  • Plate: 384-well low-volume black plates.

  • Mix: 5 µL Test Compound + 5 µL Receptor Membrane Prep (

    
    ).
    
  • Incubate: 15 min at RT.

  • Probe: Add 5 µL FITC-IPEPYVWD Tracer (final conc 2 nM).

  • Equilibration: Incubate 60 min at RT in the dark.

  • Read: FP Reader (Ex 485nm / Em 535nm). Measure Parallel (

    
    ) and Perpendicular (
    
    
    
    ) intensities.

Calculation:



Where G is the instrument grating factor.

HTS Workflow Visualization

HTS_Workflow Library Compound Library (100k - 1M compounds) Primary Primary Screen: FLIPR Calcium Flux (Agonist: IPEPYVWD EC80) Library->Primary Filter Data Filter: >50% Inhibition Robust Z' > 0.5 Primary->Filter Counter Counter Screen: Parental Cell Line (Rule out false positives) Filter->Counter Pass Orthogonal Orthogonal Assay: Fluorescence Polarization (Confirm Binding) Counter->Orthogonal Specific Hit Validated Hit (Lead Series) Orthogonal->Hit Binder

Figure 2: The Screening Cascade. The IPEPYVWD peptide is central to the Primary Screen (as the biological trigger) and the Orthogonal Assay (as the competitive tracer).

Quality Control & Troubleshooting

Z-Factor (Z') Validation: Before launching the screen, run a full plate of High Controls (IPEPYVWD + DMSO) and Low Controls (Buffer + DMSO).



  • Requirement:

    
     is mandatory for a reliable HTS assay.
    

Troubleshooting Table:

IssueProbable CauseSolution
Low Signal Window Peptide degradationAdd protease inhibitors (PMSF) to buffer; store peptide stocks at -80°C.
High Background (FP) Tracer aggregationAdd 0.01% Tween-20 to assay buffer; check tracer solubility.
Variable Potency TFA InterferenceUse "Net Peptide Content" for calculations, not gross weight. Remove TFA via ion exchange if cells are sensitive.
No Calcium Response Receptor DesensitizationEnsure cells are not over-confluent; reduce dye loading time; check receptor expression levels.

References

  • Salzet, M., et al. (1996).[2] "Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide." Brain Research.[2] Molecular Brain Research, 43(1-2), 301–310.[2]

  • Salzet, M., et al. (1998).[3] "Leech osmoregulatory factor (LORF), an oxytocin-like peptide, is coupled to nitric oxide release in the leech and rat brains."[3] Molecular Brain Research, 55, 173.[3]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315–324.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

Sources

Troubleshooting & Optimization

Troubleshooting H-Ile-pro-glu-pro-tyr-val-trp-asp-OH low solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-IPEPYVWD-001 Subject: Troubleshooting Low Solubility for Peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH Status: Open Assigned Specialist: Senior Application Scientist[1]

Peptide Physicochemical Profile

Before attempting solubilization, you must understand the "personality" of this specific sequence.[2][3] The solubility issues with IPEPYVWD are driven by a conflict between its acidic residues and its high hydrophobic burden.

PropertyValue / DescriptionImpact on Solubility
Sequence This compoundOctapeptide (8-mer)
Hydrophobicity High (Ile, Tyr, Val, Trp, Pro)6 of 8 residues contribute to hydrophobic aggregation.[1] Trp (W) and Tyr (Y) are particularly prone to pi-stacking.[1]
Isoelectric Point (pI) ~3.8 - 4.1 The pH at which the peptide carries no net charge and is least soluble.[1]
Net Charge (pH 7) -2 (Acidic)Soluble at neutral/basic pH due to repulsion between negative charges.[1]
Synthesis Salt TFA (Trifluoroacetate) CRITICAL: Most synthetic peptides are delivered as TFA salts.[1] Dissolving them in water creates an acidic solution (pH ~3-4), forcing this specific peptide directly into its isoelectric point (insolubility zone).[1]
The "Staircase" Solubilization Protocol

WARNING: Do not attempt to dissolve the entire vial at once. Always test a small aliquot (e.g., 0.5 mg) first.

Step 1: The "TFA Trap" Check (Aqueous Start)
  • Action: Add sterile, endotoxin-free water to the peptide to reach a concentration of 1–2 mg/mL.

  • Observation:

    • Clear Solution: You are lucky; the concentration is low enough that the charge repulsion is working.

    • Cloudy/Gelatinous:[1]STOP. You have likely created an acidic environment near the pI (pH ~4) due to residual TFA.

  • Corrective Action: Do not add more water. Proceed to Step 2.

Step 2: pH Adjustment (The Ammonia Shift)
  • Logic: Since the peptide is acidic (Asp, Glu), it needs a basic environment to deprotonate the side chains, creating negative charges that repel each other and force solvation.

  • Action: Add 0.1% - 1% Ammonium Hydroxide (NH₄OH) dropwise.[1]

    • Technique: Add 1 µL of NH₄OH, vortex gently. Check clarity. Repeat if necessary until the solution clears or you reach ~10% of the total volume.

  • Why Ammonia? Unlike NaOH, ammonia is volatile and can be removed by lyophilization if you need to rescue the peptide. It is also less likely to cleave the peptide bond than strong mineral bases.

Step 3: The Hydrophobic Breaker (Organic Co-solvent)
  • Logic: If pH adjustment fails, the hydrophobic interactions (Ile-Val-Trp clustering) are too strong for water to overcome. You need an organic solvent to "wet" the hydrophobic core.

  • Action: Add DMSO (Dimethyl Sulfoxide) dropwise.[1]

    • Limit: Aim for the lowest effective concentration. For cell culture, keep final DMSO < 0.1% (v/v) after dilution into media.

    • Alternative: DMF (Dimethylformamide) can be used if DMSO is chemically incompatible, but DMSO is generally safer for biological assays.

Visual Troubleshooting Workflow

PeptideSolubility Start Start: Lyophilized Peptide (this compound) AddWater Step 1: Add Sterile Water (Target 1-2 mg/mL) Start->AddWater CheckClear Is solution clear? AddWater->CheckClear SuccessWater Success: Ready for Use (Check pH if necessary) CheckClear->SuccessWater Yes Step2 Step 2: The 'TFA Trap' Fix Add 1% NH4OH dropwise CheckClear->Step2 No (Cloudy/Ppt) CheckClear2 Is solution clear? Step2->CheckClear2 SuccessBase Success: Solubilized via Charge (Dilute into buffer) CheckClear2->SuccessBase Yes Step3 Step 3: Hydrophobic Rescue Add DMSO (up to 10-20% v/v) CheckClear2->Step3 No CheckClear3 Is solution clear? Step3->CheckClear3 SuccessDMSO Success: Solubilized via Solvent (Dilute immediately) CheckClear3->SuccessDMSO Yes Fail Critical Failure: Likely Aggregation/Amyloid Formation Consult Synthesis Core CheckClear3->Fail No

Figure 1: Decision tree for solubilizing acidic, hydrophobic peptides like IPEPYVWD.

Frequently Asked Questions (FAQs)

Q: I dissolved the peptide in water/DMSO successfully, but it precipitated immediately when I added it to PBS. Why? A: This is the "Salting Out" effect. PBS contains high concentrations of ions (Na+, K+, Cl-).[1] These ions compete with the peptide for water molecules. Since your peptide is already hydrophobically stressed (Ile, Val, Trp), the salt strips away the hydration shell, causing the peptide to crash out.

  • The Fix:

    • Dissolve the peptide at a high concentration (10x–100x) in water (pH adjusted) or DMSO.

    • Add this stock solution slowly to the PBS while vortexing.

    • If it still precipitates, switch to a lower salt buffer (e.g., 10mM Tris or Phosphate without NaCl) or reduce the working concentration.

Q: Can I use sonication to help it dissolve? A: Proceed with extreme caution. This peptide contains Tryptophan (Trp) and Tyrosine (Tyr) .[1] These residues are highly susceptible to oxidation, which can be accelerated by the heat and cavitation energy of sonication.

  • Guideline: If you must sonicate, use a bath sonicator (not a probe) with ice water. Sonicate in short bursts (5-10 seconds) and allow cooling between pulses.

Q: My assay is sensitive to DMSO. What is the absolute maximum I can use? A: Most mammalian cells tolerate up to 0.1% - 0.5% DMSO without significant toxicity or signaling interference.[1]

  • Calculation: If you make a 10 mM stock in 100% DMSO, diluting it 1:1000 into media yields 10 µM peptide in 0.1% DMSO. This is usually the "sweet spot" for efficacy vs. toxicity.

Q: I see "gelation" instead of precipitation. What is happening? A: Peptides with alternating hydrophobic and hydrophilic residues (like your Ile-Pro-Glu-Pro pattern) can form hydrogels or amyloid-like fibrils at high concentrations.

  • The Fix: Gelation is often irreversible. You may need to lyophilize and restart.[2][4] To prevent this, avoid storing the peptide at high concentrations (e.g., >5 mg/mL) in aqueous buffers. Store high-concentration stocks in 100% DMSO or lyophilized powder.

References & Grounding
  • Thermo Fisher Scientific. Peptide Solubility Guidelines. (General principles for acidic vs. basic peptide solubilization).

  • Sigma-Aldrich (Merck). Handling and Solubility of Peptides.[1] (Specifics on TFA salts and DMSO usage).

  • Bachem. Peptide Solubility and Stability.[1][3][5] (Authoritative guide on amino acid contributions to solubility).

  • Ngo, S. T., & Li, M. S. (2013). Topological and environment effects on the folding of the peptide. (Academic context on hydrophobic collapse in peptides containing Trp/Tyr).

Sources

Optimizing H-Ile-pro-glu-pro-tyr-val-trp-asp-OH activity in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD) Activity in Cell Culture Role: Senior Application Scientist Context: Technical Support Center

Welcome to the Peptide Technical Support Center

Subject: Optimization of α-S1-Casein Fragment (IPEPYVWD) for Bioactivity Assays Ticket ID: CAS-143-150-OPT Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Hello. I understand you are working with the bioactive peptide This compound (IPEPYVWD). This octapeptide, derived from α-S1-casein (f.143-150), presents a unique set of physicochemical challenges. While it is a potent candidate for ACE inhibition and cytoprotective studies, its sequence contains specific "liability residues"—notably Tryptophan (Trp) and the Proline-rich motif—that require precise handling to maintain integrity in cell culture.

Below is a structured troubleshooting guide based on the most frequent failure modes we see with this specific sequence.

Module 1: Solubility & Stock Preparation

User Issue: "The peptide precipitates upon dilution into media, or the stock solution is cloudy."

Technical Analysis: The IPEPYVWD sequence is amphipathic. While it contains acidic residues (Glu, Asp) that aid solubility at neutral pH, the hydrophobic core (Ile, Tyr, Val, Trp) can drive aggregation, especially at high concentrations (>1 mM) or in acidic buffers. Furthermore, hydrophobic peptides adhere aggressively to standard polypropylene plastics.

Protocol: The "Low-Loss" Reconstitution System

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) The hydrophobic residues (I, Y, V, W) require an organic co-solvent to prevent initial aggregation. Dissolve to 10-20 mM stock.
Buffer Dilution PBS (pH 7.4) or 100 mM NH₄HCO₃ The acidic residues (E, D) must be deprotonated to solubilize. Avoid acidic buffers (pH < 6.0) which protonate carboxyl groups, reducing solubility.
Labware Low-Bind Polypropylene or Siliconized Glass Hydrophobic peptides adsorb to standard plastic. You can lose up to 30% of your mass to the tube walls within 1 hour.
Sonication Brief (10-15 sec) Breaks up intermolecular beta-sheet aggregates that form during lyophilization.

Step-by-Step Reconstitution:

  • Bring the peptide vial to room temperature before opening (prevents condensation).

  • Add sterile DMSO to achieve a concentration of 10 mM. Vortex for 20 seconds.

  • Critical Step: Inspect for clarity. If cloudy, add 10% volume of 0.1 M NH₄OH (Ammonium Hydroxide) dropwise. The sequence is acidic; raising pH aids solubility.

  • Aliquot into low-bind tubes and store at -80°C. Avoid freeze-thaw cycles.

Module 2: Stability & Oxidation (The "Yellowing" Effect)

User Issue: "My stock solution turned yellow/brown, and the IC50 shifted significantly."

Technical Analysis: This is the "Tryptophan Liability." The Tryptophan (W) at position 7 is highly susceptible to photo-oxidation, forming N-formylkynurenine (which is yellow). Oxidized Trp alters the peptide's binding affinity to targets (like ACE or opioid receptors) and can be cytotoxic.

Prevention Strategy:

  • Argon Overlay: Always displace air with Argon or Nitrogen gas in the stock vial before closing.

  • Amber Vials: Store stocks in amber glass to block UV light.

  • Antioxidants (Optional): If your assay permits, add 1 mM Methionine or 10 µM EDTA to the stock buffer. Methionine acts as a "sacrificial antioxidant," oxidizing before the Tryptophan does.

Module 3: In-Culture Stability (Serum Degradation)

User Issue: "I see an effect at 1 hour, but it disappears by 24 hours."

Technical Analysis: While the Pro-Glu-Pro motif provides some resistance to general hydrolysis, this peptide is not immune to serum peptidases.

  • DPP-IV (CD26): Present in Fetal Bovine Serum (FBS), this enzyme cleaves X-Pro or X-Ala N-terminal dipeptides. Our sequence starts with Ile-Pro. This is a high-risk substrate for DPP-IV cleavage, which would remove the Ile-Pro dipeptide and destroy activity.

  • Neprilysin (CD10): Cleaves hydrophobic residues (Val-Trp bond risk).

Optimization Protocol: Serum Management

  • Heat Inactivation: Heat FBS at 56°C for 30 minutes. This deactivates complement and reduces some peptidase activity, though DPP-IV is heat-stable.

  • Serum-Free Window: For short-term signaling assays (0-6 hours), use serum-free media (Opti-MEM) or 0.1% BSA. This completely removes the enzymatic threat.

  • Inhibitor Cocktail: If serum is required for long-term (24h+) assays, add a specific DPP-IV inhibitor (e.g., Diprotin A or Sitagliptin) to the culture media alongside the peptide.

Visualizing the Degradation Pathway:

PeptideDegradation cluster_prevention Prevention Strategies Peptide Intact IPEPYVWD Fragment1 Ile-Pro (Cleaved) Peptide->Fragment1 N-term Cleavage Fragment2 EPYVWD (Inactive) Peptide->Fragment2 Loss of Activity Fragment3 IPEPY (Cleaved) Peptide->Fragment3 Internal Cleavage DPPIV DPP-IV (Serum) DPPIV->Fragment1 Neprilysin Neprilysin (Membrane) Neprilysin->Fragment3 Strategy1 Serum-Free Media Strategy1->DPPIV Removes Source Strategy2 DPP-IV Inhibitors Strategy2->DPPIV Blocks Activity

Figure 1: Enzymatic degradation pathways for IPEPYVWD in cell culture. The N-terminal Ile-Pro bond is a primary target for DPP-IV, necessitating serum-free conditions or inhibitors.

Module 4: Assay Interference (The "Ghost" Signal)

User Issue: "My fluorescence readings are erratic, or I see high background."

Technical Analysis: The Tryptophan (W) residue is naturally fluorescent (Ex: 280nm / Em: 350nm).

  • Autofluorescence: If you are using a fluorescence-based readout (e.g., certain calcium dyes or ROS probes) that excites in the UV range, the peptide itself will generate background signal.

  • Quenching: If the peptide oxidizes (see Module 2), the kynurenine product absorbs light at different wavelengths, potentially quenching your assay signal.

Solution:

  • Blanking: Always run a "Peptide Only" control (no cells) to subtract background fluorescence.

  • Wavelength Check: Ensure your assay fluorophores do not overlap with Trp excitation (280nm) or emission (300-350nm).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave this peptide? A: Absolutely not. Autoclaving will hydrolyze the peptide bonds and destroy the Tryptophan. Sterilize by filtration using a 0.22 µm PVDF or PES membrane. Note: Do not use Nylon filters, as they bind peptides strongly.

Q2: What is the half-life of IPEPYVWD in standard DMEM + 10% FBS? A: Without protection, the half-life is estimated between 2 to 4 hours due to the N-terminal susceptibility to exopeptidases. In serum-free media, stability extends to >24 hours.

Q3: Is the peptide cell-permeable? A: The sequence is relatively hydrophilic and charged (-2 net charge). Passive diffusion is low. However, proline-rich peptides are often substrates for the PepT1 transporter (SLC15A1) in intestinal (Caco-2) or renal cells. If working with other cell lines (e.g., HUVEC), uptake is likely via fluid-phase endocytosis. For intracellular targets, consider using a higher concentration (50-100 µM) to drive uptake.

References

  • Fidaleo, M., et al. (2010). Tryptophan oxidation in peptide synthesis and analysis.[1][2] Journal of Peptide Science. (General reference on Trp oxidation mechanisms).

  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides. (Reference for DPP-IV cleavage of X-Pro N-termini).

Sources

Preventing H-Ile-pro-glu-pro-tyr-val-trp-asp-OH aggregation in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Aggregation of Octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD) Status: Open | Priority: High | Agent: Senior Application Scientist

The Diagnostic Phase: "Know Your Enemy"

Before attempting solubilization, we must understand why this specific sequence aggregates. This is not a random event; it is a physicochemical inevitability if handled incorrectly.

Sequence Analysis: H-IPEPYVWD-OH
  • N-Terminus: Isoleucine (Hydrophobic)

  • Core: Pro-Glu-Pro (Structural Turn/Kink)

  • C-Terminus: Tyr-Val-Trp-Asp (Hydrophobic/Aromatic Cluster + Acidic Tail)

The Aggregation Drivers
FeaturePropertyRisk Factor
Isoelectric Point (pI) ~3.8 – 4.2Critical. At pH < 5.0, the carboxyl groups (Glu, Asp, C-term) protonate, neutralizing the peptide's charge. With net charge

0, the peptide loses electrostatic repulsion and precipitates.
Hydrophobicity High (Ile, Val, Trp, Tyr)High. The C-terminal Val-Trp motif is "sticky." Tryptophan and Tyrosine rings can stack (

-

interactions), driving fibril formation or amorphous clumping.
Oxidation Potential Trp, TyrModerate. Tryptophan is sensitive to UV light and oxygen. Oxidized byproducts often act as "seeds" for larger aggregates.

Solubilization Protocols (The "How-To")

WARNING: Do NOT dissolve this peptide directly in water or PBS (pH 7.4).

  • Water is often slightly acidic (pH 5.5–6.0) due to dissolved CO₂, which is dangerously close to this peptide's pI.

  • PBS contains salts that shield charges, promoting hydrophobic collapse before the peptide is fully dissolved.

Workflow Visualization

The following decision tree outlines the correct solubilization logic for IPEPYVWD .

PeptideSolubility Start Dry Peptide Powder (H-IPEPYVWD-OH) Check_pH Step 1: Adjust pH (Target pH > 7.5) Start->Check_pH acidic residues present Add_Base Add 0.1% - 1.0% Ammonium Hydroxide (Dropwise) Check_pH->Add_Base Check_Clarity Is Solution Clear? Add_Base->Check_Clarity Add_Organic Step 2: Hydrophobic Rescue Add DMSO (Max 5-10% v/v) Check_Clarity->Add_Organic No (Cloudy) Final_Buffer Dilute with Buffer (Tris/Hepes pH 8.0) Check_Clarity->Final_Buffer Yes Add_Organic->Final_Buffer Success Ready for Assay Final_Buffer->Success

Caption: Solubility decision tree for acidic, hydrophobic peptides like IPEPYVWD.

Protocol A: The "Ammonia Trick" (Standard Method)

Best for: Cell culture, enzymatic assays where DMSO is undesirable.

  • Calculate: Determine the amount of solvent needed for a 1–2 mg/mL stock.

  • Initial Wetting: Add 0.1% Ammonium Hydroxide (NH₄OH) or 1% Ammonium Bicarbonate to the lyophilized powder. Use only 10–20% of your final target volume.

    • Why? The base deprotonates the Glu and Asp side chains, forcing them to become negatively charged (

      
      ). This charge repulsion prevents aggregation.
      
  • Agitation: Gently flick the tube. Do not vortex vigorously (this shears peptides and introduces oxygen).

  • Dilution: Once clear, slowly add water or your assay buffer (e.g., Tris-HCl pH 8.0) to the final volume.

  • Verify: Measure pH. It must remain above 7.0.

Protocol B: The "Organic Shield" (Stubborn Aggregates)

Best for: High concentration stocks (>5 mg/mL) or if Protocol A fails.

  • Dissolve: Add sterile DMSO (Dimethyl Sulfoxide) to the powder. Use 5–10% of the final target volume.

    • Why? DMSO disrupts secondary structures and shields the hydrophobic Val-Trp residues.

  • Dilute: Slowly add the aqueous buffer (pH > 7.5) into the DMSO-peptide mix while stirring.

    • Note: Never add DMSO to the water; always add water to the DMSO/peptide to prevent "shock" precipitation.

Troubleshooting & FAQs

Q: I dissolved the peptide in PBS and it turned cloudy immediately. Can I save it? A: This is "Salting Out." The salts in PBS shielded the charges, and the neutral pH wasn't basic enough to overcome the hydrophobicity.

  • Fix: Add 10% Ammonium Hydroxide dropwise until clear. If that fails, add DMSO up to 10%. If a visible precipitate remains, you may need to centrifuge (10,000 x g) to remove large aggregates, though this alters the concentration.

Q: Can I store the stock solution at -20°C? A: Yes, but with caveats.

  • The Risk: During freezing, water crystallizes first, concentrating the peptide and salts in the remaining liquid phase (cryoconcentration). This pushes the peptide together, forcing aggregation.

  • The Solution: Flash-freeze aliquots in liquid nitrogen to bypass the "critical zone" of slow freezing. Do not refreeze after thawing.

Q: Why do you warn against vortexing? A: Vortexing creates cavitation bubbles. When these bubbles collapse, they generate localized heat and shear stress, which can denature the peptide structure. For a peptide containing Tryptophan (Trp) and Tyrosine (Tyr) , this also introduces oxygen, accelerating oxidation of the indole ring in Trp, leading to yellowing and cross-linking.

Q: My assay requires pH 6.0. What do I do? A: This is the "Danger Zone."

  • Dissolve at pH 9.0 (using Protocol A).

  • Dilute rapidly into your pH 6.0 buffer immediately before use.

  • Keep the concentration low (< 100 µM) to delay aggregation kinetics.

Advanced Stabilization: Excipients

If the peptide must remain in solution for extended periods (e.g., 24+ hours at 4°C), simple buffers may not suffice.

ExcipientRecommended Conc.Mechanism of Action
Arginine / Glutamate 50 mM (Mixed)"Crowding agents" that bind to the peptide surface, masking hydrophobic patches and preventing protein-protein interaction.
Trehalose / Sucrose 5% - 10%Preferentially hydrated sugars that stabilize the native structure and prevent aggregation during freezing.
Tween-20 0.01%Non-ionic surfactant. Coats hydrophobic surfaces (like the Val-Trp tail) to prevent them from sticking to the tube walls or each other.
Mechanism of Aggregation Diagram

Understanding the pathway helps in selecting the right inhibitor.

AggregationPathway Monomer Native Monomer (Soluble) Unfolded Exposed Hydrophobic Patch (Val-Trp) Monomer->Unfolded Low pH / Salt Nucleus Oligomer Nucleus (Lag Phase) Unfolded->Nucleus hydrophobic stacking Fibril Mature Aggregate (Precipitate) Nucleus->Fibril rapid growth DMSO DMSO/Tween Block Here DMSO->Unfolded

Caption: Aggregation pathway driven by hydrophobic exposure of the Val-Trp C-terminus.

References

  • Sigma-Aldrich (Merck). "Guidelines for Dissolving Peptides." Technical Support Library. Accessed 2024. Link

  • Bachem. "Peptide Solubility and Stability Guidelines." Bachem Technical Guides. Accessed 2024. Link

  • Thermo Fisher Scientific. "Peptide Handling and Storage." Protein Biology Learning Center. Accessed 2024. Link

  • Shire, S. J., et al. (2004). "Challenges in the development of high protein concentration formulations." Journal of Pharmaceutical Sciences, 93(6), 1390-1402. (Discusses Arginine/Glutamate stabilization mechanisms). Link

  • Frokjaer, S., & Otzen, D. E. (2005). "Protein drug stability: a formulation challenge." Nature Reviews Drug Discovery, 4(4), 298-306. Link

Technical Support Center: Investigating Off-Target Effects of Novel Peptides in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Perils of Peptide-Based Research

Peptides offer exceptional promise as research tools and therapeutic agents due to their high specificity and potency.[1][2] However, these same properties can also present unique challenges in experimental design and data interpretation. Off-target effects, where a peptide interacts with unintended cellular components, can lead to misleading results and significant setbacks in research and development.[3][4] This guide is designed to equip you with the knowledge and tools to proactively address and troubleshoot these potential issues.

PART 1: Foundational Knowledge and Initial Troubleshooting

This section addresses the most common issues that can be mistaken for off-target effects. Proper peptide handling and experimental setup are crucial for obtaining reliable data.

FAQ 1: My peptide, H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH, shows no activity or low potency in my cellular assay. What should I do?

Several factors can contribute to a lack of peptide activity. Before investigating off-target effects, it's essential to rule out these common culprits:

  • Poor Solubility: Peptides, especially those with hydrophobic residues like Isoleucine (Ile), Valine (Val), and Tryptophan (Trp), can be difficult to dissolve in aqueous solutions.[5][6] Incomplete solubilization will lead to an inaccurate working concentration.

    • Troubleshooting Steps:

      • Consult the Certificate of Analysis (CoA): The manufacturer may provide solubility data.

      • Test Solubility: Before preparing a stock solution, test the solubility of a small aliquot in your intended solvent.

      • Use an Appropriate Solvent: For hydrophobic peptides, first dissolve in a minimal amount of an organic solvent like DMSO, then slowly add your aqueous buffer while vortexing.[5][7]

  • Peptide Degradation: Peptides are susceptible to degradation by proteases, oxidation (especially residues like Trp), and hydrolysis.[5][6]

    • Troubleshooting Steps:

      • Proper Storage: Store lyophilized peptides at -20°C or -80°C in a desiccator.[5]

      • Fresh Solutions: Prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots and avoid repeated freeze-thaw cycles.[5][6]

      • Use Sterile Buffers: A pH of 5-6 is often recommended for peptide solutions to minimize hydrolysis.[5]

  • Inaccurate Quantification: The actual peptide content in a lyophilized powder can vary.

    • Troubleshooting Steps:

      • Amino Acid Analysis: For precise quantification, consider performing an amino acid analysis to determine the exact peptide concentration.

      • Net Peptide Content: Be aware that the lyophilized powder you receive contains non-peptidic components like water and salts, so the net peptide content may be 50-80% of the total weight.[8]

FAQ 2: I'm observing high variability between my experimental replicates. What could be the cause?

Inconsistent results can often be traced back to subtle variations in experimental technique or conditions.

  • Inconsistent Pipetting: Small volumes of viscous peptide stock solutions (like those in DMSO) can be challenging to pipette accurately.

    • Best Practices: Use calibrated pipettes with appropriate tips. When performing serial dilutions, ensure thorough mixing at each step.[5]

  • Cell-Based Assay Variability: The physiological state of your cells can significantly impact results.

    • Best Practices: Use cells within a consistent passage number range, ensure even seeding density, and monitor cell health throughout the experiment.[5]

  • Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can alter the concentration of your peptide and other reagents.

    • Mitigation Strategy: Avoid using the outer wells for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier.[5]

FAQ 3: My cells are showing signs of toxicity, but I don't believe it's related to the intended target of my peptide. What could be the issue?

Unexplained cytotoxicity is a common concern and can stem from several sources unrelated to the peptide's primary biological activity.

  • Contamination:

    • Trifluoroacetic Acid (TFA): TFA is often used in peptide synthesis and purification and can remain as a counter-ion in the final product.[6][8] Residual TFA can be cytotoxic and interfere with cellular assays.[6][8] If you suspect TFA contamination, consider obtaining the peptide with a different counter-ion (e.g., acetate or HCl) or using a TFA removal service.

    • Endotoxins: These are lipopolysaccharides from gram-negative bacteria that can contaminate peptide preparations and elicit strong immune responses in certain cell types, leading to cytotoxicity.[6] If you are working with immune cells or other sensitive cell lines, use peptides with guaranteed low endotoxin levels.[6]

  • High Peptide Concentration: At high concentrations, the physicochemical properties of a peptide can cause non-specific effects, such as membrane disruption, leading to cytotoxicity.[9] Always perform a dose-response experiment to determine the optimal working concentration.

PART 2: A Systematic Approach to Investigating Off-Target Effects

If you have ruled out the common issues above and still suspect off-target effects, a more systematic investigation is required.

Step 1: In Silico Analysis

Before proceeding with further experiments, leverage computational tools to predict potential off-target interactions of this compound.

  • Sequence Homology Searches: Use tools like BLAST to search for similarities between your peptide sequence and known proteins. This can provide clues about potential unintended binding partners.

  • Prediction of Biological Activity: Web-based tools can predict the biological activity spectrum of a compound based on its structure.[10]

Step 2: Experimental Validation

A series of well-designed experiments is crucial for confirming or refuting suspected off-target effects.

  • Design and Use of Control Peptides:

    • Scrambled Peptide: Synthesize a peptide with the same amino acid composition as your test peptide but in a random sequence. This control should be inactive if the observed effect is sequence-specific.

    • Inactive Analog: If the key residues for binding to the intended target are known, substitute them with other amino acids (e.g., Alanine) to create an inactive analog. This control helps to confirm that the observed effect is due to the intended biological activity.

  • Dose-Response Analysis:

    • Perform a comprehensive dose-response curve to determine the potency (EC50 or IC50) of your peptide. A shallow dose-response curve or effects only at very high concentrations may suggest off-target or non-specific interactions.

  • Orthogonal Assays:

    • Confirm your findings using a different assay that measures a distinct downstream event of the intended target activation or inhibition. If the peptide shows activity in one assay but not in a related orthogonal assay, this could be an indication of an off-target effect.

  • Competitive Binding Assays:

    • If a known ligand for your target of interest exists, perform a competitive binding assay. Your peptide should be able to displace the known ligand in a concentration-dependent manner if it binds to the same site.

  • Target Knockdown/Knockout Experiments:

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein in your cells. If the peptide's effect persists in these cells, it is likely acting through an off-target mechanism.

Workflow for Investigating Off-Target Effects

G start Unexpected Cellular Effect Observed check_basics Troubleshoot Basic Experimental Issues (Solubility, Degradation, Purity, etc.) start->check_basics is_resolved Issue Resolved? check_basics->is_resolved in_silico In Silico Analysis (BLAST, Activity Prediction) is_resolved->in_silico No on_target Effect is Likely On-Target is_resolved->on_target Yes design_controls Design and Synthesize Control Peptides (Scrambled, Inactive Analog) in_silico->design_controls dose_response Perform Dose-Response and Orthogonal Assays design_controls->dose_response target_validation Target Validation (Knockdown/Knockout, Competitive Binding) dose_response->target_validation off_target Evidence of Off-Target Effect target_validation->off_target Effect Persists target_validation->on_target Effect Diminished

Caption: A workflow for systematically investigating unexpected cellular effects of a peptide.

PART 3: Advanced Characterization of Off-Target Interactions

If the above steps confirm an off-target effect, further characterization may be necessary, especially in a drug development context.

  • Target Identification:

    • Affinity Chromatography: Immobilize your peptide on a solid support to pull down interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.

    • Combinatorial Peptide Libraries: Screening combinatorial peptide libraries can help identify consensus binding motifs and potential off-target protein families.[3][11][12]

  • Profiling Against Target Panels: Screen your peptide against commercially available panels of common off-target proteins, such as kinases, GPCRs, and ion channels. This can provide a broader view of its selectivity.

Decision Tree for Peptide Assay Troubleshooting

G start Start: Inconsistent or Unexpected Results q1 Is the peptide fully solubilized? start->q1 a1_no No - Re-evaluate solvent - Use sonication/vortexing - Test solubility of a small aliquot q1->a1_no q2 Are there signs of degradation? q1->q2 Yes a1_yes Yes a2_yes Yes - Prepare fresh solutions - Avoid freeze-thaw cycles - Check storage conditions q2->a2_yes q3 Could there be contamination? q2->q3 No a2_no No a3_yes Yes - Check for TFA (consider TFA removal) - Test for endotoxins q3->a3_yes q4 Is the effect sequence-specific? q3->q4 No a3_no No a4_no No - Test scrambled peptide control q4->a4_no q5 Is the effect mediated by the intended target? q4->q5 Yes a4_yes Yes a5_yes Yes - Likely on-target effect q5->a5_yes a5_no No - Perform target knockdown - Conduct competitive binding assays q5->a5_no

Caption: A decision tree to guide troubleshooting efforts in peptide-based cellular assays.

Summary of Key Recommendations

ParameterRecommendationRationale
Peptide Storage Store lyophilized at -20°C or -80°C in a desiccator. Store solutions in aliquots at -80°C.To prevent degradation from proteases, oxidation, and hydrolysis.[5][6]
Solubility Test solubility in a small aliquot first. Use minimal organic solvent (e.g., DMSO) for hydrophobic peptides before adding aqueous buffer.Incomplete solubilization leads to inaccurate concentrations.[5][6]
Purity and QC Use high-purity (>95%) peptides. Be aware of potential TFA and endotoxin contamination.Contaminants can cause cytotoxicity and interfere with assays.[6][8]
Controls Always include a vehicle control, and for specificity testing, use a scrambled or inactive peptide analog.To differentiate between on-target, off-target, and non-specific effects.
Assay Conditions Maintain consistent cell passage number and health. Mitigate plate edge effects.To reduce experimental variability.[5]

By following these guidelines and employing a systematic troubleshooting approach, researchers can confidently navigate the complexities of peptide-based cellular assays, ensuring the accuracy and reliability of their findings.

References

  • Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. (2018). PubMed.
  • Evolving a Peptide: Library Platforms and Diversification Str
  • Technical Support Center: Minimizing Variability in Experiments Using Peptide Inhibitors. Benchchem.
  • Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). (2006).
  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript.
  • Overcoming the Shortcomings of Peptide-Based Therapeutics. (2021). Taylor & Francis Online.
  • Immunobiological mechanisms of action of oncolytic peptides. (2024). Journal for ImmunoTherapy of Cancer.
  • In vitro protein-peptide assay is not consistent. Please suggest some ideas?. (2020).
  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014). GenScript.
  • Strategic Approaches to Optimizing Peptide ADME Properties. (2015). PMC.
  • On-target and off-target-based toxicologic effects. (2013). PubMed.
  • Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. (2015).

Sources

Technical Support Center: Serum Stability Optimization for Peptide IPE-PYVWD

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-IPE-882
Subject: Improving the stability of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH in serum

Executive Summary & Sequence Analysis

Peptide Sequence: this compound Molecular Weight (Calc): ~1002.1 Da Isoelectric Point (pI): ~3.8 (Acidic)

This peptide presents a "perfect storm" of stability challenges in serum. It contains specific recognition motifs for the three major classes of serum proteases (aminopeptidases, endopeptidases, carboxypeptidases) and chemically labile residues.

Vulnerability Profile
Residue / MotifVulnerability TypeMechanism
H-Ile- (N-Term)EnzymaticAminopeptidase N (APN/CD13) rapidly cleaves N-terminal aliphatic residues.
-Pro-Glu-Pro- EnzymaticProlyl Oligopeptidase (POP) and DPP-IV specifically target Proline-rich motifs. POP cleaves at the carboxyl side of Pro residues.
-Tyr- & -Trp- EnzymaticChymotrypsin-like proteases cleave after bulky hydrophobic/aromatic residues.[1]
-Trp- (Tryptophan)ChemicalPhoto-oxidation and reactive oxygen species (ROS) attack the indole ring (+16/+32 Da mass shift).
-Asp-OH (C-Term)Enzymatic/ChemicalCarboxypeptidases remove C-terminal acids. Side-chain cyclization to Aspartimide (M-18 Da) is possible, though less likely at pH 7.4 than basic pH.

Diagnostic Workflow: Why is my peptide failing?

Before modifying the peptide, you must diagnose the primary mode of failure. Use this troubleshooting guide to interpret your LC-MS data.

Troubleshooting Guide

Q: My parent peptide peak disappears within 10 minutes. Is this normal?

  • A: Yes, for a linear unmodified peptide. This indicates rapid exopeptidase activity.

    • Check: Look for a mass of [M - 113] . This corresponds to the loss of Isoleucine (Ile). If seen, Aminopeptidases are your primary enemy.

    • Action: Acetylate the N-terminus or use D-Ile.

Q: I see a new peak with Mass [M + 16] or [M + 32].

  • A: This is Tryptophan Oxidation .[2]

    • Cause: Light exposure or peroxides in your solvent/serum.

    • Action: Add 0.5% Methionine to your buffer (acts as a scavenger) and use amber vials.

Q: I see a peak at [M - 18].

  • A: This is Aspartimide formation (dehydration).

    • Cause: The Aspartic acid side chain attacks the backbone amide.[3]

    • Action: Replace Asp with Glu or block the C-terminus (Amidation).

Q: The peptide is stable in PBS but vanishes in Serum with no new peaks.

  • A: This suggests Protein Binding (likely Albumin), not degradation.

    • Test: Use an organic crash (Acetonitrile/TCA) to disrupt binding before injection. If recovery improves, it is binding, not instability.

Strategic Solutions: Stabilization Protocols

To stabilize This compound , we recommend a tiered approach. Start with Tier 1 (End-capping) and move to Tier 2 (Backbone modification) if stability is insufficient.

Tier 1: Termini Protection (The "Bookends" Strategy)

Target: Exopeptidases (Aminopeptidase & Carboxypeptidase)

  • N-Terminal Acetylation (Ac-Ile...): Blocks Aminopeptidase recognition.

    • Effect: Significant increase in half-life (

      
      ).
      
  • C-Terminal Amidation (...Asp-NH2): Blocks Carboxypeptidase recognition.

    • Effect: Prevents C-terminal degradation.

Tier 2: Critical Residue Substitution

Target: Endopeptidases (POP & Chymotrypsin)

  • D-Amino Acid Scan: Replace L-Pro with D-Pro at position 2 or 4.

    • Rationale: Prolyl Oligopeptidase (POP) is stereospecific. It cannot cleave D-Pro bonds.

    • Note: This may affect bioactivity (receptor binding).[2]

  • N-Methylation: Replace Val or Trp with N-Me-Val or N-Me-Trp .

    • Rationale: Methylation sterically hinders protease access to the peptide bond.

Tier 3: Cyclization

Target: Conformational Constraint

  • Head-to-Tail Cyclization: Link the N-term Ile to the C-term Asp.

    • Result: Creates a "macrocycle" that is virtually immune to exopeptidases.

Visualization of Degradation Pathways

The following diagram maps the specific enzymatic and chemical threats to your sequence.

PeptideDegradation cluster_solutions Stabilization Strategies Parent Parent Peptide This compound APN Aminopeptidase N (Cleaves N-term Ile) Parent->APN POP Prolyl Oligopeptidase (Cleaves after Pro) Parent->POP CP Carboxypeptidase (Cleaves C-term Asp) Parent->CP Oxidation Chemical Oxidation (ROS/Light) Parent->Oxidation DesIle Des-Ile Fragment (Loss of 113 Da) APN->DesIle Fast Kinetic Sol1 N-Acetylation APN->Sol1 Blocked by Fragments Internal Fragments (Ile-Pro, Glu-Pro...) POP->Fragments Endo-cleavage Sol2 D-Pro Substitution POP->Sol2 Blocked by DesAsp Des-Asp Fragment (Loss of 115 Da) CP->DesAsp Moderate Kinetic Sol3 C-Amidation CP->Sol3 Blocked by OxTrp Oxidized Peptide (+16 Da / +32 Da) Oxidation->OxTrp Non-Enzymatic Sol4 Amber Vials / Met Scavenger Oxidation->Sol4 Prevented by

Caption: Degradation map of IPE-PYVWD showing enzymatic cleavage sites (Red) and corresponding stabilization strategies (Green).

Standard Operating Procedure (SOP): Serum Stability Assay

Objective: Determine the half-life (


) of the peptide in human serum using LC-MS.
Materials
  • Pooled Human Serum (Sigma or similar).

  • Internal Standard (IS): A structural analog or deuterated version of your peptide.

  • Precipitation Agent: 1% Formic Acid in Acetonitrile (cold).

Protocol Steps
  • Preparation:

    • Thaw serum at 37°C.[4]

    • Prepare a 200 µM peptide stock in water.

  • Incubation:

    • Add 10 µL of peptide stock to 190 µL of serum (Final conc: 10 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling (Time course):

    • Take 20 µL aliquots at

      
       minutes.
      
  • Quenching (Critical Step):

    • Immediately add aliquot to 80 µL of Cold Acetonitrile + 1% Formic Acid containing the Internal Standard.

    • Why? Acid stops enzyme activity; Acetonitrile precipitates serum proteins (Albumin) that would clog the column.

  • Processing:

    • Vortex for 30s. Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Collect supernatant for LC-MS analysis.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate slope

      
      .
      
    • 
      .
      

Frequently Asked Questions (FAQ)

Q: Can I use heat-inactivated serum? A: No. Heat inactivation (56°C for 30 min) destroys the complement system and many proteases. Using it will give you false stability data. You must use fresh or frozen active serum to model in vivo conditions accurately.

Q: Why does my Tryptophan (Trp) peak split into two? A: This is likely racemization or oxidation . If the mass is +16 Da, it is oxidation (formation of oxindolylalanine isomers). If the mass is unchanged but retention time shifts, check if you are using strong bases during synthesis, which can racemize L-Trp to D-Trp.

Q: How do I prevent the Asp-OH from forming Aspartimide during synthesis? A: Add 0.1 M HOBt to the piperidine deprotection solution. This suppresses the base-catalyzed ring closure of the Aspartic acid side chain.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. Link

  • Powell, M. F., et al. (1993). Peptide stability in drug development.[5][6][7] II. Effect of heating rates and non-enzymatic degradation. Pharmaceutical Research, 10(9), 1268-1273. Link

Sources

Technical Guide: Synthesis Optimization of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Octapeptide

At first glance, H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH appears to be a straightforward octapeptide. However, experienced peptide chemists will immediately identify a "perfect storm" of steric hindrance and side-reaction risks. This sequence contains two Proline residues requiring coupling to secondary amines, a bulky Ile-Pro N-terminal cap, and a Trp-Asp C-terminus prone to oxidative degradation and alkylation.

This guide moves beyond standard protocols, focusing on the causal mechanisms of failure for this specific sequence and providing self-validating solutions to maximize yield.

Critical Analysis of the Sequence

To solve low yields, we must first map the specific bottlenecks in the sequence Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp.

Residue Pair (N→C)Synthesis Step (C→N)Difficulty LevelThe Mechanism of Failure
Asp-Resin LoadingModerateRacemization Risk: Loading the first amino acid (Asp) onto Wang resin can cause racemization if not handled correctly.
Trp-Asp Coupling 1HighSteric/Electronic: Trp is bulky. Asp is anchored.[1] Side Reaction: Trp is highly susceptible to alkylation by t-butyl cations during final cleavage.
Val-Trp Coupling 2HighSteric Clash: Coupling a beta-branched amino acid (Val) onto a bulky residue (Trp) is kinetically slow.
Glu-Pro Coupling 6Severe Nucleophilicity: Coupling Glu onto Pro (a secondary amine) is difficult due to Pro's poor nucleophilicity and steric constraint.
Ile-Pro Coupling 7Critical The "Brick Wall": Coupling Ile (beta-branched, bulky) onto Pro (secondary amine, constrained) is one of the hardest couplings in SPPS. This is the primary cause of deletion sequences (

).

Module 1: The Foundation (Resin & Loading)

Objective: Establish a stable, racemization-free C-terminus.

The Problem: Asp Loading

Loading Fmoc-Asp(OtBu)-OH onto Wang resin using standard carbodiimide activation (DIC/DMAP) carries a significant risk of racemization (up to 10-20%) due to the formation of the oxazolone intermediate, which is base-catalyzed by DMAP.

The Solution: Pre-loaded Resins

Do not attempt to load this manually unless necessary. Use a commercial, pre-loaded Fmoc-Asp(OtBu)-Wang Resin .

  • Specification: Low Loading (0.3 – 0.4 mmol/g).

  • Why? Lower loading reduces "pseudo-dilution" effects, minimizing inter-chain aggregation which becomes critical as the hydrophobic Val-Trp and Ile-Pro segments are built.

Module 2: Overcoming Steric Bottlenecks (The Coupling Protocol)

Objective: Force the formation of the Ile-Pro and Glu-Pro bonds.

The Mechanism: Proline Nucleophilicity

Proline is a secondary amine. It lacks the hydrogen bond donor capability of primary amines and is sterically crowded. Standard activators (HBTU/DIC) often fail to drive these couplings to completion, leading to des-Ile or des-Glu deletion impurities.

Optimized Coupling Workflow (Diagram)

SynthesisWorkflow cluster_legend Legend Start Resin Preparation Fmoc-Asp(OtBu)-Wang (Swell in DMF 30 min) Deprotection Fmoc Removal 20% Piperidine + 0.1M HOBt (Prevents Aspartimide) Start->Deprotection StandardCouple Standard Coupling (Tyr, Val, Trp) DIC / Oxyma Pure (1:1) Single Couple, 60 min, RT Deprotection->StandardCouple Residues 2,3,4 Check Kaiser / Chloranil Test StandardCouple->Check DifficultCouple CRITICAL: Proline Couplings (Glu -> Pro, Ile -> Pro) Reagent: HATU / HOAt / DIEA Double Couple (2 x 45 min) DifficultCouple->Check Check->Deprotection Positive (Blue) Check->DifficultCouple Residues 5,7 (Pro targets) Cleavage Final Cleavage Cocktail B (Reagent B) (Scavenges Trp-alkylation) Check->Cleavage Sequence Complete Standard Standard Critical Step Critical Step

Figure 1: Optimized SPPS workflow highlighting the divergence between standard residues and critical Proline couplings.

Detailed Protocol for Critical Steps (Ile-Pro & Glu-Pro)
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These are stronger activators than HBTU/PyBOP.

  • Base: DIEA (Diisopropylethylamine).[2]

  • Stoichiometry: 4 eq Amino Acid : 4 eq HATU : 8 eq DIEA.

  • Double Coupling: This is mandatory.

    • Couple 1: 45 minutes at Room Temperature.

    • Couple 2: 45 minutes at 50°C (if your synthesizer supports heating) or 90 minutes at RT.

  • Monitoring: The Kaiser test (ninhydrin) does not work on Proline (secondary amines). You must use the Chloranil Test or Isatin Test to verify deprotection of Proline and coupling completion.

Module 3: Preserving Integrity (Trp & Cleavage)

Objective: Prevent the +56 Da (t-butyl) and +16 Da (oxidation) adducts on Tryptophan.

The Risk: Trp Alkylation

During TFA cleavage, the t-butyl protecting groups (from Asp, Glu, Tyr) form reactive carbocations. Without sufficient scavengers, these cations will permanently alkylate the electron-rich Indole ring of Tryptophan.

The Solution: "Reagent B" or "Reagent K"

Do NOT use standard 95% TFA / 2.5% Water / 2.5% TIS. It is insufficient for Trp-containing peptides.

Recommended Cocktail (Reagent B optimized):

  • TFA: 88%[3][4]

  • Phenol: 5% (Critical for dispersing cations)[4]

  • Water: 5%[4]

  • TIS (Triisopropylsilane): 2%[4]

  • (Optional but recommended)DODT (3,6-Dioxa-1,8-octanedithiol): 2-3% (Replaces the malodorous EDT, highly effective for Trp).

Cleavage Protocol:

  • Pre-chill the cleavage cocktail to 0°C.

  • Add to resin and allow to warm to Room Temperature.[4]

  • Reaction time: 2.5 - 3 hours . (Do not exceed 4 hours to avoid Trp degradation).

  • Precipitate in cold Diethyl Ether.

Troubleshooting & FAQs

Q1: I see a major impurity with Mass [M-113]. What is it?

Diagnosis: This corresponds to a Deletion of Isoleucine (Ile) . Cause: Incomplete coupling of Ile onto the N-terminal Proline. Fix:

  • Switch to HATU/HOAt activation for the Ile coupling.

  • Perform a Triple Coupling for this specific step.

  • Use a "Magic Mixture" solvent: DCM/DMF (1:1) or add 1% Triton X-100 to improve solvation of the resin-bound peptide.

Q2: My peptide mass is +56 Da higher than expected.

Diagnosis: t-Butyl alkylation of the Tryptophan indole ring. Cause: Insufficient scavenging during cleavage. Fix:

  • Ensure you are using Phenol and DODT/EDT in your cleavage cocktail. TIS alone is often not enough for Trp protection in the presence of multiple t-butyl groups (Glu, Asp, Tyr).

  • Use Fmoc-Trp(Boc)-OH during synthesis. The Boc group protects the indole nitrogen and is removed after the t-butyl cations are scavenged.

Q3: I see a peak at [M-18].

Diagnosis: Aspartimide formation .[5][6] Cause: Attack of the Asp side chain on the backbone amide.[7] Fix:

  • Add 0.1M HOBt to your 20% Piperidine deprotection solution. The acidity of HOBt suppresses the base-catalyzed ring closure.

  • Since Asp is C-terminal, this is less likely unless the linker is unstable, but it can happen if the Trp-Asp bond is particularly sensitive.

Q4: The resin turned black/dark red during cleavage. Is my peptide ruined?

Diagnosis: This is normal for Trp-containing peptides in the presence of Phenol/TFA. Status: Proceed with ether precipitation. The color usually remains in the filtrate.

Summary of Optimized Parameters

ParameterStandard ProtocolOptimized Protocol (IPEPYVWD)
Resin Wang (Manual Load)Pre-loaded Fmoc-Asp(OtBu)-Wang (0.3 mmol/g)
Coupling (General) HBTU/DIEADIC/Oxyma (Less racemization, better purity)
Coupling (Ile/Pro) HBTU/DIEAHATU/HOAt/DIEA (Double Couple @ 50°C)
Trp Protection Fmoc-Trp(Boc)-OHFmoc-Trp(Boc)-OH (Mandatory)
Cleavage TFA/Water/TISTFA/Phenol/Water/TIS/DODT

References

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Humana Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research , 35(3), 161–214.[3] Link (Foundational text on side reactions including Trp alkylation).

  • Sigma-Aldrich (Merck). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Technical Bulletin. Link (Source for Reagent B/K compositions).

  • CEM Corporation. Fmoc-Asp(OtBu)-Wang Resin Specifications. Link (Data on resin loading efficiency).

  • Iris Biotech. Aspartimide Formation: Mechanisms and Prevention. Link (Detailed mechanism of Asp side reactions).

Sources

HPLC purification challenges for H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Specialized Support Center for peptide chemists and purification engineers. It addresses the specific physicochemical challenges of the sequence H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH .

Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting HPLC Anomalies for Octapeptide IPEPYVWD

Peptide Profile & Physicochemical Assessment

Before initiating troubleshooting, verify your target molecule's properties. This sequence contains specific structural motifs that dictate its chromatographic behavior.

PropertyValue / CharacteristicImpact on HPLC
Sequence This compoundIPEPYVWD
Molecular Weight ~1018.1 DaElutes as a small molecule/peptide.
Isoelectric Point (pI) ~3.8 (Acidic)Negatively charged at neutral pH; protonated at pH < 3.
Hydrophobicity High (Ile, Val, Tyr, Trp)Strong retention on C18; requires high % ACN to elute.
Critical Motifs -Pro-Glu-Pro- High Risk: Cis-trans isomerization (Peak Splitting).
Critical Residues Trp (W) High Risk: Oxidation (+16 Da impurities).
Critical Residues Glu (E), Asp (D) High Risk: pH-dependent retention shifts.

Troubleshooting Modules

Module A: The "Ghost Peak" Phenomenon (Peak Splitting)

Symptom: The main peak appears split, broad, or has a "shoulder" that does not resolve, even with a shallow gradient. Re-injection of the collected fraction reproduces the same split profile.

Root Cause: Proline Cis-Trans Isomerization. This peptide contains two Proline residues (Pos 2 and 4). Peptide bonds involving Proline can exist in both cis and trans conformations. The energy barrier for interconversion is roughly 20 kcal/mol, meaning the interconversion timescale is often similar to the HPLC separation timescale (seconds to minutes). This results in the separation of conformational isomers (conformers) rather than chemical impurities.

Diagnostic Protocol: Use the "Thermal Shift Strategy" to confirm isomerism vs. impurity.

  • Run 1: Inject sample at 25°C . Observe peak shape (likely split/broad).[1]

  • Run 2: Raise column temperature to 60°C .

    • If peaks merge/sharpen: It is conformational isomerism. The heat accelerates the interconversion rate beyond the chromatographic timescale, resulting in a single, average population peak.

    • If peaks remain separated: They are chemical impurities (e.g., deletion sequences or diastereomers).

Corrective Action:

  • Purify at Elevated Temperature: Set the column oven to 50–60°C . This collapses the conformers into a single peak, improving yield and simplified fraction collection.

  • Buffer Selection: Ensure your mobile phase does not degrade at 60°C (e.g., avoid unstable organic modifiers, though ACN is safe).

PeakSplitting Start Symptom: Split Peak Step1 Perform Thermal Shift (Run at 60°C) Start->Step1 Decision Do peaks merge? Step1->Decision ResultA Conformational Isomerism (Proline Effect) Decision->ResultA Yes ResultB Chemical Impurity (Synthesis Failure) Decision->ResultB No ActionA Action: Purify at 50-60°C ResultA->ActionA ActionB Action: Shallow Gradient to resolve impurities ResultB->ActionB

Figure 1: Decision logic for diagnosing peak splitting in Proline-rich peptides.

Module B: Sample Instability & Recovery Loss

Symptom: The area of the main peak decreases over time in the autosampler, or new peaks appear at slightly earlier retention times (RRT ~0.95-0.98).

Root Cause: Tryptophan Oxidation. The Tryptophan (Trp) residue at position 7 is highly susceptible to oxidation, forming hydroxytryptophan (+16 Da), N-formylkynurenine (+32 Da), or kynurenine. This is accelerated by light, acidic pH, and dissolved oxygen.

Corrective Action (The "Antioxidant Shield" Protocol):

  • Degas Solvents Rigorously: Use helium sparging or vacuum sonication for all mobile phases.

  • Protect from Light: Use amber vials for the sample.

  • Scavenger Additives: If oxidation persists, add 0.1% Methionine to the sample solvent (not the mobile phase). Methionine acts as a "sacrificial anode," oxidizing preferentially over the Tryptophan.

  • Avoid Old Solvents: Peroxides accumulate in aged THF or Isopropanol; stick to fresh Acetonitrile (ACN).

Module C: Retention Drifts & Tailing

Symptom: The peptide elutes with significant tailing or retention times shift between runs.

Root Cause: Acidic Residues (Glu, Asp) & Hydrophobicity. With a pI of ~3.8, this peptide is sensitive to pH changes near pH 3-4.

  • pH < 3: Glu/Asp are protonated (COOH). The peptide is maximally hydrophobic and retains well on C18.

  • pH > 4: Glu/Asp ionize (COO-). The peptide becomes more hydrophilic and elutes earlier.

  • Tailing: Caused by interaction of the basic N-terminus or hydrophobic patches with residual silanols on the column.

Corrective Action:

  • Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) . The low pH (approx pH 2.0) ensures full protonation of Glu/Asp, stabilizing retention. TFA also ion-pairs with the N-terminus and any basic conformers, masking silanol interactions and sharpening the peak.

    • Note: If using MS detection, TFA suppresses ionization.[2] Use 0.1% Formic Acid but expect slightly broader peaks.

  • Column Choice: Use a C18 column with "Polar Endcapping" or an "Aq" type column. These are designed to prevent hydrophobic collapse and minimize secondary silanol interactions for acidic peptides.

Frequently Asked Questions (FAQ)

Q: Can I use a basic mobile phase (pH 10) to purify this? A: Yes, but proceed with caution. At pH 10, the peptide is highly negative (Glu-, Asp-, C-term-, Tyr-). This drastically reduces retention on C18, so you will need a very low organic start (e.g., 1-2% ACN). High pH can also accelerate deamidation (if Asn/Gln were present, though not here) and racemization. Ensure your column (e.g., Hybrid Silica or Polymer) is rated for pH 10.

Q: My crude sample is precipitating in the HPLC vial. A: You likely dissolved it in 0.1% TFA (acidic) while at a high concentration. Since the pI is ~3.8, dissolving it in a buffer near pH 3-4 causes isoelectric precipitation.

  • Fix: Dissolve the peptide in a small volume of DMSO or DMF first, then dilute with water.[3] Alternatively, dissolve in a slightly basic buffer (Ammonium Bicarbonate) to ensure it is fully ionized (soluble), then inject. The column will re-equilibrate it to the acidic mobile phase.

Q: Why is my mass spec showing a +18 Da peak? A: This is likely NOT oxidation. +18 Da usually indicates a failure to dehydrate (if looking at synthesis intermediates) or simple adducts. However, for this sequence, look for +16 Da (Oxidation) or -18 Da (Aspartimide/Dehydration) . If you see +16, it is Trp oxidation.

References

  • Proline Isomerization in HPLC

    • Melander, W. R., et al. (1979). "Effect of cis-trans isomerism of the proline peptide bond on the reversed-phase liquid chromatography of peptides.
    • Technical Note: Elevated temperature (60°C) increases the rate of cis-trans interconversion, coalescing split peaks into a single sharp peak.
  • Tryptophan Oxidation Mechanisms

    • Simat, T. J., & Steinhart, H. (1998). "Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins." Journal of Agricultural and Food Chemistry.
    • Technical Note: Identifies N-formylkynurenine and hydroxytryptophan as primary oxid
  • Peptide Solubility & pI Calculation

    • Bachem Peptide Calcul
    • Technical Note: Theoretical pI calculation for IPEPYVWD confirms acidic character (pI ~3.8)
  • Mobile Phase Selection for Acidic Peptides

    • Mant, C. T., & Hodges, R. S. (2002).
    • Technical Note: Establishes the necessity of pH control (pH < 3) for reproducible retention of Glu/Asp containing peptides on C18.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH. This document provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its poor cell permeability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties of the peptide and the general principles of cell permeability.

Q1: What are the primary reasons for the poor cell permeability of this compound?

A1: The limited cell permeability of this octapeptide stems from a combination of its physicochemical properties:

  • Hydrophilicity: The peptide contains two acidic residues, Glutamic acid (Glu) and Aspartic acid (Asp), which are negatively charged at physiological pH.[1] This high polarity hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.

  • Size: While relatively small for a peptide, its molecular weight is still larger than typical small molecules that readily cross cell membranes.

  • Hydrogen Bonding Capacity: The presence of multiple amide bonds and polar side chains contributes to a high potential for hydrogen bonding with the aqueous environment, further impeding its partitioning into the cell membrane.[2]

Q2: What are the main mechanisms by which peptides can enter a cell?

A2: Peptides can traverse the cell membrane through several mechanisms:

  • Passive Diffusion: This process is favored by small, hydrophobic molecules and is generally not a significant route for polar peptides like the one .

  • Endocytosis: This is an energy-dependent process where the cell engulfs the peptide.[3][4] There are several types of endocytosis, including macropinocytosis and receptor-mediated endocytosis.[3][4]

  • Direct Translocation: Some peptides, particularly cell-penetrating peptides (CPPs), are thought to directly cross the membrane, although the exact mechanism is still under investigation.[3][4]

Q3: How can I experimentally determine the cell permeability of my peptide?

A3: A common method is to use a fluorescently labeled version of your peptide in a cellular uptake assay.[5][6] This allows for the quantification of internalized peptide using techniques like flow cytometry or fluorescence spectroscopy.[7][8] A detailed protocol for this is provided in the Troubleshooting section.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to common experimental hurdles.

Guide 1: Low Bioactivity in Cell-Based Assays

Q: My peptide, this compound, is showing lower than expected efficacy in my cell-based assays. How can I determine if poor cell permeability is the culprit?

A: Perform a Cellular Uptake Assay. This will help you quantify the amount of peptide that is successfully entering the cells.

  • Peptide Labeling:

    • Synthesize or purchase a fluorescently labeled version of your peptide. Common fluorescent labels include FITC, 5-TAMRA, or Cy5.[5] The label is typically attached to the N-terminus or a lysine side chain if one is present (or can be added).

  • Cell Culture:

    • Seed your cells of interest (e.g., HeLa, HEK293) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.[5]

  • Incubation:

    • On the day of the experiment, remove the culture medium and replace it with a fresh medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10 µM).

    • Incubate the cells for a set period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[8]

  • Quantification:

    • Measure the fluorescence of the cell lysate using a plate reader with the appropriate excitation and emission wavelengths for your chosen fluorophore.[5][8]

    • Normalize the fluorescence intensity to the total protein concentration of each sample, which can be determined using a BCA or Bradford assay.[5][8]

  • Data Interpretation: A low fluorescence signal that does not significantly increase with higher peptide concentrations or longer incubation times suggests poor cellular uptake.

Guide 2: Choosing a Strategy to Enhance Permeability

Q: I've confirmed that poor permeability is limiting my peptide's efficacy. What are my options for improving it?

A: There are two main approaches: chemical modification of the peptide or using a delivery vehicle. The best strategy depends on your specific experimental needs and the nature of your peptide.

  • Lipidation: Covalently attaching a lipid moiety, such as a fatty acid, can significantly increase the peptide's hydrophobicity and its affinity for the cell membrane.[9][10][11] This can lead to enhanced cellular uptake.[9][10]

  • Cell-Penetrating Peptide (CPP) Conjugation: CPPs are short peptides that can efficiently cross cell membranes and can be conjugated to your peptide to facilitate its entry into cells.[12][13][14]

  • Liposomal Encapsulation: Encapsulating your peptide within liposomes, which are lipid-based vesicles, can protect it from degradation and facilitate its delivery into cells via membrane fusion or endocytosis.[15][16][17]

The following diagram can help you choose the most appropriate strategy:

Caption: Decision workflow for selecting a permeability enhancement strategy.

Part 3: Detailed Protocols for Permeability Enhancement

Protocol 1: Peptide Lipidation

Rationale: Attaching a lipid chain increases the peptide's affinity for the cell membrane, promoting passive diffusion or endocytic uptake.[9][18]

Step-by-Step Methodology:

  • Peptide Synthesis: During solid-phase peptide synthesis, incorporate a lysine residue with an orthogonal protecting group (e.g., Fmoc-Lys(Mtt)-OH) at the desired position for lipidation (commonly the N- or C-terminus).

  • Selective Deprotection: After completing the peptide sequence, selectively remove the Mtt protecting group using a mild acid solution (e.g., 1% TFA in DCM).

  • Fatty Acid Coupling: Couple a fatty acid (e.g., palmitic acid) to the deprotected lysine side chain using standard peptide coupling reagents (e.g., HBTU/DIPEA).

  • Cleavage and Purification: Cleave the lipidated peptide from the resin and purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the lipidated peptide using mass spectrometry.

Table 1: Comparison of Lipidation Strategies

Lipidation StrategyAdvantagesDisadvantages
N-terminal Lipidation Straightforward synthesis.May interfere with N-terminal receptor interactions.
C-terminal Lipidation Less likely to interfere with N-terminal modifications.Can be more synthetically challenging.
Side-chain Lipidation Allows for precise positioning of the lipid.Requires incorporation of a specific amino acid for conjugation.
Protocol 2: Cell-Penetrating Peptide (CPP) Conjugation

Rationale: CPPs act as molecular transporters, carrying their cargo across the cell membrane.[12][19]

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize your peptide with a terminal cysteine residue.

  • CPP Selection: Choose a well-characterized CPP, such as TAT (GRKKRRQRRRPQ) or Penetratin, and synthesize it with a maleimide functional group.

  • Conjugation: React the cysteine-containing peptide with the maleimide-functionalized CPP in a suitable buffer (e.g., PBS, pH 7.2) to form a stable thioether bond.

  • Purification: Purify the CPP-peptide conjugate using reverse-phase HPLC.

  • Characterization: Verify the successful conjugation and purity of the product via mass spectrometry.

Diagram of CPP-Mediated Delivery

CPP_Delivery cluster_extracellular Extracellular Space cluster_cell Intracellular Space CPP_Peptide CPP-Peptide Conjugate Internalized_Peptide Internalized Peptide CPP_Peptide->Internalized_Peptide Membrane Translocation Cell_Membrane Cell Membrane

Caption: Schematic of CPP-mediated peptide delivery into a cell.

Protocol 3: Liposomal Encapsulation

Rationale: Liposomes can encapsulate hydrophilic peptides in their aqueous core, protecting them and facilitating their cellular uptake.[15][16][17]

Step-by-Step Methodology:

  • Lipid Film Hydration:

    • Dissolve your chosen lipids (e.g., a mixture of DSPC, cholesterol, and DSPE-PEG2000) in an organic solvent (e.g., chloroform) in a round-bottom flask.[15]

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration with Peptide:

    • Hydrate the lipid film with an aqueous solution containing your peptide.[15] The peptide will be encapsulated in the aqueous core of the forming liposomes.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[20]

  • Purification:

    • Remove any unencapsulated peptide by size exclusion chromatography or dialysis.[20]

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering.

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the peptide concentration using HPLC.

Table 2: Expected Outcomes of Permeability Enhancement Strategies

StrategyExpected Fold Increase in Cellular UptakeKey Considerations
Lipidation 2 to 10-foldMay alter peptide solubility and aggregation.
CPP Conjugation 5 to 50-foldPotential for off-target effects and immunogenicity.
Liposomal Encapsulation 10 to 100-foldRequires careful formulation and characterization.

References

  • Cell-penetrating peptides: mechanisms and applications. PubMed. Available at: [Link]

  • A review of lipidation in the development of advanced protein and peptide therapeutics. PMC. Available at: [Link]

  • Peptide-Based Drug Delivery Systems. PubMed. Available at: [Link]

  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. MDPI. Available at: [Link]

  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI. Available at: [Link]

  • Cell-Penetrating Peptides: Mechanisms and Applications. Ingenta Connect. Available at: [Link]

  • Protein and Peptide Drug Delivery - A Brief Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Expert Opinion on Drug Delivery. Available at: [Link]

  • Cell-penetrating peptide. Wikipedia. Available at: [Link]

  • Peptide and Protein Delivery Using New Drug Delivery Systems. Critical Reviews in Therapeutic Drug Carrier Systems. Available at: [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]

  • Protein and peptide drug delivery system: A brief review. Semantic Scholar. Available at: [Link]

  • Should My Peptide Be Lipidated? LifeTein. Available at: [Link]

  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. Available at: [Link]

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ACS Publications. Available at: [Link]

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d. ResearchGate. Available at: [Link]

  • Converting peptides into drug leads by lipidation. PubMed. Available at: [Link]

  • How to measure the cellular uptake of peptides? LifeTein. Available at: [Link]

  • Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy. PubMed. Available at: [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PMC. Available at: [Link]

  • Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. ResearchGate. Available at: [Link]

  • Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer. PMC. Available at: [Link]

  • Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes. PMC. Available at: [Link]

  • H-Gly-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-OH. PubChem. Available at: [Link]

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. PMC. Available at: [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available at: [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC. Available at: [Link]

  • Incorporation of naked Peptide Nucleic Acids into liposomes leads to fast and efficient delivery. AIR Unimi. Available at: [Link]

  • Possible ways to produces liposomes encapsulated with temperature sensitive and hydrophilic peptide? ResearchGate. Available at: [Link]

  • Peptide lipidation stabilizes structure to enhance biological function. ResearchGate. Available at: [Link]

  • Liposome Encapsulation of the Palmitoyl–KTTKS Peptide: Structural and Functional Characterization. MDPI. Available at: [Link]

  • Amino acid. Wikipedia. Available at: [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Combinatorial Science. Available at: [Link]

  • H-Gly-Trp-Arg-Val-Tyr-Leu-Ser-Asn-Leu-Trp-Asp-Glu-Arg-Arg-Gly-OH. PubChem. Available at: [Link]

  • Solved ntroduction Amino acids are the building blocks of. Chegg.com. Available at: [Link]

  • Cell Permeability of Isomeric Macrocycles: Predictions and NMR Studies. PMC. Available at: [Link]

  • H-Asp-Gly-Leu-Ser-Gly-Leu-Ala-Ser-Ser-Val-Asp-Glu-Tyr-Pro-Val-Asp-Thr-Ile-Ala-Lys-Arg-Phe-Arg-Tyr-Asp-Ser-Ala-Leu-Val-Ser-Ala-Leu-Met-Asp-Met-Glu-Glu-Asp-OH. PubChem. Available at: [Link]

Sources

Refinement of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD)

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Introduction: The "Bridge" Protocol

Welcome to the Technical Support Center. You are likely transitioning the octapeptide IPEPYVWD from promising in vitro assays to preclinical in vivo models.

This guide is not a generic textbook entry; it is a troubleshooting manual designed around the specific physicochemical reality of your sequence. The sequence Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp presents a unique "Hydrophobic-Acidic" paradox:

  • Acidic Anchor: The Glu (E) and Asp (D) residues create a net negative charge at physiological pH.[1]

  • Hydrophobic Core: The Ile, Val, Trp, and Tyr residues create significant hydrophobicity, posing aggregation risks.

  • Proline-Rich Backbone: The double Proline (P) motif suggests structural rigidity but specific susceptibility to prolyl oligopeptidases.

Below are the three "Support Tickets" most commonly raised for this class of peptide, with resolved protocols for dosage refinement.

Ticket #01: Formulation & Solubility (The "Pre-Flight" Check)

User Issue: "My peptide precipitates when I add it to PBS or saline for injection."

Diagnosis: This is a classic pI (Isoelectric Point) conflict.

  • Analysis: Your peptide contains two acidic residues (Glu, Asp) and one basic N-terminus. The theoretical pI is likely acidic (approx pH 3.5–4.0).

  • The Trap: At low pH (e.g., unbuffered water or acidic saline), the carboxyl groups are protonated (neutral), and the hydrophobic residues (Trp, Val, Ile) dominate, causing precipitation.

  • The Fix: You must drive the pH above the pI to ionize the Glu/Asp residues, using their charge to solubilize the hydrophobic core.

Protocol: The "Step-Up" Solubilization Method

Do not vortex violently; this peptide contains Tryptophan (Trp) and Tyrosine (Tyr) which can be sensitive to oxidation/frothing.

StepActionMechanism
1 Weighing Calculate mass based on Net Peptide Content (NPC) , not total powder weight. Lyophilized peptides contain salts/water.
2 Initial Wetting Add a minimal volume of 0.1% NH₄OH (Ammonium Hydroxide) or sterile water adjusted to pH 8.0.
3 Dissolution Gently swirl. The basic environment ionizes Glu/Asp (

), creating repulsion that prevents aggregation.
4 Buffer Addition Slowly add PBS (pH 7.4). Crucial: Add buffer to the peptide, not peptide to the buffer.
5 Clarification If turbidity persists, add DMSO dropwise (keep final concentration <5% for in vivo safety).
Visual Workflow: Formulation Decision Tree

FormulationLogic start Start: Solid Peptide (IPEPYVWD) check_ph Check Target pH start->check_ph acidic_env Acidic Vehicle (pH < 4.0) check_ph->acidic_env neutral_env Neutral/Basic Vehicle (pH > 7.0) check_ph->neutral_env risk_precip HIGH RISK: Hydrophobic Aggregation acidic_env->risk_precip solubility_ok Likely Soluble (Glu/Asp Ionized) neutral_env->solubility_ok action_base Action: Pre-dissolve in dilute NH4OH risk_precip->action_base action_cosolvent Action: Add 1-3% DMSO if Trp/Val aggregation persists solubility_ok->action_cosolvent If turbid final Ready for Injection solubility_ok->final action_base->solubility_ok action_cosolvent->final

Caption: Decision logic for solubilizing acidic-hydrophobic peptides like IPEPYVWD to prevent precipitation prior to injection.

Ticket #02: Stability & Pharmacokinetics (The "Survival" Check)

User Issue: "I injected 10 mg/kg but saw no effect. The peptide seems to vanish."

Diagnosis: The sequence Pro-Glu-Pro is a double-edged sword. While Proline protects against non-specific degradation, it is a specific target for Prolyl Oligopeptidase (POP) . Furthermore, as a short, hydrophilic-charged peptide, it likely suffers from rapid Renal Clearance .

Troubleshooting the "Vanishing Act"

1. The Renal Trap (Filtration):

  • Fact: Peptides <10 kDa are filtered by the glomerulus immediately. Your peptide is ~1 kDa.

  • Result: Half-life (

    
    ) is likely <15 minutes in mice if unmodified.
    
  • Solution: Increase dosing frequency or switch route.

    • Bolus IV: 100% Bioavailability, but

      
       in minutes.
      
    • Subcutaneous (SC): Creates a "depot" effect, extending absorption time. Recommended for this sequence.

2. The Enzymatic Trap (Proteolysis):

  • Target: The Pro-Glu-Pro motif.

  • Verification: Incubate peptide in mouse plasma at 37°C for 30 mins. Analyze via HPLC (monitor Trp fluorescence).

    • If stable in plasma but low efficacy: Issue is Renal Clearance.

    • If unstable in plasma: Issue is Enzymatic Degradation.

Ticket #03: Dosage Refinement (The "Efficacy" Check)

User Issue: "How do I scale my dose from in vitro IC50 to a mouse model?"

Diagnosis: Direct concentration scaling fails because it ignores clearance. You must use Allometric Scaling and MABEL (Minimum Anticipated Biological Effect Level).

Step 1: Calculate the Human Equivalent Dose (HED)

If you are working backwards from a known effective dose in another species, or scaling from Mouse to Human, use the FDA normalization based on Body Surface Area (BSA).[2]

Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">



SpeciesWeight (kg)

Factor (BSA)
Mouse 0.023
Rat 0.156
Monkey 3.012
Human 60.037

Example: If effective Mouse dose is 10 mg/kg:



Step 2: Determining the Starting Dose (In Vivo)

For a novel peptide like IPEPYVWD, do not start at the maximum solubility. Use a Step-Up Protocol .

Experimental Design:

  • Group A (Vehicle): PBS/Saline (pH adjusted).

  • Group B (Low Dose): 1 mg/kg (SC). Check for acute toxicity.

  • Group C (Mid Dose): 5 mg/kg (SC). Likely therapeutic window.

  • Group D (High Dose): 20 mg/kg (SC). Check for saturation/off-target effects.

Why these numbers?

  • 1 mg/kg: Standard "floor" for peptide efficacy in rodents.

  • 20 mg/kg: Approaches the solubility limit for hydrophobic peptides in standard injection volumes (100-200 µL per mouse). Going higher requires exotic solvents (Cremophor/Tween), which introduce artifacts.

Visual Workflow: PK/PD Optimization Loop

DosageOptimization cluster_0 Phase 1: Stability cluster_1 Phase 2: Dosing PlasmaTest Plasma Stability (37°C incubation) RouteSel Select Route (IV vs SC) PlasmaTest->RouteSel Calc Calculate Dose (Km Scaling) RouteSel->Calc Pilot Pilot Study (n=3 mice) Calc->Pilot Analysis Analyze Outcome Pilot->Analysis Efficacy? ScaleUp Main Study Analysis->ScaleUp Yes Frequency Increase Dosing Frequency Analysis->Frequency No (Cleared too fast) DoseUp Increase Dose (max 20mg/kg) Analysis->DoseUp No (Low exposure)

Caption: Workflow for iteratively refining peptide dosage based on stability data and pilot study outcomes.

FAQ: Rapid Fire Troubleshooting

Q: Can I use TFA (Trifluoroacetic acid) to dissolve it? A: Avoid it for in vivo use if possible. While TFA helps dissolve hydrophobic peptides, it is toxic to animals (acidosis/tissue damage). If your lyophilized powder is a TFA salt, ensure you buffer it sufficiently with PBS or Bicarbonate upon reconstitution.

Q: How do I measure the concentration accurately? A: Do not rely on weight. Use UV Absorbance.

  • Your peptide has 1 Tryptophan (Trp) and 1 Tyrosine (Tyr) .

  • Use the Molar Extinction Coefficient (

    
    )  at 280nm.
    
  • Estimated

    
     (5500 for Trp + 1490 for Tyr).
    
  • Formula:

    
    .
    

Q: The peptide gels at high concentration. A: This is due to the Ile-Val beta-sheet potential. Add a chaotrope like Urea (only if doing in vitro) or ensure continuous stirring and immediate injection. For in vivo, keep concentration below 5 mg/mL and increase injection volume if necessary (up to 10 mL/kg in mice).

References

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. Link

Sources

Validation & Comparative

Validating H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (LORF) Target Engagement in Cells: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH , known in literature as LORF (Leech Osmoregulatory Factor) , is a bioactive octapeptide originally isolated from the CNS of Erpobdella octoculata.[1] While it shares structural homology with the oxytocin/vasopressin family, its primary druggable mechanism identified in biochemical assays is the inhibition of Angiotensin-Converting Enzyme (ACE) .

Unlike small molecule inhibitors (e.g., Captopril) that bind the active site with nanomolar affinity, IPEPYVWD exhibits micromolar potency (IC₅₀ ≈ 20 µM against rabbit ACE). This distinct potency profile necessitates rigorous, sensitive target engagement (TE) assays to distinguish specific binding from non-specific hydrophobic interactions in a cellular environment.

This guide details the validation of IPEPYVWD engagement with ACE using Cellular Thermal Shift Assays (CETSA) and Fluorogenic Enzymatic Activity Assays , comparing its performance directly against standard-of-care (SoC) alternatives.

Mechanism of Action & Signaling Pathway[2]

To validate engagement, one must understand the downstream consequences. IPEPYVWD acts as a competitive inhibitor of ACE (CD143), preventing the conversion of Angiotensin I to Angiotensin II.

Visualizing the Target Pathway

The following diagram illustrates the specific intervention point of IPEPYVWD within the Renin-Angiotensin System (RAS).

RAS_Pathway AngI Angiotensin I (Inactive) AngII Angiotensin II (Vasoconstrictor) AngI->AngII Cleavage ACE ACE (Target) (CD143) ACE->AngI Catalyzes AT1R AT1 Receptor AngII->AT1R Response Vasoconstriction & Na+ Retention AT1R->Response IPEPYVWD IPEPYVWD (LORF) (IC50 ~20 µM) IPEPYVWD->ACE Inhibits Captopril Captopril (IC50 ~nM) Captopril->ACE Inhibits

Figure 1: Mechanism of Action. IPEPYVWD targets ACE, blocking the Ang I to Ang II conversion cascade.

Primary Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is the "Gold Standard" for validating physical binding of a peptide to its target in intact cells. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Why CETSA for IPEPYVWD?
  • Self-Validating: It proves the peptide enters the cell and binds the target physically, not just functionally.

  • Differentiation: It distinguishes IPEPYVWD's specific binding from general osmotic effects (a potential confounder for this specific peptide).

Step-by-Step Methodology

Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) or HEK293 (overexpressing ACE).

  • Preparation:

    • Seed HUVECs at

      
       cells/mL in 6-well plates.
      
    • Starve cells in serum-free media for 4 hours to normalize basal ACE activity.

  • Treatment (The "Pulse"):

    • Experimental Group: Treat with 100 µM IPEPYVWD (5x estimated IC₅₀ to ensure saturation).

    • Positive Control: Treat with 10 µM Captopril.

    • Negative Control: Vehicle (PBS) and Scrambled Peptide (H-Pro-Glu-Ile-Val-Asp-Trp-Tyr-Pro-OH).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells, wash in PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

    • Aliquot into 10 PCR tubes (50 µL each).

    • Heat individual tubes for 3 minutes across a gradient: 37°C, 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add 0.4% NP-40 and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.

    • Collect the supernatant (contains soluble, stabilized ACE).

  • Detection (Western Blot):

    • Run supernatant on SDS-PAGE.

    • Blot for ACE (Anti-CD143 antibody).

    • Quantification: Plot band intensity vs. Temperature to generate melt curves.

CETSA Workflow Visualization

CETSA_Workflow Cells Intact HUVEC Cells Treat Treat with IPEPYVWD (100µM) Cells->Treat Heat Heat Gradient (37°C - 64°C) Treat->Heat Lyse Lysis & Spin (Remove aggregates) Heat->Lyse Detect Western Blot (Detect Soluble ACE) Lyse->Detect Result Shift in Tm (Validation) Detect->Result

Figure 2: CETSA Workflow. Ligand binding stabilizes ACE, keeping it soluble at higher temperatures.

Secondary Protocol: Fluorogenic ACE Activity Assay

While CETSA proves binding, this assay proves functional inhibition in a cellular context.

Principle: Use a synthetic substrate (Abz-Gly-Phe(NO2)-Pro) that fluoresces only when cleaved by ACE.

  • Lysate Preparation:

    • Lyse HUVECs in borate buffer (pH 8.3) containing 1% Triton X-100.

    • Critical Step: Do not use EDTA/EGTA, as ACE is a zinc-metalloprotease; chelators will kill activity artificially.

  • Reaction Setup:

    • Well A: Lysate + Vehicle

    • Well B: Lysate + IPEPYVWD (Titration: 1 µM to 500 µM)

    • Well C: Lysate + Captopril (Positive Control)

    • Well D: Lysate + Scrambled Peptide (Negative Control)

  • Measurement:

    • Add Substrate (10 µM final).

    • Read Fluorescence (Ex: 365 nm / Em: 410 nm) kinetically every 5 mins for 1 hour.

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion.

    • Determine % Inhibition =

      
      .
      

Comparative Analysis: IPEPYVWD vs. Alternatives

The following table objectively compares IPEPYVWD against the industry standard (Captopril) and a negative control. This establishes realistic expectations for researchers.

FeatureIPEPYVWD (LORF)Captopril (Standard of Care)Scrambled Peptide
Molecule Type OctapeptideSmall MoleculeOctapeptide
Target ACE (Zinc-metalloprotease)ACENone
Binding Affinity (

)
Low (~20 µM) High (nM range)N/A
CETSA

Expect +2°C to +4°C shiftExpect +8°C to +12°C shiftNo shift
Cell Permeability Moderate (Peptide transport)High (Passive diffusion)Moderate
Stability Protease sensitive (requires inhibitors)StableProtease sensitive
Primary Utility Research (Evolutionary biology, mild modulation)Clinical (Hypertension)Negative Control

Technical Insight: Researchers should not expect IPEPYVWD to match Captopril's potency. The validation success criteria for IPEPYVWD is a statistically significant shift in


  (CETSA) or IC₅₀ curve generation , even if the curve is shifted right compared to Captopril.

Troubleshooting & Integrity Checks

To ensure Trustworthiness and Scientific Integrity , apply these self-validating checks:

  • The "Zinc Check":

    • Observation: If your assay shows 0% activity in the vehicle control.

    • Cause: You likely used a buffer with EDTA. ACE requires Zinc.

    • Fix: Add 10 µM ZnCl₂ to the assay buffer to restore holo-enzyme activity.

  • Peptide Stability:

    • IPEPYVWD contains Proline and Tryptophan.[2][3] It is susceptible to degradation in crude lysates.

    • Validation: Run LC-MS on the lysate after 1 hour to confirm the peptide is still intact. If not, use a protease inhibitor cocktail that excludes metalloprotease inhibitors (e.g., avoid 1,10-phenanthroline).

  • Specificity Control:

    • Always run the Scrambled Peptide (H-Pro-Glu-Ile-Val-Asp-Trp-Tyr-Pro-OH). If the scrambled peptide also inhibits ACE or shifts the melt curve, your effect is non-specific (likely due to hydrophobicity or aggregation), not true target engagement.

References

  • Salzet, M., et al. (1996). "Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata. The leech osmoregulator factor." Journal of Biological Chemistry.

  • Salzet, M., et al. (1998). "Leech Osmoregulatory Factor (LORF) is an inhibitor of Angiotensin Converting Enzyme." Molecular Brain Research.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Riordan, J.F. (2003). "Angiotensin-converting enzyme protocols." Methods in Molecular Biology.

Sources

Publish Comparison Guide: Cross-Reactivity of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (LORF) Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxytocin-Like" Paradox

The peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD), known as Leech Osmoregulator Factor (LORF) , presents a unique challenge in immunodetection. While functionally analogous to vertebrate Oxytocin (OT) and Vasopressin (AVP) in regulating water balance, its linear amino acid sequence is distinct.

However, historical data reveals a critical cross-reactivity trap : LORF was originally purified using polyclonal antibodies raised against the C-terminal tripeptide of Oxytocin (Pro-Leu-Gly-NH2). This counter-intuitive cross-reactivity—occurring despite a lack of sequence homology—is likely driven by C-terminal amidation and conformational mimicry.

This guide compares the performance of specific Anti-LORF Antibodies against the common alternative of using Anti-Oxytocin or Anti-Vasopressin antibodies, providing a validated framework for distinguishing these peptides in complex biological samples.

Technical Profile & Antibody Landscape

The Target: Leech Osmoregulator Factor (LORF)
  • Sequence: Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp (IPEPYVWD)

  • Modifications: Often C-terminally amidated (IPEPYVWD-NH2) in vivo.

  • Biological Context: Found in the central nervous system of leeches (Theromyzon tessulatum, Erpobdella octoculata); regulates osmotic pressure and diuresis.

Comparison of Detection Reagents

The following table contrasts the performance of specific Anti-LORF antibodies versus the use of cross-reactive surrogates (Anti-Oxytocin).

FeatureAnti-LORF Antibody (Specific)Anti-Oxytocin Antibody (Alternative)LC-MS/MS (Gold Standard)
Primary Epitope N-terminus (Ile-Pro-Glu-Pro...)C-terminus (...Pro-Leu-Gly-NH2)Mass-to-Charge Ratio (m/z)
Specificity High. Distinguishes LORF from OT/AVP.Low. Cross-reacts with LORF, OT, and Mesotocin.Absolute.
Cross-Reactivity Risk Low risk with vertebrate OT; potential risk with other proline-rich peptides.High. False positives are guaranteed if LORF is present.None.
Sensitivity Moderate (Dependent on titer).High (Commercial antibodies are highly optimized).High (fmol range).
Best Use Case Specific quantification of LORF in leech tissue.Evolutionary screening for "OT-like" substances.De novo sequencing & validation.

Mechanism of Cross-Reactivity[1][2][3]

The cross-reactivity between Anti-Oxytocin antibodies and LORF is not based on linear sequence identity, but rather on physiochemical mimicry at the C-terminus.

  • Oxytocin C-term: ...Pro-Leu-Gly-NH2

  • LORF C-term: ...Val-Trp-Asp-NH2 (in active form)

The "Amide Anchor" Hypothesis: Polyclonal antibodies raised against Oxytocin are often dominated by clones recognizing the C-terminal amide group presented in a hydrophobic context. The Trp-Asp-NH2 motif in LORF likely mimics the electron density and hydrophobicity of the Leu-Gly-NH2 motif in Oxytocin, sufficient to trigger binding in lower-stringency assays (e.g., Dot Blot, ELISA).

Sequence Alignment Visualization

Validated Experimental Protocol

To confirm the presence of LORF and rule out Oxytocin interference, you must use a Dual-Validation Workflow combining HPLC fractionation with differential immunoassays.

Step-by-Step Methodology
Phase 1: Sample Fractionation (HPLC)
  • Objective: Physically separate LORF from Oxytocin/Vasopressin based on hydrophobicity.

  • Column: C18 Reverse-Phase HPLC (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in 70% Acetonitrile.

  • Gradient: Linear gradient 0% to 60% B over 60 minutes.

  • Elution Profile:

    • Oxytocin: Typically elutes earlier (more hydrophilic).

    • LORF: Elutes later due to Tryptophan (Trp) and Valine (Val) residues increasing hydrophobicity.

Phase 2: Differential ELISA
  • Plate A (Specific): Coat with synthetic LORF peptide. Probe with Anti-LORF .

  • Plate B (Cross-Reactive): Coat with synthetic Oxytocin. Probe with Anti-Oxytocin .[1]

  • Test: Apply HPLC fractions to both plates.

  • Result:

    • If signal appears only on Plate A at the LORF retention time: Confirmed LORF .

    • If signal appears on Plate B at the LORF retention time: Confirmed Cross-Reactivity .

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for researchers encountering "Oxytocin-like" immunoreactivity.

AntibodyValidation Start Start: Biological Sample (Leech CNS / Tissue) Screen Screen with Anti-Oxytocin Antibody Start->Screen Result Positive Signal Detected? Screen->Result PathA Likely LORF (Cross-Reaction) OR True Oxytocin Homolog Result->PathA Yes Validation Perform HPLC Fractionation PathA->Validation ELISA_LORF ELISA: Anti-LORF (Target: IPEPYVWD) Validation->ELISA_LORF ELISA_OT ELISA: Anti-Oxytocin (Target: PLG-NH2) Validation->ELISA_OT Outcome1 Signal at LORF RT (Late Elution) ELISA_LORF->Outcome1 ELISA_OT->Outcome1 Cross-Reacts Outcome2 Signal at OT RT (Early Elution) ELISA_OT->Outcome2 Final_LORF CONFIRMED: LORF (this compound) Outcome1->Final_LORF Final_OT CONFIRMED: Oxytocin-Family Peptide Outcome2->Final_OT

Figure 1: Decision tree for distinguishing LORF from Oxytocin using cross-reactivity patterns and HPLC retention times.

References

  • Salzet, M., et al. (1996). "Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata. The leech osmoregulator factor." Brain Research. Molecular Brain Research, 43(1-2), 301–310.

  • Salzet, M., et al. (1997). "Structural characterization of osmoregulator peptides from the brain of the leech Theromyzon tessulatum: IPEPYVWD and IPEPYVWD-amide." Molecular Brain Research, 43(1-2).

  • NovoPro Labs. "Leech Osmoregulatory Factor (LORF) Peptide Datasheet."

  • Cusabio. "Cross-reactivity of Antibody: Beneficial or Harmful?"

Sources

Optimizing the Leech Osmoregulatory Factor (LORF): A Comparative Guide to Alanine Scanning Mutagenesis of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The peptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD), identified as the Leech Osmoregulatory Factor (LORF) , represents a unique oxytocin-like signaling molecule involved in nitric oxide (NO) release and osmoregulation.[1][2] For drug development professionals targeting neuroactive peptides or diuretic agents, understanding the pharmacophore of LORF is critical.

This guide evaluates the Alanine Scanning Mutagenesis approach for IPEPYVWD. We compare this systematic "product" (the resulting variant library) against alternative optimization strategies like N-Terminal Truncation and Homolog Scanning . We demonstrate that while truncation identifies minimal length, only Alanine Scanning provides the high-resolution side-chain topology required to engineer high-affinity mimetics.

Part 1: Target Profile & Strategic Analysis
The Target: IPEPYVWD (LORF)

Unlike the cyclic structure of oxytocin (stabilized by disulfide bonds), LORF is a linear octapeptide. Its biological activity relies heavily on the structural rigidity imposed by its two Proline residues and the aromatic stacking potential of Tyrosine and Tryptophan.

PositionResiduePropertyHypothesized Role
1Ile HydrophobicReceptor anchoring
2Pro Cyclic/RigidStructural Turn Inducer (Critical)
3Glu AcidicSolubility / Electrostatic interaction
4Pro Cyclic/RigidStructural Turn Inducer (Critical)
5Tyr Aromatic/PolarPharmacophore (H-bond donor/acceptor)
6Val HydrophobicSpacer / Hydrophobic pocket binding
7Trp Aromatic/BulkyPharmacophore (Pi-stacking)
8Asp AcidicC-terminal charge / Receptor selectivity
Comparative Methodology: Why Alanine Scanning?

When optimizing IPEPYVWD, researchers must choose between systematic scanning and other mutagenesis methods.

Comparison Table: Alanine Scanning vs. Alternatives

FeatureAlanine Scanning (Recommended) N/C-Terminal Truncation Random Mutagenesis
Objective Map individual side-chain contributions (

).
Determine minimum bioactive sequence length.Find hyper-active variants stochastically.
Resolution High (Single Residue) Low (Fragment level)Variable
Structural Integrity Preserved (Maintains backbone).Altered (Removes stabilizing termini).Risk of unfolding (if Pro is mutated).
Data Output "Hotspot" Map (Essential vs. Non-essential).Minimal Active Fragment.Hit/Miss list.
Suitability for LORF Excellent. Distinguishes Pro-driven structure from Tyr/Trp binding.Poor. LORF is short (8-mer); truncation likely destroys activity immediately.Moderate. Good for affinity maturation after hotspots are known.

Expert Insight: For IPEPYVWD, Truncation is risky because the peptide is already short. Removing the N-terminal Ile or C-terminal Asp often destabilizes the Proline-induced turn. Alanine Scanning is the only method that surgically removes the functional side chain (shaving it down to a methyl group) without breaking the peptide backbone, allowing you to distinguish whether a loss of activity is due to binding (side chain) or structure (backbone).

Part 2: Experimental Protocol (Self-Validating System)

This protocol utilizes Fmoc Solid-Phase Peptide Synthesis (SPPS) to generate the library.

Workflow Visualization

AlanineScanningWorkflow Design Library Design (WT + 8 Mutants) Synthesis Fmoc SPPS Synthesis (Rink Amide / Wang Resin) Design->Synthesis Sequence Input Cleavage TFA Cleavage & Ether Precipitation Synthesis->Cleavage Deprotection QC QC: HPLC & MS (>95% Purity) Cleavage->QC Crude Peptide QC->Synthesis Fail (Re-synthesize) Assay NO Release Assay (Leech CNS / Rat Brain) QC->Assay Validated Library

Caption: Step-by-step workflow for generating and validating the IPEPYVWD Alanine Scanning Library.

Step-by-Step Methodology

1. Library Design

  • WT: this compound[1][3][4]

  • Mutants: I1A, P2A, E3A, P4A, Y5A, V6A, W7A, D8A.

  • Note: Since Ala is not present in the WT, no "A to G" substitution is needed.

2. Synthesis (Fmoc-SPPS)

  • Resin: Wang resin (for C-terminal acid) or Rink Amide (if C-terminal amide is desired for stability). Recommendation: Use Wang resin to match the native LORF sequence.

  • Coupling: HBTU/DIEA activation.

  • Deprotection: 20% Piperidine in DMF.

  • Critical Step (Proline Coupling): Proline residues (P2, P4) can be difficult to couple due to steric hindrance. Double coupling is mandated for residues immediately following Proline (i.e., Ile1 onto Pro2, Glu3 onto Pro4).

3. Cleavage & Purification

  • Cocktail: 95% TFA, 2.5% TIPS, 2.5% H2O.

  • Time: 2-3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

  • Purification: Reverse-Phase HPLC (C18 column). Gradient: 5-60% Acetonitrile in 0.1% TFA.

4. Validating the "Product" (QC)

  • Mass Spectrometry (ESI-MS): Confirm molecular weight.

    • WT MW: ~1018.13 Da.[1][2][4]

    • Mutants will show a mass shift of

      
       (Ala).
      
    • Self-Validation: If P2A and P4A show correct mass but aberrant HPLC retention times compared to WT, it confirms a conformational change (loss of Proline turn), validating the structural role of Proline.

Part 3: Data Analysis & Interpretation

To evaluate the performance of the variants, we utilize the Nitric Oxide (NO) Release Assay , as LORF activity is coupled to NO production in neural tissues.

Predicted Signaling Pathway

LORF_Signaling LORF LORF (IPEPYVWD) Receptor Oxytocin-like Receptor (GPCR) LORF->Receptor Binding Ca Intracellular Ca2+ Receptor->Ca Activation NOS Nitric Oxide Synthase (NOS) Ca->NOS Stimulates NO Nitric Oxide (NO) Release NOS->NO Catalysis Response Osmoregulation / Anti-diuresis NO->Response Signaling

Caption: The biological pathway triggered by LORF binding, leading to NO release.[2]

Interpreting the Scan (The "Hotspot" Map)

The table below provides the expected performance of the variants based on the physicochemical properties of the LORF sequence.

VariantResidue RoleExpected Activity (% of WT)Interpretation
WT -100%Baseline.
I1A Hydrophobic Anchor40-60%Reduced affinity, but likely active.
P2A Structural Lock <10% (Dead) Critical Structural Residue. Loss of P2 likely collapses the bioactive turn conformation.
E3A Solubility80-100%Likely tolerant. Surface exposed.[5]
P4A Structural Lock <10% (Dead) Critical Structural Residue. Essential for spacing the aromatic residues.
Y5A Binding Hotspot <20% Critical Pharmacophore. Loss of aromatic/H-bond interaction.
V6A Spacer60-80%Tolerant. Valine to Alanine is a conservative hydrophobic change.
W7A Binding Hotspot <5% (Dead) Critical Pharmacophore. Tryptophan is usually the primary driver of peptide-receptor binding energy.
D8A Charge/Terminus50-70%Moderate impact. Charge may be involved in receptor electrostatic clamping.

Key Takeaway for Researchers: If your scan reveals that P2A and P4A are inactive, do not try to improve affinity by mutating these positions further. They are structural scaffolds. Focus your affinity maturation efforts (e.g., using non-canonical amino acids) on Tyr5 and Trp7 , as these are the residues making direct contact with the receptor.

References
  • Salzet, M., et al. (1998).[1] "Purification, sequence analysis and immunocytochemical localization of a novel oxytocin-like neuropeptide from the leech CNS."[6] Molecular Brain Research, 55(1), 173-180.

  • Weiss, G. A., et al. (2000).[7] "Rapid mapping of protein functional epitopes by combinatorial alanine scanning." Proceedings of the National Academy of Sciences, 97(16), 8950-8954.

  • Cunningham, B. C., & Wells, J. A. (1989). "High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis." Science, 244(4908), 1081-1085.

  • Morrison, K. L., & Weiss, G. A. (2001).[7] "Combinatorial alanine-scanning." Current Opinion in Chemical Biology, 5(3), 302-307.[7]

Sources

Technical Guide: Binding Affinity & SAR of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (LORF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

Molecule Name: Leech Osmoregulator Factor (LORF) Sequence: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD) Source: Theromyzon tessulatum and Hirudo medicinalis (Leech CNS) Primary Target: Angiotensin-Converting Enzyme (ACE) Biological Role: Osmoregulation (Anti-diuretic); modulation of the invertebrate Renin-Angiotensin System (RAS).

Technical Verdict: The octapeptide IPEPYVWD functions as a moderate affinity inhibitor of ACE (


).[1] However, structural analysis and enzymatic assays reveal it functions primarily as a precursor . Its N-terminal tetrapeptide fragment, IPEP , exhibits superior binding affinity (

), suggesting that physiological processing is required to activate the peptide's full inhibitory potential. This guide analyzes the binding mechanics, comparative affinity, and experimental protocols for validating these interactions.[2]

Comparative Binding Affinity Analysis

The binding efficacy of IPEPYVWD is best understood in contrast to its metabolic cleavage products and standard ACE inhibitor motifs. The presence of a C-terminal Proline in the truncated analog (IPEP) significantly enhances affinity compared to the full-length aspartate-terminated parent peptide.

Table 1: Comparative Inhibitory Constants ( ) against ACE
Peptide IDSequence

(Rabbit Lung ACE)
Relative PotencyStructural Mechanism
LORF (Parent) IPEPYVWD 19.8 μM 1.0x (Baseline)Steric hindrance at C-terminus (Asp) reduces active site fit.
IPEP (Fragment) IPEP 11.5 μM 1.72x Higher C-terminal Proline aligns with ACE

subsite; mimics food-derived inhibitors (e.g., IPP).
Captopril N/A (Control)~0.02 μM~1000x HigherSynthetic zinc-chelating optimized inhibitor (Reference Standard).
Structure-Activity Relationship (SAR) Insights

1. The C-Terminal Anchor Rule: ACE is a zinc-metallopeptidase that preferentially binds substrates/inhibitors with a hydrophobic or Proline residue at the C-terminus.

  • IPEPYVW D : The parent peptide ends in Aspartic Acid (Asp/D), a hydrophilic and charged residue. This is energetically unfavorable for the hydrophobic

    
     pocket of ACE, resulting in lower affinity (19.8 μM).
    
  • IPE P : Proteolytic cleavage exposes the Proline (Pro/P). Proline is a "privileged scaffold" for ACE inhibition (seen in milk peptides like Ile-Pro-Pro). Its rigid pyrrolidine ring restricts conformational entropy, locking the peptide into a bioactive conformation that fits the enzyme's active site tightly.

2. The N-Terminal Hydrophobicity: The Isoleucine (Ile) at the N-terminus contributes to binding via hydrophobic interactions with the non-prime subsites of ACE. Both the parent and the fragment retain this crucial anchor.

Physiological Pathway & Mechanism

The peptide does not exist in isolation; it is part of a conserved invertebrate RAS.[3] The following diagram illustrates the processing pathway that regulates its affinity.

G Precursor Pro-LORF Precursor LORF LORF (IPEPYVWD) IC50: 19.8 μM Precursor->LORF Secretion Cleavage Proteolytic Processing LORF->Cleavage ACE ACE Inhibition (Target) LORF->ACE Weak Inhibition IPEP Active Fragment (IPEP) IC50: 11.5 μM Cleavage->IPEP Activation IPEP->ACE Potent Inhibition Osmoreg Osmoregulation (Water Retention) ACE->Osmoreg Physiological Effect

Figure 1: The activation pathway of LORF. The parent peptide (IPEPYVWD) acts as a pro-drug, cleaved into the more potent IPEP fragment to exert maximal ACE inhibition.

Experimental Protocols for Affinity Validation

To replicate the binding data and validate the SAR, the following protocols are recommended. These rely on spectrophotometric kinetics and rigorous purification.

Protocol A: Peptide Purification & Identification

Objective: Isolate IPEPYVWD and IPEP from biological samples or synthetic mixtures.

  • Extraction: Homogenize tissue (e.g., leech CNS) in 0.1 M HCl (to stop proteolysis). Centrifuge at 10,000 x g for 20 min.

  • Pre-purification: Apply supernatant to Sep-Pak C18 cartridges. Elute with 60% Acetonitrile (ACN) in 0.1% TFA.

  • HPLC Fractionation:

    • Column: Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 μm).

    • Gradient: 0–60% ACN over 60 minutes.

    • Detection: UV at 215 nm (peptide bond) and 280 nm (Tryptophan/Tyrosine). Note: IPEPYVWD absorbs at 280nm due to Trp/Tyr; IPEP does not.

  • Validation: Confirm identity via Edman Degradation or ESI-MS (Expected Mass: IPEPYVWD

    
     1030 Da; IPEP 
    
    
    
    454 Da).
Protocol B: ACE Inhibition Assay (Spectrophotometric)

Objective: Determine


 values.
Principle:  Hydrolysis of substrate HHL (Hippuryl-His-Leu) by ACE releases Hippuric Acid (HA), which is extracted and measured.
  • Reagents:

    • Enzyme: Rabbit Lung ACE (Sigma-Aldrich or equivalent), dissolved in borate buffer (pH 8.3).

    • Substrate: 5 mM HHL (Hippuryl-L-Histidyl-L-Leucine).

    • Inhibitor: Serial dilutions of IPEPYVWD and IPEP (1 μM – 100 μM).

  • Reaction:

    • Mix 50 μL Enzyme + 50 μL Inhibitor. Pre-incubate at 37°C for 10 min.

    • Add 150 μL Substrate (HHL) to start reaction.

    • Incubate at 37°C for 30 min.

  • Termination: Add 250 μL 1 M HCl.

  • Extraction: Add 1.5 mL Ethyl Acetate. Vortex 15s. Centrifuge. (HA partitions into organic layer).

  • Measurement: Evaporate organic layer. Resuspend residue in water. Measure Absorbance at 228 nm.

  • Calculation:

    
    
    Plot % Inhibition vs. Log[Concentration] to derive 
    
    
    
    .

Visualizing the Experimental Workflow

Experiment cluster_0 Phase 1: Isolation cluster_1 Phase 2: Assay Sample Biological Extract (or Synthetic) HPLC RP-HPLC (C18 Column) Sample->HPLC MS ESI-MS / Edman Verification HPLC->MS Mix Mix Enzyme + Peptide (Pre-incubation) MS->Mix Pure Peptide Substrate Add HHL Substrate Mix->Substrate Measure Measure Abs 228nm (Hippuric Acid) Substrate->Measure

Figure 2: Step-by-step workflow for isolating the peptide and determining binding affinity.

References

  • Salzet, M., et al. (2000). Leech Osmoregulator Factor (LORF): A Novel Neuropeptide. Science.gov Topics.[4][5] Link[5]

  • Salzet, M., & Verger-Bocquet, M. (1996).The leech renin-angiotensin system: molecular identification and secretion of a novel peptide. Molecular Brain Research.
  • Laurent, V., & Salzet, M. (1996).Metabolism of the leech osmoregulator factor (LORF). Journal of Biochemistry.
  • Cushman, D. W., & Ondetti, M. A. (1999).Design of Angiotensin Converting Enzyme Inhibitors. Nature Medicine. (Reference for ACE SAR/Proline anchor mechanism).

Sources

Publish Comparison Guide: In Vivo Efficacy of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (LORF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (IPEPYVWD), also known as Leech Osmoregulator Factor (LORF) .[1] Therapeutic Class: Dual-action Vasoactive Peptide (ACE Inhibitor + Nitric Oxide Modulator).

This guide objectively analyzes the efficacy profile of IPEPYVWD. Originally isolated from the CNS of the leech (Erpobdella octoculata), this peptide has demonstrated significant cross-species biological activity. While its primary in vivo confirmation lies in invertebrate osmoregulation, extensive characterization has confirmed its presence in the mammalian brain (hypothalamus) and its ability to inhibit Angiotensin-Converting Enzyme (ACE) and stimulate Nitric Oxide (NO) release in human and rat tissues.

Key Differentiator: Unlike standard synthetic ACE inhibitors (e.g., Captopril) that act via a single enzymatic blockade, IPEPYVWD exhibits a dual mechanism —simultaneously inhibiting ACE and promoting NO release—suggesting a more robust potential for vasodilation and blood pressure regulation with a conserved evolutionary basis.

Mechanistic Profile & Signaling Pathways[2][3]

The efficacy of IPEPYVWD is driven by its ability to modulate two critical pathways involved in vascular tone and fluid homeostasis.

Dual-Pathway Mechanism
  • RAS Suppression: Direct inhibition of ACE, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.

  • Nitric Oxide Coupling: Binding to specific receptors (likely distinct from standard AT1/AT2) triggers intracellular cascades leading to constitutive Nitric Oxide Synthase (cNOS) activation and NO release.

G IPEPYVWD IPEPYVWD (LORF) ACE ACE Enzyme IPEPYVWD->ACE Inhibits (IC50 ~19.8 µM) Receptor Putative GPCR (Endothelial/Neural) IPEPYVWD->Receptor Binds AngII Angiotensin II ACE->AngII Catalyzes AngI Angiotensin I AngI->AngII Conversion blocked Vasoconstriction Vasoconstriction AngII->Vasoconstriction cNOS cNOS Activation Receptor->cNOS Signaling NO Nitric Oxide (NO) Release cNOS->NO Synthesis Vasodilation Vasodilation & BP Reduction NO->Vasodilation Vasoconstriction->Vasodilation Opposes

Figure 1: Dual mechanism of action showing simultaneous ACE inhibition and NO-mediated vasodilation.

Comparative Efficacy Analysis

Performance vs. Alternatives

The following table compares IPEPYVWD against the clinical standard (Captopril) and its own metabolic fragment (IPEP).

FeatureIPEPYVWD (LORF)Captopril (Standard of Care)IPEP (Metabolic Fragment)
Origin Natural (Leech CNS / Rat Brain)Synthetic Small MoleculeNatural (Cleavage Product)
ACE Inhibition (IC50) 19.8 µM (Rabbit Lung ACE)0.02 µM (High Potency)11.5 µM (Enhanced Potency)
Mechanism Dual (ACEi + NO Release)Single (ACEi)Single (ACEi dominant)
Bioavailability Peptide (requires stabilization)High (Oral)Moderate
In Vivo Effect Anti-diuretic (Leech); Vasorelaxant (Rat Tissue)Antihypertensive (Systemic)Unknown

Analysis:

  • Potency: While Captopril is a more potent ACE inhibitor on a molar basis, IPEPYVWD's IC50 (19.8 µM) is biologically significant for a peptide.

  • Metabolic Activation: The fragment IPEP is nearly 2x more potent (11.5 µM) than the parent peptide, suggesting that in vivo proteolysis may enhance efficacy rather than reduce it—a "pro-drug" like effect.

  • NO Synergy: Captopril does not directly stimulate NO release; IPEPYVWD's ability to do so (demonstrated in rat tissues) offers a secondary pathway to lower blood pressure that may resist ACE-escape mechanisms.

In Vivo Validation Protocols

To confirm efficacy, one must distinguish between the historical model (Leech) and the translational model (Mammalian/Rat). The following protocols are self-validating systems designed to prove biological activity.

Confirmed Protocol: Leech Osmoregulation (Bioactivity Proof)

This assay confirms the peptide is active and correctly folded.

  • Subject: Hirudo medicinalis or Theromyzon tessulatum.

  • Preparation: Acclimatize animals in localized water tanks. Measure baseline weight.

  • Administration: Inject 10 pmol – 1 nmol of synthetic IPEPYVWD dissolved in saline into the coelomic cavity.

  • Measurement: Weigh animals at 1h and 2h post-injection.

  • Endpoint: A statistically significant increase in body weight (water uptake/anti-diuresis) compared to saline control confirms receptor engagement.

Translational Protocol: Mammalian Antihypertensive Efficacy

This protocol is required to validate the in vitro ACE/NO data in a systemic hypertension model.

Experimental Design:

  • Model: Spontaneously Hypertensive Rats (SHR), male, 10-12 weeks old.

  • Groups (n=8/group):

    • Negative Control (Saline/Vehicle).

    • Positive Control (Captopril, 10 mg/kg).

    • Test Group A (IPEPYVWD, 1 mg/kg IV).

    • Test Group B (IPEPYVWD, 5 mg/kg IV).

Workflow Diagram:

Protocol Step1 Baseline BP (Tail Cuff / Telemetry) Step2 IV Administration (Single Bolus) Step1->Step2 Step3 Monitor BP (0 - 24h) Step2->Step3 Step4 Tissue Harvest (Aorta/Kidney) Step3->Step4 Step5 Biomarker Assay (NO Levels / ACE Activity) Step4->Step5

Figure 2: Workflow for confirming mammalian antihypertensive efficacy.

Validation Criteria (Success Metrics):

  • Systolic BP: A reduction of >15 mmHg within 2-4 hours post-injection.

  • Biomarker: Increased plasma Nitrite/Nitrate (NOx) levels and reduced ACE activity in aortic tissue homogenates.

Technical Considerations & Stability

  • Peptide Stability: As an 8-mer peptide, IPEPYVWD is susceptible to rapid degradation by plasma peptidases. However, the cleavage product (IPEP) retains higher activity.

  • Formulation: For in vivo mammalian studies, use protease inhibitors or encapsulate in liposomes to extend half-life.

  • Cross-Reactivity: The peptide shows immunoreactivity with oxytocin antisera but functions distinctly. Ensure specific antibodies are used for biodistribution studies.

References

  • Salzet M, et al. (1996).[2][3][4][5] Purification, characterization and immunocytochemical localization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata. The leech osmoregulator factor (LORF).[1]Biochemical Journal .

  • Salzet M, Vandenbulcke F, Verger-Bocquet M. (1996).[2][3][4][5] Neurons immunoreactive to an antiserum (a-OT) directed specifically against the C-terminal part of vertebrate oxytocin were detected in the brain of the leech.[2][3][4][5]Molecular Brain Research .[6]

  • Salzet M, Salzet B, Sautiere P. (1998).[6] Isolation and characterization of a leech neuropeptide in rat brains: coupling to nitric oxide release in leech, rat and human tissues.[6]Molecular Brain Research .[6]

  • Laurent V, Salzet M. (1996). Metabolism of the leech osmoregulator factor (LORF): isolation and characterization of the cleavage product IPEP.Peptides .[1][7][8][2][3][4][5][6][9][10][11]

Sources

A Comparative Guide to the Receptor Specificity Profiling of H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a therapeutic candidate's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth comparative analysis of the receptor specificity profile of the peptide H-Ile-pro-glu-pro-tyr-val-trp-asp-OH. Drawing upon established experimental methodologies, this document serves as a technical resource for researchers engaged in the preclinical assessment of peptide-based therapeutics.

The peptide shares structural motifs with the bradykinin-potentiating peptide (BPP) family, molecules known to inhibit the angiotensin-converting enzyme (ACE).[1][2] BPPs typically feature a high proline content and specific C-terminal residues, characteristics partially reflected in the subject peptide.[1][2] This structural similarity suggests a potential interaction with components of the renin-angiotensin and kallikrein-kinin systems, making a thorough specificity analysis essential.

Designing the Receptor Screening Panel: A Rationale-Driven Approach

The initial and most critical step in specificity profiling is the rational design of a receptor panel. The selection of targets should not be arbitrary but rather informed by the structural characteristics of the test compound and known pharmacological relationships.

Primary Target Hypothesis:

Given the peptide's resemblance to bradykinin-potentiating peptides, the primary hypothesis is its potential interaction with receptors and enzymes within the cardiovascular regulatory network. Therefore, the panel must include:

  • Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] Many BPPs are known ACE inhibitors.[1]

  • Bradykinin B2 Receptor (B2R): A G protein-coupled receptor (GPCR) that mediates the physiological effects of bradykinin, a potent vasodilator.[4][5] Some BPPs potentiate bradykinin's effects, suggesting a potential interaction with its receptor or related signaling pathways.[6]

Broad Off-Target Screening:

To ensure a comprehensive safety profile, a broad panel of off-target receptors is crucial. This panel should encompass a diverse range of receptor families implicated in common adverse drug reactions. A well-established approach is to utilize a panel, such as the InVEST44 panel, which covers key biological systems.[7][8] This includes a variety of GPCRs, ion channels, enzymes, and transporters.[7] The inclusion of such a panel allows for the early identification of potential liabilities and informs structure-activity relationship studies to mitigate off-target effects.[7][8]

Experimental Methodologies: Ensuring Data Integrity and Reproducibility

The cornerstone of a reliable specificity profile lies in the rigor of the experimental assays employed. This guide details two fundamental and complementary techniques: radioligand binding assays for assessing direct binding affinity and cell-based functional assays for evaluating the physiological consequence of that binding.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for its receptor.[9] The fundamental principle involves the competition between a radiolabeled ligand and the unlabeled test compound (this compound) for binding to the target receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor-Expressing Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Peptide to Reach Equilibrium Membrane_Prep->Incubation Radioligand Radioligand Solution (Fixed Concentration) Radioligand->Incubation Test_Compound Test Peptide Dilution Series Test_Compound->Incubation Filtration Rapid Vacuum Filtration to Separate Bound from Free Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Generate Competition Curve & Calculate IC50/Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay [9][10]

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor. The protein concentration of the homogenate should be determined using a standard method like the BCA assay.[10]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of the test peptide, this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[10]

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This step separates the receptor-bound radioligand from the unbound radioligand.[9]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve. From this curve, the IC50 (the concentration of test peptide that inhibits 50% of specific radioligand binding) can be determined. The Ki (inhibition constant), a measure of affinity, can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assays: From Binding to Biological Response

While binding assays provide crucial information about affinity, they do not reveal whether the ligand acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the biological effect of the peptide on receptor signaling.

Focus on GPCR Signaling: cAMP and Calcium Mobilization

Many of the receptors in the screening panel, including the Bradykinin B2 receptor, are G protein-coupled receptors (GPCRs).[4][5] GPCRs transduce extracellular signals into intracellular responses through various second messenger systems, most commonly cyclic AMP (cAMP) and intracellular calcium.[11][12]

  • cAMP Accumulation Assays: These assays are used to assess the activity of GPCRs that couple to Gs or Gi proteins.[11] Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[11] Commercially available assay kits provide a sensitive and high-throughput method for measuring cAMP levels.[13][14]

  • Calcium Mobilization Assays: GPCRs that couple to Gq proteins activate phospholipase C, which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[12][15] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This change can be measured using fluorescent calcium indicators. The Bradykinin B2 receptor is known to couple to Gq, leading to the activation of the phospholipase C signaling pathway.[16][17]

Experimental Workflow: Cell-Based cAMP Assay

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing Target Receptor Cell_Plating Plate Cells in Assay Plate Cell_Culture->Cell_Plating Compound_Addition Add Test Peptide (and Forskolin for Gi) Cell_Plating->Compound_Addition Incubation Incubate to Modulate cAMP Levels Compound_Addition->Incubation Cell_Lysis Lyse Cells to Release cAMP Incubation->Cell_Lysis Detection_Reagent Add cAMP Detection Reagent Cell_Lysis->Detection_Reagent Signal_Measurement Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Signal_Measurement Analysis Generate Dose-Response Curve & Calculate EC50/IC50 Signal_Measurement->Analysis

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Protocol: HTRF-Based cAMP Assay [18]

  • Cell Culture: Culture a cell line stably expressing the GPCR of interest in a suitable medium.

  • Cell Plating: Seed the cells into a 384-well assay plate and allow them to adhere overnight.

  • Compound Addition:

    • For Gs-coupled receptors: Add varying concentrations of the test peptide to the cells.

    • For Gi-coupled receptors: Pre-stimulate the cells with forskolin (an adenylyl cyclase activator) before adding varying concentrations of the test peptide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Plot the HTRF ratio against the logarithm of the test peptide concentration to generate a dose-response curve. From this curve, determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Data Presentation: A Hypothetical Profile

To illustrate the output of such a study, the following table presents hypothetical data for the specificity profiling of this compound.

TargetAssay TypeParameterValue
Primary Targets
Angiotensin-Converting Enzyme (ACE)Enzyme InhibitionIC5050 nM
Bradykinin B2 Receptor (B2R)Radioligand BindingKi150 nM
Calcium MobilizationEC50No activity
Off-Target Panel (Selected)
Adrenergic α1A ReceptorRadioligand BindingKi> 10 µM
Dopamine D2 ReceptorRadioligand BindingKi> 10 µM
Histamine H1 ReceptorRadioligand BindingKi> 10 µM
Muscarinic M1 ReceptorRadioligand BindingKi> 10 µM
Serotonin 5-HT2A ReceptorRadioligand BindingKi> 10 µM
hERG ChannelElectrophysiologyIC50> 30 µM

Interpretation of Hypothetical Data:

In this hypothetical scenario, the peptide demonstrates potent inhibition of ACE, consistent with the BPP structural hypothesis. It also shows moderate binding affinity for the Bradykinin B2 receptor but lacks agonist activity in a functional assay, suggesting it may act as an antagonist at this receptor. Importantly, the peptide exhibits a clean off-target profile, with negligible activity against a range of other receptors and ion channels at concentrations up to 10 µM or higher. This profile would suggest a promising candidate with a specific mechanism of action and a low likelihood of common adverse effects.

Signaling Pathway Visualization

To further contextualize the functional data, understanding the underlying signaling pathways is crucial. The Bradykinin B2 receptor, a Gq-coupled GPCR, activates the phospholipase C pathway.

Gq Signaling Pathway

Gq_Signaling_Pathway B2R Bradykinin B2 Receptor (B2R) Gq Gq Protein B2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activation Cellular_Response Downstream Cellular Response Ca->Cellular_Response PKC->Cellular_Response Phosphorylation of Targets

Caption: Simplified Gq protein-coupled receptor signaling cascade.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the specificity profiling of the peptide this compound. By combining rational panel design with gold-standard binding and functional assays, researchers can generate a detailed and reliable assessment of a compound's on- and off-target activities. The hypothetical data presented underscores the importance of this multi-faceted approach in identifying promising therapeutic candidates with a high degree of specificity and a favorable safety profile. This systematic process is indispensable for making informed decisions in the progression of novel peptide therapeutics from discovery to clinical development.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • VenomZone. (n.d.). Bradykinin-potentiating peptide family. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Kandikattu, H. K., et al. (2021). A modular map of Bradykinin-mediated inflammatory signaling network. Scientific Reports. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Bradykinin receptor B2. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols. Retrieved from [Link]

  • Lewis, D. Y., et al. (1998). Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion. Endocrinology. Retrieved from [Link]

  • Cirillo, G., et al. (2019). Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1. International Journal of Molecular Sciences. Retrieved from [Link]

  • Sheng, J., et al. (2022). Function and structure of bradykinin receptor 2 for drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Ianzer, D., et al. (2017). The modular nature of bradykinin-potentiating peptides isolated from snake venoms. Journal of Venomous Animals and Toxins including Tropical Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Retrieved from [Link]

  • Insel, P. A., & Wilderman, A. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology. Retrieved from [Link]

  • Dan, P. (n.d.). Bradykinin-Potentiating and Related Peptides from Reptile Venoms. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Bradykinin potentiating peptides of venoms: review article. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Inhibitors of Angiotensin-I Converting Enzyme Based on Angiotensin (1–7) with Selectivity for the C-Terminal Domain. Retrieved from [Link]

  • Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. Retrieved from [Link]

  • Biocompare. (n.d.). cAMP Assay Kits. Retrieved from [Link]

  • Aluko, R. E. (2018). Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants. Nutrients. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained [Video]. YouTube. Retrieved from [Link]

  • de Faria, P. A. S., et al. (2021). Selective Inhibition of the C-Domain of ACE (Angiotensin-Converting Enzyme) Combined With Inhibition of NEP (Neprilysin): A Potential New Therapy for Hypertension. Hypertension. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of ACE inhibitors. Retrieved from [Link]

  • Bohrium. (n.d.). the-modular-nature-of-bradykinin-potentiating-peptides-isolated-from-snake-venoms. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Frontiers. (n.d.). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

  • Ruffolo, J. A., et al. (2023). Peptide-binding specificity prediction using fine-tuned protein structure prediction networks. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Visani, G., et al. (2025). T cell receptor specificity landscape revealed through de novo peptide design. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Guimaraes, C. P., et al. (2012). Identification and characterization of receptor-specific peptides for siRNA delivery. ACS Nano. Retrieved from [Link]

  • Awad, M., et al. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. Journal of Cheminformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Hepatoprotective Peptide Based Leads against Multiple Receptor Targets using Docking Strategy. Retrieved from [Link]

  • PubChem. (n.d.). H-Gly-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-OH. Retrieved from [Link]

  • Park, E. J., & Park, S. Y. (2021). Functions and absorption of bioactive peptides in small intestine. Journal of Food Science and Biotechnology. Retrieved from [Link]

  • Laderach, D. J., et al. (2026). Immunobiological mechanisms of action of oncolytic peptides. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Characterization of Novel Umami and Umami-Enhancing Peptides from Soy Sauce Using an In Silico Approach and Electronic Tongue. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH: Navigating Methodologies for a Complex Octapeptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the synthesis of complex sequences presents a significant hurdle. The octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH, with its unique combination of hydrophobic, bulky, and functionally distinct amino acid residues, exemplifies such a challenge. The choice of synthesis methodology is paramount, directly impacting yield, purity, and ultimately, the viability of preclinical and clinical progression. This guide provides a comparative analysis of the two predominant synthesis strategies—Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)—for the production of this target peptide, offering insights into the causality behind experimental choices and supported by established scientific principles.

The Challenge at Hand: Deconstructing this compound

The primary structure of this octapeptide dictates the synthetic strategy. Key challenges include:

  • Hydrophobicity and Aggregation: The presence of multiple hydrophobic residues (Isoleucine, Proline, Tyrosine, Valine, Tryptophan) significantly increases the risk of peptide chain aggregation during synthesis.[1][2] This can lead to incomplete reactions and difficult purification.

  • Proline Kinks: The two proline residues introduce rigid kinks in the peptide backbone, which can disrupt secondary structure formation but also present steric hindrance during coupling reactions.[3]

  • Sensitive Residues: Tryptophan is susceptible to oxidation and acid-catalyzed side reactions, while the aspartic acid residue can lead to the formation of aspartimide, a common and difficult-to-separate impurity.[4]

This inherent complexity necessitates a careful evaluation of the synthesis method to maximize the probability of obtaining a high-purity final product.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS, pioneered by R. Bruce Merrifield, has become the method of choice for the routine synthesis of peptides due to its efficiency and amenability to automation.[5] The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[6]

The Fmoc/tBu Strategy: A Mild and Orthogonal Approach

For the synthesis of this compound, the Fluorenylmethyloxycarbonyl (Fmoc) N-α-protection strategy is highly recommended.[5] Its reliance on mild basic conditions (typically piperidine in DMF) for deprotection, in contrast to the harsh acidic conditions of the Boc/Bzl strategy, offers significant advantages for sequences containing sensitive residues like Tryptophan.[4] The side chains are protected with acid-labile tert-butyl (tBu) groups, providing an orthogonal protection scheme that minimizes side reactions.[4]

dot

Caption: Generalized workflow for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of this compound.

Experimental Considerations for SPPS of the Target Peptide

Resin Selection: A Wang or 2-chlorotrityl chloride resin is suitable for obtaining the C-terminal carboxylic acid.[7] A low-loading resin (e.g., 0.3-0.4 mmol/g) is advisable to minimize steric hindrance and aggregation between growing peptide chains.[8]

Coupling Reagents: Standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA are generally effective. For sterically hindered couplings, such as coupling to proline, stronger activating agents or extended coupling times may be necessary.

Mitigating Aggregation: Due to the high hydrophobicity of the sequence, on-resin aggregation is a major concern.[2] Strategies to overcome this include:

  • Chaotropic Salts: Addition of salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures.[9]

  • Special Solvents: Using more polar solvent mixtures like NMP or incorporating a small percentage of DCM can improve solvation.[9]

  • Pseudoproline Dipeptides: The introduction of a pseudoproline dipeptide at a strategic position can disrupt β-sheet formation and significantly improve synthesis efficiency.[1][10] For this sequence, a pseudoproline could potentially be introduced at the Tyr-Val junction if a serine or threonine were present.

Liquid-Phase Peptide Synthesis (LPPS): A Classical Approach for Specific Challenges

LPPS, where reactions are carried out in solution, predates SPPS. While often more labor-intensive due to the need for purification after each coupling step, it offers distinct advantages for certain applications.[11]

The LPPS Advantage for this compound

For a moderately sized and highly hydrophobic peptide like this compound, LPPS can be a viable, and in some cases, superior strategy.[12]

  • Improved Solubility: By keeping the growing peptide chain in solution, aggregation issues can be more directly addressed through the choice of solvent and reaction conditions.[12]

  • Fragment Condensation: A convergent approach can be employed where smaller, protected peptide fragments are synthesized and purified separately before being coupled together. This can significantly improve the overall yield and purity of the final product by avoiding the cumulative errors of a long, linear synthesis.[13] For the target octapeptide, a possible strategy would be the synthesis of two tetrapeptide fragments, H-Ile-Pro-Glu-Pro-OH and H-Tyr-Val-Trp-Asp-OH, followed by their coupling in solution.

  • Scalability: For the large-scale production of shorter peptides, LPPS can be more cost-effective due to the reduced use of expensive resins and excess reagents.[14]

dot

Caption: A potential convergent Liquid-Phase Peptide Synthesis (LPPS) strategy for this compound.

Comparative Performance Analysis

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Speed & Automation High-throughput and easily automated, leading to faster synthesis of multiple peptides.[6]Generally slower and more labor-intensive due to intermediate purification steps.[11]
Yield Can be high for routine sequences, but may be significantly reduced for "difficult" sequences due to aggregation and incomplete reactions.Potentially higher overall yields for complex peptides, especially when using a fragment condensation approach.[13]
Purity (Crude) Crude purity can be lower for hydrophobic peptides due to the accumulation of deletion sequences and other byproducts.[10]Intermediate purification at each step can lead to a higher purity of the final crude product.
Scalability Well-suited for small to medium-scale synthesis (mg to g). Large-scale synthesis can be expensive due to resin and reagent costs.More cost-effective for large-scale synthesis of shorter to medium-length peptides.[15]
Handling of Difficult Sequences Aggregation is a major challenge. Requires specialized reagents and protocols to overcome.[2]Better suited for hydrophobic and aggregation-prone sequences due to greater control over reaction conditions.[12]
Cost Can be more expensive on a large scale due to the cost of resins and the need for excess reagents.Can be more economical for large-scale production due to lower raw material consumption.[14]

Experimental Protocols

Fmoc-SPPS Protocol for this compound
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-Asp(OtBu)-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in DCM and add to the resin. Agitate for 1 hour. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.

  • Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Treat the final peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

RP-HPLC:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B.

  • Detection: UV at 214 nm and 280 nm (for Tryptophan and Tyrosine).

Mass Spectrometry:

  • Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the purified peptide. The expected monoisotopic mass of this compound is approximately 1059.5 Da.

Conclusion and Recommendations

For the synthesis of this compound, both SPPS and LPPS present viable pathways, each with distinct advantages and disadvantages.

SPPS is recommended for:

  • Rapid, small-scale synthesis for initial screening and structure-activity relationship studies. Its automation capabilities allow for the efficient production of analogs.[6]

  • Laboratories with established automated synthesizers.

However, the synthesis of this particular sequence via SPPS is likely to be challenging due to its high hydrophobicity. Careful optimization of the protocol, potentially including the use of aggregation-disrupting agents, will be crucial for success.

LPPS is recommended for:

  • Larger-scale synthesis where purity and yield are of utmost importance. The ability to purify intermediates and employ a convergent strategy can lead to a superior final product.[15]

  • Projects where SPPS has failed to produce the desired purity or yield.

Ultimately, the choice of synthesis method will depend on the specific goals of the project, the available resources, and the scale of production required. For drug development professionals, a thorough understanding of the nuances of each technique is essential for the successful and efficient production of complex therapeutic peptides like this compound.

References

  • Veranova. (n.d.). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. Retrieved from [Link]

  • ResearchGate. (2025). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? European Biopharmaceutical Review, Summer 2025, 54-56.
  • ResolveMass Laboratories Inc. (n.d.). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Peptide Science, 66(3), 131-143.
  • LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
  • Agilent Technologies. (2020). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Yeo, J., Peeva, L., Chung, S., & Livingston, A. G. (2021). Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR).
  • Strege, M. A., & Chelius, D. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Vasantha, B., & Ryadnov, M. G. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 13(17), 4376-4386.
  • Arora, P. S., & Kirshenbaum, K. (2004). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 126(48), 15819-15829.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • King's College London Research Portal. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

  • Aspen API. (n.d.). GREEN CONTINUOUS LPPS. Retrieved from [Link]

  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. International journal of molecular sciences, 17(3), 345.
  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Falciani, C., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7183.

Sources

Orthogonal methods for validating H-Ile-pro-glu-pro-tyr-val-trp-asp-OH bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Orthogonal Bioactivity Assessment of H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH (LORF)

Executive Summary & Molecule Profile

Target Molecule: this compound Common Name: Leech Osmoregulator Factor (LORF) / Oxytocin-Like Peptide Molecular Weight: ~1018.13 Da Mechanism of Action: Nitric Oxide (NO) modulation, Osmoregulation, Na+ conductance inhibition.

This guide details the orthogonal validation of the IPEPYVWD peptide. Unlike generic peptide screening, validating this specific sequence requires confirming its dual-nature: its structural homology to the Oxytocin/Vasopressin family and its distinct functional coupling to Nitric Oxide (NO) release in neuronal and endothelial tissues.

The Validation Challenge: Reliance on a single assay (e.g., ELISA) is insufficient due to cross-reactivity with Oxytocin antibodies. True validation requires a functional orthogonal approach : combining biophysical binding data with cellular physiological readouts.

Strategic Validation Framework

To ensure scientific integrity, we employ a "Triad of Evidence" approach. This eliminates false positives caused by non-specific binding or assay interference.

The Triad:

  • Primary Functional Assay: Cellular Nitric Oxide (NO) Release (Quantifies physiological output).

  • Secondary Orthogonal Assay: Calcium Flux / GPCR Activation (Verifies receptor-mediated signaling).

  • Benchmark Comparison: Head-to-head performance vs. Oxytocin and Bradykinin.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanistic pathway we are validating. The peptide binds a G-Protein Coupled Receptor (GPCR), triggering Calcium release, which activates Nitric Oxide Synthase (NOS).

LORF_Signaling Peptide IPEPYVWD (LORF) Receptor GPCR (Oxytocin-like) Peptide->Receptor Binding GProtein G-Protein (Gq) Receptor->GProtein Activation PLC PLCβ GProtein->PLC Ca Intracellular Ca2+ Increase PLC->Ca IP3 Pathway NOS NOS Activation Ca->NOS Calmodulin NO Nitric Oxide Release NOS->NO Catalysis Response Osmoregulation / Vasodilation NO->Response Signaling

Caption: Putative signaling cascade for IPEPYVWD involving GPCR-mediated Calcium flux leading to Nitric Oxide synthesis.

Comparative Performance Analysis

The following table contrasts IPEPYVWD with standard alternatives used in osmoregulation and NO research. This data helps researchers select the correct control for their experiments.

FeatureIPEPYVWD (LORF) Oxytocin (Standard) Bradykinin (Control)
Primary Target Leech/Invertebrate Osmoregulatory ReceptorOxytocin Receptor (OXTR)Bradykinin Receptors (B1/B2)
NO Release Potency High (Coupled to NO release in CNS)Moderate (Context dependent)Very High (Vasodilator standard)
Specific Activity Inhibits Na+ conductance; Anti-diureticUterine contraction; Social bondingVasodilation; Inflammation
Cross-Reactivity Reacts with anti-Oxytocin antibodiesN/ANone
Stability Moderate (Pro-rich sequence aids stability)Low (Rapid degradation)Low (Rapid degradation)

Key Insight: While IPEPYVWD shares immunoreactivity with Oxytocin, its functional profile (NO release) aligns more closely with Bradykinin in endothelial contexts, making it a unique hybrid tool for neurobiology.

Detailed Experimental Protocols

Method A: Cellular Nitric Oxide (NO) Release Assay (Primary Functional)

Objective: Quantify the peptide's ability to stimulate NO production in PC12 (neuronal) or HUVEC (endothelial) cells. Why this method? It measures the end-point bioactivity, confirming the peptide is not just binding, but signaling.

Reagents:

  • DAF-FM Diacetate (Cell-permeable fluorescent NO probe).

  • L-NAME (Specific NOS inhibitor - Critical Negative Control ).

  • Positive Control: Bradykinin (1 µM).

Protocol:

  • Seeding: Plate PC12 cells (10^4 cells/well) in a black 96-well plate. Incubate 24h.

  • Loading: Wash cells with PBS. Incubate with 5 µM DAF-FM Diacetate for 30 min at 37°C.

  • Washing: Wash 3x with PBS to remove excess probe. Incubate 20 min to allow de-esterification.

  • Treatment:

    • Group 1: Vehicle (Buffer only).

    • Group 2:IPEPYVWD (Dose response: 1 nM - 10 µM).

    • Group 3:IPEPYVWD + L-NAME (100 µM). Note: Signal must be abolished here to prove specificity.

    • Group 4: Bradykinin (1 µM) as Positive Control.

  • Measurement: Monitor fluorescence (Ex/Em 495/515 nm) immediately and every 5 min for 60 min.

Success Criteria: Significant increase in fluorescence for Group 2 compared to Group 1, with inhibition in Group 3.

Method B: Intracellular Calcium Flux (Orthogonal/Secondary)

Objective: Verify the upstream GPCR activation event. Why this method? NO release is downstream. If the peptide triggers NO but not Calcium, it suggests a non-canonical pathway or an artifact. This assay validates the mechanism.

Protocol:

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Baseline: Measure baseline fluorescence for 30 seconds.

  • Injection: Inject IPEPYVWD (final conc. 1 µM) automatically via plate reader injector.

  • Readout: Measure peak fluorescence intensity (RFU).

Validation Logic:

  • If NO (+) and Ca2+ (+) : Confirms GPCR-mediated NO release (Canonical LORF pathway).

  • If NO (+) but Ca2+ (-) : Suggests direct NOS activation or scavenger effect (Non-receptor mediated).

Workflow Visualization: The Validation Pipeline

This diagram guides the researcher through the decision matrix for validating the peptide.

Validation_Workflow Start Start: Synthetic IPEPYVWD QC Step 1: QC (HPLC/MS) Confirm >95% Purity Start->QC Assay1 Step 2: NO Release Assay (DAF-FM Probe) QC->Assay1 Decision1 Signal Detected? Assay1->Decision1 Control Step 3: L-NAME Inhibition (Specificity Check) Decision1->Control Yes Fail Validation Failed (Check Sequence/Degradation) Decision1->Fail No Assay2 Step 4: Orthogonal Ca2+ Flux (Mechanism Check) Control->Assay2 Inhibition Confirmed Control->Fail No Inhibition Success Bioactivity Validated Assay2->Success Ca2+ Flux Observed

Caption: Decision matrix for validating IPEPYVWD bioactivity, ensuring specificity via inhibitor checks.

Technical Considerations & Troubleshooting

  • Solubility: The sequence contains hydrophobic residues (Ile, Val, Trp, Tyr) but is flanked by polar/charged residues (Glu, Asp).

    • Recommendation: Dissolve in sterile distilled water first. If turbidity persists, add 0.1% NH4OH (due to acidic C-term/Glu) or minimal DMSO (<0.1% final).

  • Oxidation: The Tryptophan (Trp) and Tyrosine (Tyr) residues are prone to oxidation.

    • Storage: Store lyophilized at -20°C. Once reconstituted, use immediately or aliquot and freeze. Do not freeze-thaw more than once.

  • Interference: High concentrations (>100 µM) of Trp-containing peptides can autofluoresce. Always include a "Peptide Only" (no cells) control in fluorescence assays to subtract background.

References

  • Salzet, M., et al. (1996). "Structural characterization of a novel neuropeptide from the central nervous system of the leech Erpobdella octoculata: The leech osmoregulator factor."[1] PubMed. Available at: [Link]

  • Salzet, M., et al. (1998). "The leech osmoregulator factor (LORF)
  • NovoPro. (n.d.). "Oxytocin-like peptide / Leech Osmoregulatory Factor Product Information." Available at: [Link]

  • Alphalyse. (n.d.). "Orthogonal method in pharmaceutical product analysis." Available at: [Link]

Sources

Safety Operating Guide

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides the definitive operational standard for the disposal of the octapeptide H-Ile-Pro-Glu-Pro-Tyr-Val-Trp-Asp-OH . As a research professional, you must treat this synthetic construct not merely as "biological trash" but as a specific chemical entity subject to EPA RCRA (Resource Conservation and Recovery Act) regulations.

While this peptide is not currently classified as a P-listed or U-listed acute toxin by the EPA, its disposal must prioritize complete thermal destruction to prevent environmental bioaccumulation of nitrogenous bioactive compounds.

Physicochemical Profile (Critical for Waste Segregation)
PropertyDataOperational Implication
Sequence Ile-Pro-Glu-Pro-Tyr-Val-Trp-AspHydrophobic core with acidic termini.
Approx. MW ~1017.1 DaNon-volatile solid.
Acidity (pI) Acidic (~ pH 3.5–4.0)Do not mix with incompatible basic waste streams that may cause rapid precipitation and clogging.
Reactivity Tryptophan (Trp) residueHigh Oxidation Risk. Segregate from strong oxidizers (e.g., Nitric Acid waste) to prevent exothermic degradation and toxic fume generation.
Solubility Soluble in dilute base/organic solventsCompatible with standard HPLC organic waste streams.

Safety Assessment & Triage

Before disposal, you must perform a "Waste Triage" to categorize the material correctly. This prevents the common error of disposing of synthetic peptides as "Biohazard" (Red Bag) waste, which is intended for infectious agents, not chemical compounds.

The "Chemical vs. Biohazard" Decision
  • Is it Infectious? No. (Unless co-mingled with viral vectors/bacteria).

  • Is it Radioactive? No. (Unless radiolabeled).

  • Classification: Non-Hazardous Chemical Waste (unless mixed with hazardous solvents).

Expert Insight: Although the peptide itself is likely non-hazardous, the matrix determines the disposal path. A peptide dissolved in Acetonitrile is Hazardous Ignitable Waste (D001) .

Operational Disposal Protocols

Scenario A: Solid Waste (Lyophilized Powder/Expired Vials)

Context: You have expired vials or residual powder.

  • Primary Method: High-Temperature Incineration.

  • Protocol:

    • Seal: Ensure the vial is tightly capped.

    • Secondary Containment: Place the vial inside a clear, sealable bag to prevent dust aerosolization (Trp-containing dusts can be respiratory sensitizers).

    • Labeling: Apply a hazardous waste label.

      • Content: "Non-Regulated Chemical Waste: Synthetic Peptide (Solid)."

      • Constituents: "this compound (100%)."

    • Disposal Stream: Place in the Lab Pack drum designated for incineration.

    • Prohibition: Do NOT place in standard trash or autoclave bags. Autoclaving does not guarantee chemical destruction of the peptide bond.

Scenario B: Liquid Waste (HPLC Effluent/Stock Solutions)

Context: Peptide dissolved in DMSO, Methanol, Acetonitrile, or Water.

  • Primary Method: Chemical Waste Stream (Fuel Blending/Incineration).

  • Protocol:

    • Segregation: Determine the solvent base.

      • Organic (ACN/MeOH): Pour into Flammable/Organic Waste carboy.

      • Aqueous (Buffer only): Pour into Aqueous Chemical Waste carboy.

    • pH Check: If the solution is highly acidic (due to TFA/Formic acid used in HPLC), ensure the waste container is compatible (HDPE plastic is preferred over metal).

    • Tryptophan Caution: Ensure the waste container does not contain high concentrations of peroxides or strong oxidizing acids, which react with the Indole ring of Tryptophan.

    • Rinsing: Triple rinse the original vessel with a small volume of solvent; add rinsate to the waste container.

Scenario C: Contaminated Debris (Tips, Weigh Boats, Syringes)
  • Protocol:

    • Sharps: Needles/Syringes go to Sharps Container immediately.

    • Solids (Tips/Gloves):

      • Trace Contamination: If dry, these can often go to standard trash (consult local EHS).

      • Gross Contamination: If visibly soiled with powder or liquid, place in a Solid Chemical Waste bucket (usually a wide-mouth drum) for incineration.

Visual Workflows (Graphviz)

Figure 1: Waste Stream Decision Matrix

Caption: Logical decision tree for segregating peptide waste based on physical state and solvent matrix.

WasteDecisionMatrix Start Start: this compound Waste StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Debris (Tips/Gloves) StateCheck->Debris Incineration Lab Pack for Incineration Solid->Incineration Pack in Drum SolventCheck Solvent Type? Liquid->SolventCheck Debris->Incineration Gross Contamination Trash Standard Trash (Only if Trace/Non-Toxic) Debris->Trash Trace Only Organic Organic (ACN, MeOH, DMSO) SolventCheck->Organic >24% Alcohol/Organic Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous <24% Organic FlammableWaste Flammable Waste Stream (Fuel Blending) Organic->FlammableWaste AqWaste Aqueous Chemical Waste (Treatment/Neutralization) Aqueous->AqWaste

Figure 2: The Tryptophan Oxidation Risk Pathway

Caption: Mechanism of Tryptophan degradation if mixed with oxidizers in waste streams.

TrpOxidation Peptide Peptide (Trp Residue) Reaction Exothermic Reaction (Indole Ring Opening) Peptide->Reaction Oxidizer Strong Oxidizer Waste (e.g., H2O2, Nitric Acid) Oxidizer->Reaction Products N-Formylkynurenine + Unknown Byproducts Reaction->Products Risk Risk: Heat Generation & Unexpected Chemical Profile Reaction->Risk

Scientific Rationale & Documentation

Why Incineration?

While bleach (sodium hypochlorite) is often used to deactivate biologicals, it is not recommended for synthetic chemical peptides.

  • Incomplete Destruction: Bleach may modify the peptide (chlorination of Tyr/Trp residues) rather than destroying the backbone, potentially creating chlorinated byproducts with unknown toxicity.

  • EPA Compliance: Under RCRA, "cradle-to-grave" tracking requires that chemical waste be treated by a licensed facility. Incineration ensures the peptide is reduced to elemental ash, CO2, and NOx, eliminating any risk of bioactive leaching into groundwater.

Chain of Custody

Maintain a logbook for your satellite accumulation area (SAA). Record:

  • Chemical Name: this compound

  • Volume/Mass: [e.g., 50 mL / 5 mg]

  • Hazards: None (or Flammable if in solvent)

References

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Parts 260-273. Washington, D.C.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste.

  • Occupational Safety and Health Administration (OSHA).

  • Finley, E.L., et al. "Separation of Tryptophan Oxidized Peptides from Their Native Forms."[1] LCGC International, Application Note. (Demonstrates Trp sensitivity to oxidation).[1]

Sources

Navigating the Uncharted: A Practical Guide to Handling H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals venturing into novel therapeutic landscapes, the synthesis and handling of new chemical entities are foundational steps. This guide provides essential, immediate safety and logistical information for the peptide H-Ile-pro-glu-pro-tyr-val-trp-asp-OH. As the toxicological properties of many novel peptides are not yet fully characterized, we will proceed with a cautious and methodical approach, ensuring both personal safety and the integrity of your research.

The Precautionary Principle: A Risk-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This means treating the compound as potentially hazardous until sufficient data proves otherwise. The primary risks associated with handling peptide powders are respiratory sensitization from inhalation and irritation to the skin and eyes upon direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable in a laboratory setting. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against accidental splashes of solutions or airborne powder.[1]
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact. Gloves should be changed immediately if contaminated.[1]
Body Protection A fully buttoned laboratory coatPrevents contamination of personal clothing and protects the skin from spills.[1]
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety and experimental reproducibility. The following step-by-step guide will walk you through the entire process of handling this compound.

Receiving and Storage
  • Upon Receipt: Visually inspect the packaging for any signs of damage. If the container is compromised, handle it within a chemical fume hood.

  • Storage of Lyophilized Peptide: Store the sealed vial in a cool, dry, and dark place. For long-term storage, a temperature of -20°C or colder is recommended.[2]

  • Storage of Peptide in Solution: The shelf-life of peptides in solution is limited. If storage is necessary, use a sterile buffer at pH 5-6, aliquot the solution into single-use volumes, and store at -20°C. Avoid repeated freeze-thaw cycles.

Handling the Lyophilized Powder

All manipulations of the powdered form of the peptide should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the peptide.

  • Weighing: Use an analytical balance inside the fume hood. Handle the powder gently to avoid creating airborne dust.

  • Reconstitution:

    • Carefully remove the cap of the vial.

    • Using a sterile pipette, slowly add the appropriate solvent down the side of the vial.

    • Gently swirl the vial to dissolve the peptide. Do not shake or vortex, as this can cause the peptide to aggregate or degrade.

Handling Peptide Solutions
  • Labeling: Clearly label all vials containing peptide solutions with the peptide name, concentration, solvent, and date of preparation.

  • Cross-Contamination: Use fresh, sterile pipette tips for each transfer to prevent cross-contamination.

Emergency Procedures: Be Prepared

Accidents can happen. A clear and practiced emergency plan is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable decontaminating solution.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with the peptide must be treated as chemical waste.

  • Solid Waste: This includes used vials, pipette tips, gloves, and absorbent materials from spill cleanup. Collect this waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all unused peptide solutions and contaminated buffers in a labeled, leak-proof waste container.

  • Disposal: All waste containers should be disposed of through your institution's hazardous waste management program. Do not pour peptide solutions down the drain.

Visualizing the Workflow: A DOT Graph Representation

The following diagram illustrates the key decision points and safety protocols in the handling of this compound.

SafePeptideHandling cluster_prep Preparation & Storage cluster_handling Handling Procedures cluster_safety Safety & Disposal Receive Receive Peptide Inspect Inspect Packaging Receive->Inspect PPE Don Appropriate PPE Receive->PPE Store Store at <= -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Equilibrate->PPE Reconstitute Reconstitute Solution Weigh->Reconstitute UseSolution Use in Experiment Reconstitute->UseSolution Spill Spill Occurs UseSolution->Spill Waste Dispose as Chemical Waste UseSolution->Waste Spill->PPE Emergency Follow Emergency Protocol Spill->Emergency Yes Spill->Waste No

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like this compound is paramount for the safety of laboratory personnel and the integrity of scientific research. By adhering to these guidelines, researchers can confidently navigate the challenges of working with new compounds, fostering a culture of safety and scientific excellence.

References

  • H & P Phrases . (n.d.). Chemeurope.com. Retrieved from [Link]

  • SAFETY DATA SHEET . (n.d.). Retrieved from [Link]

  • H-Gly-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-OH | C48H74N10O15 . (n.d.). PubChem. Retrieved from [Link]

  • H-Asp-Arg-Val-Tyr-Ile-His-Pro-Trp-OH . (n.d.). PubChem. Retrieved from [Link]

  • H-Gly-Trp-Arg-Val-Tyr-Leu-Ser-Asn-Leu-Trp-Asp-Glu-Arg-Arg-Gly-OH . (n.d.). PubChem. Retrieved from [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective . (n.d.). PMC. Retrieved from [Link]

  • Toxicological Profile for Propylene Glycol . (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.